5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Description
Properties
IUPAC Name |
5-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-8-4-7-13(15)10-14-11-13;;/h1-3,5-6,14H,4,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACWBOYLAADTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)N(C1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679384 | |
| Record name | 5-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-76-0 | |
| Record name | 5-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" basic properties
An In-Depth Technical Guide to 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride: A Core Scaffold for Modern Drug Discovery
Abstract
The quest for novel chemical matter in drug discovery has intensified the focus on scaffolds that provide three-dimensional complexity, favorable physicochemical properties, and novel intellectual property. Spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged structures capable of meeting these demands. This guide provides a comprehensive technical overview of this compound, a versatile chemical building block. We will delve into its fundamental properties, explore logical synthetic strategies, and contextualize its application within medicinal chemistry through relevant case studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related scaffolds in their discovery programs.
Introduction: The Value of Spirocyclic Scaffolds
In recent years, drug discovery has seen a deliberate shift away from "flat," aromatic, sp²-rich molecules towards more three-dimensional, sp³-rich structures. This strategy, often termed "escape from flatland," is driven by the need to improve compound properties such as solubility, metabolic stability, and selectivity, thereby increasing clinical success rates.[1] Spirocyclic scaffolds are at the forefront of this movement. The quaternary spiro-carbon atom imparts a rigid, well-defined three-dimensional geometry, which can orient functional groups into precise vectors to optimize interactions with biological targets.[1][2]
The diazaspiro[3.4]octane core, a motif containing a four-membered azetidine ring fused with a five-membered pyrrolidine ring, is an exemplary scaffold. It offers two distinct nitrogen atoms that can be differentially functionalized, providing a modular handle for exploring structure-activity relationships (SAR). This compound serves as a key intermediate, providing this valuable core with one nitrogen pre-functionalized with a common and readily cleavable protecting group.
Note on Isomeric Nomenclature
It is critical to note the potential for ambiguity in commercial and literature naming. The diazaspiro[3.4]octane core has two nitrogen atoms at positions 2 and 5. Depending on the synthetic route, benzylation can occur at either position, leading to 2-Benzyl- or 5-Benzyl- isomers. While this guide focuses on the "5-Benzyl-" title compound, researchers should verify the specific isomer via its CAS number and analytical data, as suppliers may use the names interchangeably.
-
This compound: CAS No. 1159822-76-0
-
2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride: CAS No. 1159823-70-7[3][4][5][6][7]
Physicochemical and Structural Properties
This compound is typically supplied as a research-grade chemical intermediate. Its core properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-(phenylmethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride | Inferred |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [4] |
| Molecular Weight | 275.22 g/mol | [4] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Storage | 2-8°C, sealed, away from moisture | [4] |
| Purity | Typically >97% | [4] |
| Solubility | Data not published; expected solubility in water and polar organic solvents like methanol and DMSO. Experimental verification is required (see Protocol 3). | Inferred |
| Melting Point | Not publicly available. | - |
Synthesis and Chemical Reactivity
While a specific, peer-reviewed synthesis for 5-Benzyl-2,5-diazaspiro[3.4]octane is not readily found, a logical and efficient route can be constructed based on established methodologies for analogous diazaspirocycles, particularly the [3+2] cycloaddition strategy.[8] This approach demonstrates the causality behind the synthetic design: building complexity through a key cycloaddition reaction followed by standard functional group manipulations.
Proposed Synthetic Workflow
The synthesis hinges on the 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene. This powerful reaction efficiently constructs the five-membered pyrrolidine ring.
Caption: Proposed synthetic workflow for the target compound.
Causality and Rationale:
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[3+2] Cycloaddition: This is the key bond-forming step. Using an N-benzyl protected azomethine ylide precursor ensures the benzyl group is installed at what will become the N-5 position of the final scaffold. Acrylonitrile is a suitable dipolarophile.[8]
-
Reduction: The nitrile group on the resulting pyrrolidine must be reduced to a primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.
-
Azetidine Ring Formation: The newly formed primary amine can then be used to construct the azetidine ring. This is a multi-step process involving activation of a hydroxyl group (if the starting alkene was an acrylate ester) into a good leaving group (like a mesylate or tosylate), followed by an intramolecular nucleophilic substitution to close the four-membered ring.
-
Deprotection/Final Functionalization (If Needed): The resulting N-H of the azetidine ring is available for further functionalization.
-
Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the stable, crystalline dihydrochloride salt, which improves handling and shelf-life.
This proposed route is robust, scalable, and relies on well-understood chemical transformations, making it a trustworthy pathway for producing the target compound and its analogs.[9]
Applications in Medicinal Chemistry & Drug Development
The true value of this compound lies in its role as a versatile scaffold for generating libraries of diverse compounds. The benzyl group serves as a convenient protecting group that can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), revealing a secondary amine. This, along with the secondary amine in the azetidine ring, provides two points for diversification.
Caption: Role as a scaffold in a drug discovery workflow.
Case Study: Diazaspiro[3.4]octanes as Antimalarial Agents
A landmark study published in the Journal of Medicinal Chemistry highlights the power of the diazaspiro[3.4]octane scaffold.[10][11][12] Researchers identified this chemical series from a high-throughput screen against Plasmodium falciparum, the parasite responsible for malaria.
-
Key Findings:
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The diazaspiro[3.4]octane core provided a novel, sp³-rich starting point for optimization.
-
Systematic SAR studies led to compounds with low nanomolar activity against the asexual blood stage of the parasite (<50 nM).[11][12]
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Crucially, optimized compounds also showed activity against other stages of the parasite's lifecycle, including transmission-blocking activity.[11][12]
-
Resistance studies implicated the P. falciparum cyclic amine resistance locus, providing insight into the mechanism of action.[11][12]
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This case study authoritatively demonstrates that the diazaspiro[3.4]octane scaffold can be decorated to produce potent and multi-stage active drug candidates, validating its use in infectious disease research.
Broader Therapeutic Potential
The utility of this scaffold class is not limited to infectious diseases. Various diazaspiro[3.4]octane derivatives have been investigated for a range of biological activities, underscoring the scaffold's privileged nature.[13]
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Central Nervous System (CNS): The rigid structure is valuable for designing selective receptor modulators for neurological disorders. Its properties may also be favorable for crossing the blood-brain barrier.[4]
-
Oncology: The 2,6-diazaspiro[3.4]octane core has been incorporated into inhibitors of the menin-MLL1 interaction for cancer treatment.[13]
-
Other Targets: Derivatives have been identified as hepatitis B capsid protein inhibitors, dopamine D₃ receptor antagonists, and MAP/PI3K signaling modulators.[13]
Field-Proven Experimental Protocols
The following protocols provide self-validating systems for the quality control and initial characterization of this compound.
Protocol 1: Quality Control by LC-MS
Objective: To confirm the identity (by mass) and purity (by UV trace) of the compound.
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute 1:100 in the mobile phase for injection.
-
Instrumentation:
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HPLC: Standard reversed-phase system (e.g., Agilent 1260, Waters Alliance).
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Mass Spectrometer: ESI source, positive ion mode.
-
-
Method:
-
Flow Rate: 0.8 mL/min.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 2 minutes.
-
UV Detection: 254 nm.
-
MS Scan Range: m/z 100-500.
-
-
Expected Results:
-
Purity: A single major peak should be observed in the UV chromatogram, with purity >97% by peak area integration.
-
Identity: The mass spectrum should show a prominent ion corresponding to the free base [M+H]⁺. For C₁₃H₁₈N₂, the expected monoisotopic mass is 202.15. The ESI-MS should detect a peak at m/z ≈ 203.16 .
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Protocol 2: Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure and isomeric identity.
-
Sample Preparation: Dissolve ~5-10 mg of the dihydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[14]
-
Acquisition:
-
Run a standard proton experiment (¹H NMR).
-
Acquire at least 16 scans.
-
-
Expected Spectral Features (Qualitative):
-
~7.3-7.5 ppm: A multiplet integrating to 5 protons, characteristic of the monosubstituted benzene ring of the benzyl group.
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~4.0-4.5 ppm: A singlet or AB quartet integrating to 2 protons for the benzylic -CH₂- group.
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~2.5-4.0 ppm: A series of complex multiplets corresponding to the 10 protons on the two rings of the diazaspiro[3.4]octane core. The exact chemical shifts will be sensitive to the solvent and the protonation state.
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Note: The N-H protons may be broad or exchange with D₂O and might not be clearly visible.
-
Protocol 3: Preliminary Solubility Assessment
Objective: To determine the approximate solubility in common laboratory solvents.
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Preparation: Add 1 mg of the compound to each of three labeled vials.
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Solvent Addition:
-
To vial 1, add Water in 100 µL increments.
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To vial 2, add DMSO in 100 µL increments.
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To vial 3, add Ethanol in 100 µL increments.
-
-
Observation: After each addition, vortex the vial for 30 seconds. Observe if the solid has completely dissolved.
-
Calculation: Record the volume of solvent required to fully dissolve the solid. Calculate the approximate solubility (e.g., if 1 mg dissolves in 200 µL, the solubility is ~5 mg/mL).
-
Trustworthiness: This protocol provides a quick and reliable estimate essential for preparing solutions for biological assays or chemical reactions.
Conclusion
This compound is more than a simple chemical intermediate; it is an entry point into a class of sp³-rich scaffolds with proven potential in modern drug discovery. Its rigid three-dimensional structure and dual points for chemical diversification make it an attractive tool for developing potent, selective, and property-optimized clinical candidates. From infectious diseases to oncology and CNS disorders, the diazaspiro[3.4]octane core has demonstrated its value. By understanding its fundamental properties, logical synthesis, and potential applications, researchers can effectively leverage this scaffold to navigate the complexities of chemical space and accelerate the discovery of next-generation therapeutics.
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- Medicines for Malaria Venture. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309.
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
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- Šlachtová, V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- EMBL-EBI. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series....
- K-L, Y., & F, F. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 26(11), 1531-1534.
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
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- ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
- Zhang, Z., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Ilomets, T., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and HPLC. Chirality, 25(11), 793-798.
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Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocycles, with their inherent structural rigidity and three-dimensionality, have emerged as privileged structures capable of enhancing drug-likeness, improving target selectivity, and optimizing pharmacokinetic profiles. Among these, the diazaspiroalkane family is particularly noteworthy. This guide focuses on a key member of this family: this compound.
This compound serves as a crucial building block in pharmaceutical research, primarily as an intermediate in the synthesis of complex, biologically active molecules.[1][2] Its utility is most pronounced in the development of agents targeting the central nervous system (CNS), including potential treatments for depression, anxiety, and epilepsy.[1] The defining feature of this molecule is its spirocyclic core, which fuses a four-membered azetidine ring with a five-membered pyrrolidine ring at a single quaternary carbon. This arrangement imparts significant conformational constraint, a desirable attribute for designing highly selective receptor modulators.[1]
It is important to note a point of potential ambiguity in nomenclature. The compound is often indexed and sold under the name "2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" with CAS Number 1159823-70-7 .[3][4] Another CAS number, 1159822-76-0 , is associated with the isomeric "this compound".[5] While their chemical properties are very similar, this guide will primarily reference data associated with the more frequently documented 2-benzyl isomer (CAS 1159823-70-7) due to the greater availability of public data.
Physicochemical and Handling Properties
The dihydrochloride salt form of the parent amine is prevalent in laboratory settings. This choice is deliberate; converting the basic amine to a salt significantly enhances its stability, crystallinity, and aqueous solubility, which are critical for handling, formulation, and subsequent reaction steps.
| Property | Value | Source |
| CAS Number | 1159823-70-7 (for 2-benzyl isomer) | [3] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [3] |
| Molecular Weight | 275.22 g/mol | [1][3] |
| Appearance | White to off-white solid | [3][4] |
| Purity | ≥99% (as per typical supplier specifications) | [3] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture | [3][4] |
Synthesis and Characterization: A Strategic Approach
The synthesis of diazaspiro[3.4]octanes requires a strategic approach to construct the sterically demanding spirocyclic core. While multiple routes exist, a common and effective strategy involves the initial synthesis of the core diazaspiro[3.4]octane scaffold, followed by selective functionalization.
Conceptual Synthetic Workflow
The diagram below outlines a representative synthetic pathway. The causality behind this approach is rooted in efficiency and control. By first constructing the core and then introducing the benzyl group, this method prevents potential interference from the benzyl group during the critical ring-forming steps. The use of an orthogonal protecting group (e.g., Boc) on one nitrogen allows for the selective benzylation of the other.
Caption: A representative synthetic workflow for 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride.
Exemplary Laboratory Protocol: Reductive Amination
This protocol describes the key benzylation step, assuming the availability of the mono-Boc protected diazaspiro[3.4]octane precursor. This method is chosen for its high efficiency and mild reaction conditions, which are compatible with a wide range of functional groups.
-
Dissolution: Dissolve 1 equivalent of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: Add 1.1 equivalents of benzaldehyde to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reductive Agent Addition: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The portion-wise addition is a critical control measure to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS), until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the resulting crude product (tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate) via flash column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of a solvent like isopropanol or ethyl acetate. Add an excess ( >2 equivalents) of a solution of hydrogen chloride in a suitable solvent (e.g., 4M HCl in 1,4-dioxane). Stir the mixture, which will typically result in the precipitation of the desired dihydrochloride salt. The solid product is then collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried in vacuo.[6]
Characterization
The identity and purity of the final compound are confirmed using standard analytical methods. A Certificate of Analysis for a representative batch shows consistency with the expected structure via LCMS and a purity of 99.02%.[3] Further characterization by ¹H NMR and ¹³C NMR would be standard practice to confirm the precise structure and isomeric purity.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold. The benzyl group can serve as a functional handle or a core part of the final pharmacophore, while the secondary amine provides a convenient point for further chemical elaboration.
Core Scientific Rationale
-
Structural Rigidity and 3D Vectorization: The spirocyclic core fixes the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target. This allows medicinal chemists to project chemical vectors into specific regions of a protein's binding pocket with high precision.
-
CNS-Penetrant Scaffold: The physicochemical properties of the diazaspiro[3.4]octane core are often favorable for crossing the blood-brain barrier, making it an attractive scaffold for CNS drug discovery.[1]
-
Novel Chemical Space: As a non-classical and rigid scaffold, it allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action and improved intellectual property positions.
-
Bioisostere Potential: The rigid diazaspiro[3.4]octane core can act as a bioisostere for more flexible or conformationally ambiguous structures like piperazine, offering a path to improved selectivity and reduced off-target effects.
The diagram below illustrates the central role of this scaffold in generating diverse libraries of potential therapeutic agents.
Caption: The central role of the diazaspiro[3.4]octane scaffold in drug discovery.
A compelling example of the utility of a similar scaffold is found in the development of novel benzothiazinones with broad-spectrum antimycobacterial activity. In that work, the introduction of a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety led to compounds with potent activity against both M. tuberculosis and nontuberculous mycobacteria.[7] This demonstrates the power of the benzyl-diazaspiro motif to confer advantageous biological and pharmacokinetic properties.
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its inherent structural rigidity, favorable physicochemical properties, and synthetic tractability provide researchers with a powerful platform for designing next-generation therapeutics. Particularly in the challenging field of CNS drug discovery, the unique three-dimensional architecture of this scaffold offers a clear advantage in the pursuit of novel, selective, and effective medicines. As the demand for innovative molecular frameworks continues to grow, the importance of building blocks like this is set to increase, solidifying their role in the foundation of future drug discovery programs.
References
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- ChemicalBook. 2-benzyl-2,5-diazaspiro[3.4]octane | 1159823-70-7.
- ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- PubMed. (2025, December 25). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
- PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
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A Comprehensive Technical Guide to the Molecular Weight of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Abstract
The precise molecular weight of a chemical entity is a foundational parameter in chemical and pharmaceutical sciences. It governs stoichiometric relationships, underpins analytical characterization, and is a critical component of regulatory documentation. This guide provides an in-depth analysis of the molecular weight of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key building block in medicinal chemistry. We will deconstruct its molecular formula from first principles, present a detailed calculation of its theoretical molecular weight, and outline the principal experimental methodologies for its verification. This document is intended to serve as a practical reference for laboratory professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Critical Role of Molecular Weight in Drug Discovery
This compound is a spirocyclic diamine scaffold frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The spirocyclic core imparts a rigid, three-dimensional architecture, which is highly desirable for creating selective ligands for complex biological targets. As with any active pharmaceutical ingredient (API) or intermediate, an unambiguous determination of its molecular weight is a non-negotiable prerequisite for advancing a project. It directly impacts:
-
Synthesis and Purification: Calculating reaction yields and molar equivalents.
-
Analytical Chemistry: Interpreting data from mass spectrometry, calculating concentrations for bioassays, and assessing purity.
-
Regulatory Compliance: Forming a core part of the Chemistry, Manufacturing, and Controls (CMC) data package for investigational new drug (IND) applications.
This guide will systematically address the determination of this fundamental chemical property.
Part 1: Derivation of the Molecular Formula
The first step in determining the molecular weight is to establish the correct molecular formula. This is accomplished by dissecting the molecule into its constituent parts and summing the atoms.
-
The Free Base: 5-Benzyl-2,5-diazaspiro[3.4]octane The parent molecule is the unprotonated "free base." Its structure consists of:
-
A diazaspiro[3.4]octane core : This is a bicyclic system where two rings (a 4-membered azetidine ring and a 5-membered pyrrolidine ring) are joined by a single shared carbon atom (the spiro center). The core formula is C₆H₁₂N₂.
-
A Benzyl group (C₇H₇) : A benzene ring attached to a CH₂ group.
When the benzyl group is attached to one of the nitrogen atoms of the diazaspiro-octane core, a hydrogen atom on that nitrogen is replaced. Therefore, the formula for the free base is calculated as: (C₆H₁₂N₂) + (C₇H₅) = C₁₃H₁₈N₂ .
-
-
The Salt Form: Dihydrochloride The term "dihydrochloride" signifies that the compound has been treated with two molar equivalents of hydrochloric acid (HCl). The two basic nitrogen atoms in the diazaspiro core are protonated, each accepting a proton (H⁺) from HCl and forming an ionic bond with a chloride anion (Cl⁻).
-
Free Base Formula: C₁₃H₁₈N₂
-
Addition of 2 HCl: + (H₂Cl₂)
-
Final Salt Formula: C₁₃H₂₀N₂Cl₂
-
Part 2: First-Principles Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. The calculation relies on the standard atomic weights of the constituent elements, which are weighted averages of the masses of their naturally occurring isotopes.[2]
Core Data: Standard Atomic Weights
For this calculation, we will use the consensus atomic weights as recognized by IUPAC and commonly used in chemical practice.[3]
| Element | Symbol | Atomic Weight ( g/mol ) | Source |
| Carbon | C | 12.011 | [2][3][4][5][6] |
| Hydrogen | H | 1.008 | [3][7][8][9] |
| Nitrogen | N | 14.007 | [3][10][11][12] |
| Chlorine | Cl | 35.45 | [13][14][15][16] |
Diagram: From Formula to Molecular Weight
The following diagram illustrates the logical flow from the established molecular formula to the final calculated molecular weight.
Caption: Logical relationship between molecular formula and its components for calculating molecular weight.
Step-by-Step Calculation
We will first calculate the molecular weight of the free base and then add the mass of the two HCl moieties. This is a useful practice as mass spectrometry often detects the free base.
-
Molecular Weight of the Free Base (C₁₃H₁₈N₂):
-
Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen: 18 atoms × 1.008 g/mol = 18.144 g/mol
-
Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol
-
MW of Free Base = 202.301 g/mol
-
-
Molecular Weight of this compound (C₁₃H₂₀N₂Cl₂):
-
Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen: 20 atoms × 1.008 g/mol = 20.160 g/mol
-
Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Chlorine: 2 atoms × 35.45 g/mol = 70.900 g/mol
-
Total Calculated MW = 275.217 g/mol
-
Calculation Summary & Verification
The calculated value aligns excellently with the molecular weight provided by commercial suppliers, which is typically listed as 275.22 g/mol .[1][17]
| Component | Calculation | Subtotal ( g/mol ) |
| Free Base (C₁₃H₁₈N₂) | (13 * 12.011) + (18 * 1.008) + (2 * 14.007) | 202.301 |
| 2 x HCl | 2 * (1.008 + 35.45) | 72.916 |
| **Total (C₁₃H₂₀N₂Cl₂) ** | Sum of Components | 275.217 |
Part 3: Experimental Verification of Molecular Weight
While theoretical calculation is precise, experimental verification is essential to confirm the identity and integrity of a synthesized compound. The two primary methods for this are Mass Spectrometry and Elemental Analysis.
Diagram: Experimental Verification Workflow
Caption: Standard workflow for the experimental confirmation of a compound's molecular weight and identity.
Protocol 1: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a dihydrochloride salt, Electrospray Ionization (ESI) is a common technique that will typically detect the protonated free base in the positive ion mode.
Objective: To observe the mass of the cationic form of the free base, [M+H]⁺. Expected Result: The theoretical mass of the free base (M) is 202.30 g/mol . The expected ion to be observed is [M+H]⁺ at m/z ≈ 203.31.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.
-
Instrumentation Setup (ESI-MS):
-
Set the mass spectrometer to operate in positive ion mode.
-
Calibrate the instrument using a known standard.
-
Set the scan range to encompass the expected m/z value (e.g., m/z 100-500).
-
-
Analysis: Infuse the diluted sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum. The resulting spectrum should show a prominent peak at m/z corresponding to the [M+H]⁺ ion. The high-resolution mass should match the theoretical value to within a few parts per million (ppm).
Protocol 2: Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the pure compound. This serves as an orthogonal confirmation of the molecular formula.
Objective: To match the experimentally determined elemental percentages with the theoretical values for C₁₃H₂₀N₂Cl₂. Expected Result: The experimental percentages should be within ±0.4% of the theoretical values.
Theoretical Percentage Calculation:
-
%C = (156.143 / 275.217) * 100 = 56.73%
-
%H = (20.160 / 275.217) * 100 = 7.33%
-
%N = (28.014 / 275.217) * 100 = 10.18%
-
%Cl = (70.900 / 275.217) * 100 = 25.76%
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is of high purity (>98%), as impurities will skew the results. The sample must be thoroughly dried to remove residual solvents.
-
Submission: Accurately weigh 2-3 mg of the sample into a tin capsule and submit it to a certified analytical laboratory.
-
Analysis: The laboratory will perform combustion analysis. The sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine content is typically determined by a separate method like ion chromatography or titration.
-
Data Interpretation: Compare the reported experimental percentages to the theoretical values calculated above. A close match validates the proposed molecular formula.
Conclusion
The molecular weight of this compound has been rigorously established through first-principles calculation to be 275.217 g/mol . This value is derived from its molecular formula, C₁₃H₂₀N₂Cl₂, which is determined by the structure of the spirocyclic free base and the addition of two equivalents of hydrochloric acid. For any research or development application, this theoretical value must be confirmed through robust experimental techniques such as mass spectrometry and elemental analysis. Adherence to these analytical principles ensures data integrity, reproducibility, and the successful progression of scientific endeavors.
References
- American Chemistry Council. (n.d.). Chlorine Facts.
- Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u?
- Jefferson Lab. (n.d.). Nitrogen.
- Quora. (2017). What is the atomic mass of carbon?
- Chemistry LibreTexts. (2023). Atomic Mass.
- Quora. (2016). What is the atomic mass of hydrogen?
- BYJU'S. (n.d.). Carbon.
- Unacademy. (n.d.). How Do You Calculate The Atomic Mass of Carbon.
- PubChem. (n.d.). Atomic Mass.
- Royal Society of Chemistry. (n.d.). Chlorine.
- Westfield State University. (n.d.). Atomic mass is based on a relative scale.
- Wikipedia. (n.d.). Carbon-12.
- Wikipedia. (n.d.). Chlorine.
- Jefferson Lab. (n.d.). Hydrogen.
- IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen.
- Allen Institute. (n.d.). What is the mass in grams of a single atom of chlorine?
- Britannica. (2025). Nitrogen.
- Testbook. (n.d.). What is the atomic mass of Nitrogen?
- IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.
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- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
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"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" chemical structure
An In-Depth Technical Guide: 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Abstract
In the relentless pursuit of novel therapeutic agents, medicinal chemistry has increasingly turned towards three-dimensional molecular architectures to unlock new pharmacological potential. Spirocyclic scaffolds, particularly diazaspirocycles, have emerged as privileged structures due to their inherent conformational rigidity, improved physicochemical properties, and ability to explore novel chemical space.[1][2] This guide provides a senior application scientist's perspective on this compound, a key building block in this class. We will dissect its structural attributes, propose a robust synthetic pathway, detail rigorous analytical characterization protocols, and explore its strategic application in drug discovery, with a focus on central nervous system (CNS) agents.[3]
Core Structural & Physicochemical Properties
5-Benzyl-2,5-diazaspiro[3.4]octane is a bicyclic heterocyclic compound featuring an azetidine ring and a pyrrolidine ring sharing a single spiro-carbon atom. The presence of two nitrogen atoms provides versatile points for chemical modification, while the benzyl group on the pyrrolidine nitrogen imparts specific steric and electronic properties. The dihydrochloride salt form enhances solubility and stability for research and development applications.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [4][5] |
| Molecular Weight | 275.22 g/mol | [5] |
| CAS Number | 1159822-76-0 | [4] |
| Free Base CAS | 1159882-67-3 | [6] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, sealed storage, away from moisture | [3][5] |
Molecular Structure
The defining feature of this molecule is its spirocyclic core. This arrangement locks the two rings in a perpendicular orientation, creating a rigid, three-dimensional structure that departs significantly from the flat, aromatic rings common in older therapeutics. This 3D nature is critical for engaging with the complex topographies of biological targets, potentially leading to higher potency and selectivity.[1][7] The benzyl group serves as a common protecting group but can also be integral to the pharmacophore of a final active compound.
Caption: Structure of this compound.
Proposed Synthesis Pathway
While specific proprietary syntheses may vary, a robust and scalable pathway can be proposed based on established methodologies for constructing diazaspirocyclic cores and performing N-alkylation.[8][9][10] The strategy involves the initial construction of a protected diazaspiro[3.4]octane core, followed by selective benzylation and final deprotection/salt formation.
Synthetic Workflow Overview
The causality behind this workflow is driven by the need for orthogonal protecting groups. One nitrogen must be selectively deprotected to allow for benzylation while the other remains protected. A tert-butoxycarbonyl (Boc) group is ideal for this, as it is stable under the conditions required for benzylation and can be removed under acidic conditions which also facilitates the final dihydrochloride salt formation.
Caption: Proposed two-step synthesis from a protected spirocyclic precursor.
Detailed Experimental Protocol
This protocol is a representative model. Researchers should perform their own reaction monitoring (e.g., via TLC or LC-MS) to optimize timings and yields.
Step 1: Synthesis of tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Boc-2,5-diazaspiro[3.4]octane (1 equivalent).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) and acetonitrile (ACN, 10 mL per mmol of starting material).
-
Benzylation: While stirring vigorously, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude oil is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate product.
Step 2: Synthesis of this compound
-
Reactor Setup: Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable solvent such as isopropanol or 1,4-dioxane in a flask equipped with a stirrer.
-
Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane, 2.5-3.0 equivalents). The causality here is that the strong acid cleaves the acid-labile Boc group and simultaneously protonates both basic nitrogen atoms to form the dihydrochloride salt.
-
Precipitation: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white solid under vacuum at 40-50°C to a constant weight to yield the final this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final compound is paramount. The following analytical workflow ensures a self-validating system where data from orthogonal techniques (NMR, MS, HPLC) must be consistent to verify the result.
Caption: Integrated analytical workflow for structural and purity validation.
Protocol: NMR Spectroscopy
-
Objective: To confirm the covalent structure of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Prep: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Expected Signals:
-
Aromatic Protons: A multiplet integrating to 5 protons in the δ 7.3-7.6 ppm range, corresponding to the benzyl ring.
-
Benzyl CH₂: A singlet integrating to 2 protons, typically around δ 4.0-4.3 ppm.
-
Spirocycle Protons: A series of complex multiplets in the δ 3.0-4.0 ppm range, integrating to the remaining 10 protons on the azetidine and pyrrolidine rings. The exact shifts and couplings provide a unique fingerprint.
-
-
¹³C NMR Expected Signals:
-
Signals in the aromatic region (~128-135 ppm).
-
A signal for the spiro-carbon.
-
Multiple signals in the aliphatic region for the CH₂ groups of the rings and the benzyl methylene.
-
-
Trustworthiness: The combination of chemical shifts, integration values, and splitting patterns provides an unambiguous confirmation of the molecular structure.[11][12]
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the free base and assess initial purity.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Method:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: Positive ion electrospray ionization (ESI+).
-
-
Expected Result: A major peak in the chromatogram corresponding to the expected mass-to-charge ratio (m/z) for the protonated free base [M+H]⁺ (C₁₃H₁₉N₂⁺), which is approximately 203.15.
-
Trustworthiness: This technique directly measures the molecular weight, providing orthogonal confirmation to NMR. The peak area provides a semi-quantitative measure of purity.[13]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the quantitative purity of the compound.
-
Instrumentation: HPLC with UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution as determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl chromophore).
-
-
Data Analysis: Purity is calculated based on the relative area percentage of the main peak versus all other peaks in the chromatogram. The standard for high-quality building blocks is typically >98%.
-
Trustworthiness: HPLC-UV provides a robust and reproducible method for quantifying purity, essential for ensuring consistency in subsequent synthetic steps or biological assays.
Strategic Applications in Drug Development
This compound is not an end-product but a strategic starting point for library synthesis. Its value lies in its role as a rigid scaffold that can be elaborated upon to target a wide range of biological systems.
-
CNS Drug Discovery: The three-dimensional, sp³-rich character of the diazaspiro[3.4]octane core is highly desirable for CNS targets. Such structures often exhibit improved metabolic stability and solubility profiles compared to flat, aromatic molecules, and may have a higher probability of crossing the blood-brain barrier.[3] It serves as a valuable scaffold for developing modulators of receptors and transporters implicated in neurological disorders like depression, anxiety, and epilepsy.[3]
-
Scaffold for Library Synthesis: The secondary amine (on the azetidine ring) is a key functional handle. It can be readily derivatized via reactions such as reductive amination, acylation, or sulfonylation. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of large libraries of analogues for high-throughput screening.[8][9] This process, known as structure-activity relationship (SAR) exploration, is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a confluence of modern medicinal chemistry principles: three-dimensionality, scaffold rigidity, and synthetic tractability. This guide has provided a framework for its synthesis and rigorous, self-validating characterization. For researchers and drug development professionals, this compound is more than a chemical intermediate; it is a gateway to novel chemical space and a powerful tool for designing the next generation of therapeutics, particularly for challenging targets within the central nervous system. Its strategic use enables the creation of diverse molecular libraries with enhanced drug-like properties, accelerating the journey from initial hit to clinical candidate.
References
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- Anderson, J. C., et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed.
- BenchChem. (2025). The Rise of a Novel Scaffold: A Technical Guide to 6,7-Diazaspiro[4.5]decane in Medicinal Chemistry. BenchChem.
- Anderson, J. C., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.
- Various Authors. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- AiFChem. (2025). 1159822-76-0 | this compound. AiFChem.
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. MySkinRecipes.
- Ciaffara, G., et al. (n.d.). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. DOI.
- MedChemExpress. (n.d.). 2-Benzyl-2,5-diazaspiro[3.
- MedChemExpress. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-COA-02854. MedChemExpress.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
- BLDpharm. (n.d.). 1159882-67-3|5-Benzyl-2,5-diazaspiro[3.4]octane. BLDpharm.
- MDPI. (2024). NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods. MDPI.
- ResearchGate. (2024). LC-MS- and (1)
- Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
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An In-Depth Technical Guide to the Synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a valuable spirocyclic diamine scaffold for drug discovery and medicinal chemistry. The proposed synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets, offering a distinct advantage over more traditional flat aromatic structures. The 2,5-diazaspiro[3.4]octane core, in particular, presents a unique and versatile scaffold with two modifiable nitrogen centers, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutics. The title compound, this compound, is an important derivative of this scaffold, often used as a key intermediate in the synthesis of more complex molecules.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This strategy leverages the use of an orthogonal protecting group strategy to selectively functionalize the two nitrogen atoms of the spirocyclic core.
The overall transformation is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
The key stages of this synthesis are:
-
Liberation of the Free Base: The commercially available starting material, often supplied as a hemioxalate salt, is treated with a suitable base to yield the free mono-Boc-protected diamine.
-
Reductive Amination: The unprotected secondary amine is selectively benzylated using benzaldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly efficient and avoids over-alkylation.[1]
-
Boc Deprotection and Dihydrochloride Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, and subsequent treatment with hydrochloric acid affords the final target compound as a stable dihydrochloride salt.
Experimental Protocols and Mechanistic Insights
Step 1: Liberation of tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate from its Hemioxalate Salt
Principle: The hemioxalate salt is an ionic compound formed between the basic amine and oxalic acid. Treatment with a stronger base, such as sodium bicarbonate or sodium hydroxide, deprotonates the ammonium oxalate, liberating the free amine which can then be extracted into an organic solvent.
Experimental Protocol:
-
To a stirred solution of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate (1.0 eq) in water, add a saturated aqueous solution of sodium bicarbonate (2.5 eq) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the dissolution of the starting material.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base as an oil or a low-melting solid.
Table 1: Reagent Quantities for Step 1
| Reagent | Molar Eq. | Purpose |
| tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate | 1.0 | Starting Material |
| Sodium Bicarbonate | 2.5 | Base |
| Water | - | Solvent |
| Dichloromethane | - | Extraction Solvent |
| Brine | - | Washing Agent |
| Sodium Sulfate | - | Drying Agent |
Step 2: Synthesis of tert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate via Reductive Amination
Principle: Reductive amination is a powerful method for the formation of C-N bonds.[1] It proceeds through the initial formation of an iminium ion intermediate from the reaction of the secondary amine with benzaldehyde. This intermediate is then reduced in situ by a hydride source. Sodium triacetoxyborohydride is a particularly effective reagent for this transformation as it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion.[1]
Caption: Simplified mechanism of reductive amination.
Experimental Protocol:
-
Dissolve tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
To this solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate.
Table 2: Reagent Quantities for Step 2
| Reagent | Molar Eq. | Purpose |
| tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | 1.0 | Substrate |
| Benzaldehyde | 1.1 | Benzyl Source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |
| Dichloromethane | - | Solvent |
| Sodium Bicarbonate (aq.) | - | Quenching Agent |
Step 3: Deprotection of the Boc Group and Formation of this compound
Principle: The Boc protecting group is labile under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The use of a strong acid like hydrochloric acid serves the dual purpose of deprotection and formation of the dihydrochloride salt. The salt form often enhances the stability and solubility of the final compound.
Experimental Protocol:
-
Dissolve tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol, isopropanol, or diethyl ether.
-
To this solution, add a solution of hydrochloric acid in the chosen solvent (e.g., 4 M HCl in dioxane or HCl gas bubbled through the solvent) in excess (at least 2.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the deprotection is complete (monitored by TLC or LC-MS).
-
The dihydrochloride salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a less polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Table 3: Reagent Quantities for Step 3
| Reagent | Molar Eq. | Purpose |
| tert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate | 1.0 | Substrate |
| Hydrochloric Acid | >2.2 | Deprotecting Agent & Salt Formation |
| Methanol or Diethyl Ether | - | Solvent |
Conclusion
The described synthetic pathway offers a reliable and efficient method for the preparation of this compound. By employing a robust protecting group strategy and well-established reaction methodologies such as reductive amination, this guide provides a solid foundation for researchers to access this valuable building block for further elaboration in their drug discovery programs. The protocols provided are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales.
References
- BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
- Fisher Scientific. Amine Protection / Deprotection.
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A Technical Guide to the Pharmacological Exploration of the 2,5-Diazaspiro[3.4]octane Scaffold: Leveraging 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride as a Core Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Diazaspiro[3.4]octane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The 2,5-diazaspiro[3.4]octane moiety has emerged as a privileged scaffold, offering a unique three-dimensional topology that can lead to enhanced target selectivity and improved pharmacokinetic profiles. This guide focuses on the pharmacological potential of this scaffold, with a specific emphasis on leveraging the versatile synthetic intermediate, 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, as a foundational building block for the development of innovative therapeutics.
While this compound is not itself a pharmacologically active agent, its utility as a precursor in the synthesis of a diverse array of bioactive molecules is well-documented.[1][2][3] The spirocyclic nature of this compound imparts a degree of conformational rigidity, which can be instrumental in optimizing ligand-receptor interactions. Furthermore, its favorable properties, including the potential to cross the blood-brain barrier, make it an attractive starting point for central nervous system (CNS) drug discovery programs.[1] This guide will delve into the potential mechanisms of action of derivatives of the 2,5-diazaspiro[3.4]octane scaffold and provide a framework for their experimental investigation.
Potential Mechanistic Pathways of 2,5-Diazaspiro[3.4]octane Derivatives
Derivatives of the 2,5-diazaspiro[3.4]octane scaffold have shown promise in a variety of therapeutic areas, suggesting a range of potential biological targets. The following sections explore these putative mechanisms of action.
Modulation of Sigma Receptors in the Central Nervous System
A significant area of investigation for compounds derived from diazaspiroalkane scaffolds is their interaction with sigma (σ) receptors. These receptors, which are broadly distributed throughout the CNS and in peripheral tissues, are implicated in a variety of neurological and psychiatric conditions.[4]
-
σ1 Receptors: These intracellular chaperones are involved in the regulation of ion channels, neurotransmitter release, and cellular signaling cascades. Ligands that modulate σ1 receptor activity have potential therapeutic applications in the treatment of depression, anxiety, and neurodegenerative diseases.
-
σ2 Receptors: The precise function of σ2 receptors is less well-characterized, but they are known to be overexpressed in various tumor cell lines.[5] Consequently, σ2 receptor ligands are being actively investigated as potential anticancer agents.[4][5]
The rigid, three-dimensional structure of the 2,5-diazaspiro[3.4]octane core can be strategically functionalized to generate ligands with high affinity and selectivity for either σ1 or σ2 receptors.
Hypothesized Signaling Pathway for a σ1 Receptor Agonist Derivative
Caption: Putative signaling cascade of a σ1 receptor agonist derived from the 2,5-diazaspiro[3.4]octane scaffold.
Targeting Neurotransmitter Systems: Dopamine and Serotonin Receptors
The structural motifs present in many CNS-active drugs are often designed to interact with monoamine neurotransmitter systems. The 2,5-diazaspiro[3.4]octane scaffold provides a versatile platform for the synthesis of ligands that can target dopamine and serotonin receptors, which are central to the pathophysiology of numerous psychiatric disorders. By modifying the substituents on the nitrogen atoms of the diazaspiro core, it is possible to fine-tune the affinity and selectivity of these compounds for specific receptor subtypes.
Novel Avenues in Infectious Disease: Antimycobacterial and Antimalarial Activity
Recent research has expanded the therapeutic potential of diazaspiroalkane derivatives beyond the CNS.
-
Antimycobacterial Agents: Certain 2,7-diazaspiro[3.5]nonane derivatives have demonstrated potent activity against Mycobacterium tuberculosis and nontuberculous mycobacteria by inhibiting the DprE1 protein, a key enzyme in the synthesis of the mycobacterial cell wall.[6] This suggests that the 2,5-diazaspiro[3.4]octane scaffold could also be explored for the development of novel antitubercular agents.
-
Antimalarial Compounds: A diazaspiro[3.4]octane series has been identified with activity against multiple stages of the Plasmodium falciparum lifecycle.[7] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, providing a valuable starting point for further investigation and optimization.[7]
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of novel 2,5-diazaspiro[3.4]octane derivatives, a tiered approach employing both in vitro and cell-based assays is recommended.
Workflow for Primary Screening and Target Identification
Caption: A streamlined workflow for the initial screening and target validation of novel 2,5-diazaspiro[3.4]octane derivatives.
Step-by-Step Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol provides a generalized framework for determining the binding affinity of a test compound for the σ1 receptor.
-
Preparation of Materials:
-
Source of σ1 receptors (e.g., membrane preparations from cells overexpressing the receptor or from guinea pig brain).
-
Radioligand (e.g., [³H]-(+)-pentazocine).
-
Test compounds (novel 2,5-diazaspiro[3.4]octane derivatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Assay Procedure:
-
In a series of microcentrifuge tubes, combine the assay buffer, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary: Hypothetical Binding Affinities
| Compound | Scaffold | Target | Ki (nM) |
| Derivative A | 2,5-Diazaspiro[3.4]octane | σ1 Receptor | 15.2 |
| Derivative B | 2,5-Diazaspiro[3.4]octane | σ2 Receptor | 8.7 |
| Derivative C | 2,5-Diazaspiro[3.4]octane | Dopamine D2 Receptor | 120.5 |
| Haloperidol | - | σ1 Receptor | 3.1 |
Conclusion and Future Directions
The 2,5-diazaspiro[3.4]octane scaffold represents a valuable and underexplored area of chemical space for the development of novel therapeutics. The synthetic accessibility of this core, exemplified by intermediates such as this compound, provides a robust platform for the generation of diverse chemical libraries. The potential for these derivatives to modulate key biological targets in the CNS and in infectious diseases warrants further investigation. A systematic approach to synthesis and pharmacological evaluation, as outlined in this guide, will be crucial in unlocking the full therapeutic potential of this promising class of compounds. Future efforts should focus on elucidating the structure-activity relationships of these derivatives, optimizing their pharmacokinetic properties, and validating their efficacy in preclinical models of disease.
References
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An Investigator's Guide to the Biological Targets of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Foreword
To the researchers, scientists, and drug development professionals venturing into the vast chemical space of novel therapeutics, this guide serves as a strategic manual. The compound of interest, 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, represents a class of sp³-rich, rigid scaffolds that are increasingly vital in modern medicinal chemistry. While it is known as a valuable synthetic intermediate for compounds targeting the central nervous system, its intrinsic biological activities remain largely uncharted territory.[1][2] This document, therefore, is not a catalog of known targets but a comprehensive, field-proven roadmap for their discovery and validation. We will proceed with the scientific rigor and logical causality expected in a leading research environment, transforming the unknown into a well-defined landscape of therapeutic potential.
Section 1: Foundational Strategy - In Silico Target Prediction
Before embarking on resource-intensive wet lab experiments, a robust in silico assessment is paramount. This initial phase leverages computational power to generate high-probability hypotheses, guiding our subsequent experimental design. The core principle is that structurally similar molecules often exhibit similar biological activities.[3][4]
1.1 Structural and Chemogenomic Analysis
The structure of 5-Benzyl-2,5-diazaspiro[3.4]octane features a constrained diazaspiro[3.4]octane core, which imparts conformational rigidity, and a benzyl group, providing a key hydrophobic and aromatic interaction motif. This scaffold is a known bioisostere for piperazine, a common fragment in many CNS-active drugs.
Our first step is to query large-scale chemogenomic databases (e.g., ChEMBL, PubChem, DrugBank) with this structure. These databases link chemical structures to bioactivity data. By identifying compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) that have known biological targets, we can build a preliminary list of potential target families.[5]
1.2 Molecular Docking and Target Fishing
With a list of potential target families, we can employ "target fishing" or reverse docking approaches.[4][6] Web servers like SwissTargetPrediction and TargetHunter utilize algorithms to predict protein targets based on the 2D and 3D similarity of a query molecule to vast libraries of known ligands.[3][6]
For a more focused approach, we would perform molecular docking simulations against a curated panel of protein crystal structures. Given the scaffold's nature and the known activity of related diazaspiro[3.4]octane compounds against Plasmodium falciparum, this panel should include, but not be limited to:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels
-
Kinases
-
The P. falciparum cyclic amine resistance locus (PfCARL) protein, which is implicated in resistance to similar cyclic amine-containing compounds.[7][8][9][10][11]
The workflow for this initial computational screening is outlined below.
Figure 1: Workflow for computational target hypothesis generation.
1.3 Hypothetical In Silico Data
The output of this phase is a prioritized list of candidate targets.
| Target Class | Specific Target (Example) | Prediction Score | Rationale |
| GPCR | Dopamine D2 Receptor | 0.92 | High structural similarity to known D2 antagonists containing piperazine-like motifs. |
| Transporter | PfCARL | 0.88 | Activity of related diazaspiro[3.4]octanes against P. falciparum.[7][10] |
| Kinase | GSK-3β | 0.81 | Scaffold is present in some kinase inhibitor libraries. |
| Ion Channel | Nav1.7 | 0.75 | Common target class for CNS-active compounds. |
Section 2: Experimental Target Deconvolution
With a set of testable hypotheses, we move to the laboratory. The objective is to physically isolate or detect the interaction between our compound and its protein target(s) within a biological system. We will employ two orthogonal, industry-standard approaches: affinity-based and label-free methods.
2.1 Affinity-Based Target Identification: The "Pull-Down"
This classic method uses a modified version of the small molecule as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[12][13]
The causality behind this protocol is to create a covalent link between the compound and its target upon UV irradiation, allowing for stringent washing to remove non-specific binders, thereby increasing the signal-to-noise ratio.[14][15]
-
Probe Synthesis: Synthesize an analog of 5-Benzyl-2,5-diazaspiro[3.4]octane incorporating a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for binding.
-
Cell Culture and Lysis: Culture relevant cells (e.g., a neuronal cell line like SH-SY5Y) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Incubation: Add the synthesized biotinylated photo-affinity probe to the cell lysate. As a crucial control, in a parallel sample, add the probe plus a 100-fold excess of the original, unmodified compound. This competition control is self-validating: true targets will show significantly reduced binding in the presence of the competitor.
-
Photo-Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to covalently link the probe to its direct binding partners.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe-protein complexes.
-
Washing: Perform extensive washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise bands that are present in the primary sample but absent or significantly reduced in the competition control sample. Identify the proteins using LC-MS/MS.
Figure 2: Key steps in the photo-affinity chromatography pulldown experiment.
2.2 Label-Free Target Identification: Probing Native Interactions
Label-free methods avoid chemical modification of the compound, mitigating the risk that the added tag could alter its binding properties. These techniques rely on the biophysical principle that ligand binding changes a protein's stability.
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17] This allows for the detection of target engagement in intact cells or tissues, providing a more physiologically relevant context.[18][19][20]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
Heat Shock: Aliquot the treated cell suspensions and heat each aliquot to a different temperature for a short period (e.g., 3 minutes across a 40-70°C gradient).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.
-
Quantification: Quantify the amount of a specific, hypothesized target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature. A positive result is a shift of the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control, indicating stabilization.
The DARTS methodology leverages the phenomenon that ligand binding can protect a protein from enzymatic digestion (proteolysis).[21][22][23] It is a powerful technique because it requires no modification to the small molecule and is independent of its mechanism of action.[12][24][25]
-
Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Divide the lysate into aliquots. Treat with different concentrations of the compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined period to allow for partial digestion.[21] The logic is that the unbound proteins will be digested, while the ligand-bound target protein will be protected and remain intact.
-
Quench and Analyze: Stop the digestion and analyze the protein profiles using SDS-PAGE.
-
Identification: Look for protein bands that are protected from digestion in a dose-dependent manner in the compound-treated samples compared to the control. Excise these bands and identify the protein via mass spectrometry.
Figure 3: Generalized workflow for label-free target identification methods.
Section 3: Target Validation and Mechanistic Confirmation
Identifying a protein that binds to our compound is a critical discovery, but it is not the endpoint. Validation is the process of proving that the interaction between the compound and the identified target is responsible for the compound's ultimate biological effect.[26]
3.1 Biochemical Validation
This step confirms a direct, quantifiable interaction between the purified protein and the compound.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (K_D) and kinetics of the interaction.
-
Enzyme Activity Assays: If the identified target is an enzyme, a functional assay must be developed to determine if the compound acts as an inhibitor or an activator, and to calculate its potency (IC₅₀ or EC₅₀).
3.2 Cellular Validation
This step links the biochemical interaction to the cellular phenotype.
-
Target Knockdown: Use small interfering RNA (siRNA) or CRISPR-Cas9 to reduce the expression of the target protein in cells.[27][28] The central hypothesis is: if the compound's effect is mediated by the target, then reducing the amount of the target should phenocopy (mimic) the effect of the compound. Conversely, in some cases, knockdown may rescue cells from a compound's toxic effect.[29]
-
Target Engagement Assays: Use CETSA in a dose-response format to confirm that the compound engages the target in living cells at concentrations consistent with its phenotypic effects.
Hypothetical Validation Data and Pathway
Let's hypothesize our screens identified a kinase, "Kinase X," as the primary target.
| Validation Method | Result | Interpretation |
| SPR | K_D = 75 nM | Direct, high-affinity binding. |
| Kinase Activity Assay | IC₅₀ = 150 nM | Potent enzymatic inhibition. |
| siRNA Knockdown of Kinase X | Mimics compound's anti-proliferative effect. | Cellular effect is consistent with target inhibition.[28] |
| CETSA Dose-Response | EC₅₀ = 200 nM | Target engagement confirmed in intact cells. |
This validation data would strongly support that Kinase X is a bona fide target. The mechanism of action could then be placed within its known signaling pathway.
Figure 4: Potential mechanism of action via inhibition of a validated target.
Conclusion
The journey to elucidate the biological targets of a novel chemical entity like this compound is a systematic, multi-disciplinary endeavor. By integrating predictive in silico methods with robust, orthogonal experimental approaches such as affinity chromatography and label-free stability assays, we can move from hypothesis to validated mechanism. Each step in this guide is designed as a self-validating system, employing rigorous controls to ensure scientific integrity. This structured approach not only illuminates the mechanism of action but also paves the way for the rational design of next-generation therapeutics built upon this promising spirocyclic scaffold.
References
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- LaMonte, G., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Plasmodium falciparum cyclic amine resistance locus protein. [Link]
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- Masuda, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- ResearchGate. (n.d.). Small-molecule validation of siRNA candidates.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- CETSA. (n.d.). CETSA. [Link]
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- Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]
- ResearchGate. (n.d.). Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif.
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The Strategic Utility of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical analysis of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a pivotal intermediate in contemporary drug development. We will explore its synthesis, chemical properties, and strategic applications, offering researchers and drug development professionals a comprehensive understanding of its value in creating novel therapeutics. The focus will be on the rationale behind its use and the experimental considerations that ensure successful and reproducible outcomes.
The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
Historically, drug discovery has been dominated by flat, aromatic structures. However, the pursuit of novel chemical space with improved physicochemical properties has led to a paradigm shift towards three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable in this endeavor.[1][2] Their inherent rigidity and 3D nature offer several advantages:
-
Precise Vectorial Display of Substituents: The fixed spatial orientation of substituents on a spirocyclic core allows for highly specific interactions with biological targets.
-
Improved Physicochemical Properties: Increased sp3 character in spirocyclic compounds often leads to enhanced solubility, metabolic stability, and reduced off-target toxicity compared to their flatter aromatic counterparts.[3]
-
Novel Intellectual Property: The unique structures of spirocyclic compounds provide opportunities for novel patent claims in a crowded therapeutic landscape.
The diazaspiro[3.4]octane core, in particular, has garnered significant attention as a versatile building block for a range of therapeutic targets, including treatments for malaria and central nervous system disorders.[3][4][5]
Physicochemical Properties and Structural Attributes of this compound
This compound is a white to off-white solid, typically supplied as a dihydrochloride salt to improve its stability and handling.[6] The key structural features that underpin its utility as a drug intermediate are the spirocyclic core, the secondary amine, and the benzyl protecting group.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [6] |
| Molecular Weight | 275.22 g/mol | [5][6] |
| CAS Number | 1159823-70-7 | [7] |
| Appearance | White to off-white solid | [6] |
| Storage | 2-8°C, sealed from moisture | [5][6][8] |
The benzyl group serves as a readily cleavable protecting group for one of the nitrogen atoms, allowing for sequential functionalization of the two amine groups. This orthogonal protection strategy is fundamental to its application in multi-step syntheses.
Synthesis of the 2,5-Diazaspiro[3.4]octane Core: A Strategic Overview
The synthesis of the 2,5-diazaspiro[3.4]octane core can be approached through various synthetic strategies. One common and effective method involves a [3+2] cycloaddition reaction. This approach offers a convergent and efficient route to the desired spirocycle.
Caption: General synthetic strategy for 2,5-diazaspiro[3.4]octane derivatives.
A key transformation in the synthesis of spirocyclic pyrrolidines, a related class of compounds, involves the reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide.[1] This methodology can be adapted for the synthesis of the 2,5-diazaspiro[3.4]octane core.
The Role of this compound in Drug Intermediate Synthesis
The strategic importance of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of a protected and a free secondary amine allows for a stepwise and controlled introduction of various functional groups.
Application in the Synthesis of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)
The M4 muscarinic acetylcholine receptor is a key target for the treatment of several central nervous system disorders.[9][10] Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy.[11][12] The 2,5-diazaspiro[3.4]octane scaffold has been successfully incorporated into novel M4 PAMs.
The synthesis of these PAMs often involves the coupling of the free secondary amine of a diazaspiro[3.4]octane intermediate with a suitable heterocyclic carboxylic acid. The benzyl group can then be removed under standard hydrogenolysis conditions, and the newly liberated secondary amine can be further functionalized.
Caption: Workflow for the synthesis of M4 PAMs.
Protocol: Synthesis of an N-Acylated 2,5-diazaspiro[3.4]octane Derivative
This protocol outlines a general procedure for the acylation of the free secondary amine of a benzyl-protected diazaspiro[3.4]octane.
Materials:
-
This compound
-
Desired carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid in the chosen anhydrous solvent, add the coupling agent and the tertiary amine base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 5-Benzyl-2,5-diazaspiro[3.4]octane (the free base, generated from the dihydrochloride salt by treatment with a suitable base) in the same solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agents.
-
Tertiary Amine Base: The base is necessary to neutralize the acidic byproducts of the coupling reaction and to ensure the free amine is available for nucleophilic attack.
-
Choice of Coupling Agent: Different coupling agents have varying reactivities and are chosen based on the specific substrates to minimize side reactions and maximize yield.
Analytical Characterization
The structural integrity and purity of this compound and its derivatives are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is employed to determine the purity of the compound and to confirm its molecular weight.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative determination of purity.
Conclusion
This compound is a valuable and versatile drug intermediate that provides access to novel, three-dimensional chemical space. Its strategic use, enabled by the orthogonal protection of its two amine functionalities, allows for the efficient and controlled synthesis of complex bioactive molecules. As the demand for drugs with improved efficacy and safety profiles continues to grow, the importance of spirocyclic scaffolds, and specifically intermediates like this compound, in medicinal chemistry is set to increase.
References
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- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry, 64(5), 2687–2702. [Link]
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022).
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). Helvetica Chimica Acta. Reymond Research Group. [Link]
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022).
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (2026). European Journal of Medicinal Chemistry, 301, 118198. [Link]
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- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). Request PDF. [Link]
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2536. [Link]
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Request PDF. [Link]
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
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- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). Request PDF. [Link]
- Synthesis and Pharmacological Evaluation of M4 Muscarinic Receptor Positive Allosteric Modulators Derived From VU10004. (2015). ACS Medicinal Chemistry Letters, 6(8), 915–920. [Link]
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- Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. (2017). Bioorganic & Medicinal Chemistry Letters, 27(11), 2296–2301. [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.).
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The Strategic Role of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. The incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to enhance compound properties, including solubility, metabolic stability, and target specificity, while navigating the complexities of intellectual property. The diazaspiro[3.4]octane moiety, a rigid bicyclic system, represents a privileged scaffold in this context. This guide provides an in-depth technical overview of a key derivative, 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride , a versatile building block poised to accelerate the development of next-generation therapeutics.
The strategic placement of a benzyl group on the diazaspiro[3.4]octane core offers a valuable handle for further chemical elaboration, while the spirocyclic nature of the scaffold imparts a defined conformational rigidity. This combination of features makes it an attractive starting point for the synthesis of compound libraries targeting a diverse range of biological targets. This document will delve into the synthesis, characterization, and potential applications of this important chemical entity, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its potential.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery program. 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is typically supplied as a white to off-white solid.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride | MedChemExpress |
| CAS Number | 1159823-70-7 | [1] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [1] |
| Molecular Weight | 275.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (LCMS) | >99% | [1] |
| Storage | 4°C, sealed storage, away from moisture | [1] |
Note on Nomenclature: The numbering of the diazaspiro[3.4]octane core can vary. While the topic refers to "5-Benzyl...", the predominant nomenclature found in chemical supplier databases and recent literature for the CAS number 1159823-70-7 is 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride . This guide will adhere to the latter nomenclature.
Spectroscopic Data Analysis
Confirmation of the structure and purity of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is crucial. A representative Liquid Chromatography-Mass Spectrometry (LCMS) analysis indicates a purity of over 99%, with the mass spectrum being consistent with the expected molecular weight of the parent compound.[1]
Synthesis of the Diazaspiro[3.4]octane Core: A Plausible Approach
Proposed Synthetic Workflow
Caption: Proposed Synthetic Workflow for 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of a suitably protected precursor.
-
A commercially available amino acid, such as aspartic acid with orthogonal protecting groups on the amines and carboxylic acids, would serve as a starting point.
Step 2: Formation of the azetidine ring.
-
The precursor from Step 1 would undergo an intramolecular cyclization to form the four-membered azetidine ring. This could be achieved through methods like a Mitsunobu reaction or by converting a hydroxyl group to a leaving group followed by intramolecular nucleophilic substitution.
Step 3: Elaboration of the side chain.
-
The side chain of the azetidine derivative would be chemically modified to introduce the second nitrogen atom. This could involve reduction of a carboxylic acid to an alcohol, conversion to a leaving group, and subsequent displacement with a protected amine.
Step 4: Formation of the pyrrolidine ring.
-
A second intramolecular cyclization would be performed to construct the five-membered pyrrolidine ring, thus forming the 2,5-diazaspiro[3.4]octane core. The protecting groups would be chosen to allow for selective removal.
Step 5: Selective Deprotection.
-
One of the nitrogen atoms of the spirocyclic core would be selectively deprotected. The choice of orthogonal protecting groups in the initial steps is critical for the success of this step.
Step 6: N-Benzylation.
-
The deprotected amine would be reacted with benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, in a suitable solvent like acetonitrile or DMF.[4] This reaction proceeds via a standard SN2 mechanism.
Step 7: Final Deprotection.
-
The remaining protecting group on the second nitrogen atom would be removed. The conditions for this step would depend on the nature of the protecting group (e.g., acid-labile for Boc, hydrogenolysis for Cbz).
Step 8: Dihydrochloride Salt Formation.
-
The free base of 2-Benzyl-2,5-diazaspiro[3.4]octane would be dissolved in a suitable solvent, such as isopropanol or ether, and treated with an excess of hydrochloric acid (e.g., as a solution in the same solvent). The dihydrochloride salt would then precipitate and could be isolated by filtration.
Applications in Drug Discovery: A Scaffold of Opportunity
The rigid, three-dimensional structure of the diazaspiro[3.4]octane scaffold makes it a highly attractive component in the design of novel therapeutic agents. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar analogues.
Antimalarial Drug Development
Recent research has highlighted the potential of the diazaspiro[3.4]octane scaffold in the development of novel antimalarial agents.[5][6][7] A high-throughput screening campaign identified a series of diazaspiro[3.4]octanes with potent activity against multiple life-cycle stages of the Plasmodium falciparum parasite.[5][6][7] Structure-activity relationship (SAR) studies on this scaffold led to the identification of compounds with low nanomolar activity in asexual blood-stage assays and strong transmission-blocking potential.[7] The mechanism of action for some analogues has been linked to the P. falciparum cyclic amine resistance locus.[7]
Antitubercular Agents
The 2,6-diazaspiro[3.4]octane motif, a close structural relative, has been successfully employed in the design of potent antitubercular agents.[8] By combining this spirocyclic core with a 5-nitrofuran "warhead," researchers have developed molecules with excellent activity against multi-drug resistant strains of Mycobacterium tuberculosis.[8] This suggests that the 2,5-diazaspiro[3.4]octane scaffold could also serve as a valuable platform for the development of novel treatments for tuberculosis.
Central Nervous System (CNS) Drug Discovery
The unique conformational constraints of spirocyclic systems are particularly beneficial for the design of CNS-active compounds, where precise interactions with receptors and ion channels are often required for efficacy and selectivity. The 2-benzyl-2,5-diazaspiro[3.4]octane scaffold is described as a key intermediate for the synthesis of agents targeting neurological disorders such as depression and anxiety.[9] Its favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, make it a valuable building block in this therapeutic area.[9] Furthermore, related diazaspiro[3.4]octanone derivatives have been investigated as potent sigma-1 receptor antagonists, a target implicated in pain and various neurological conditions.[10]
Caption: Potential Therapeutic Applications of the 2-Benzyl-2,5-diazaspiro[3.4]octane Scaffold.
Conclusion: A Versatile Tool for Advancing Medicinal Chemistry
2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is more than just a chemical intermediate; it is a strategic tool for medicinal chemists seeking to enhance the three-dimensionality and novelty of their compound collections. Its rigid spirocyclic core, combined with the synthetic versatility afforded by the benzyl group and the two nitrogen atoms, provides a robust platform for the design and synthesis of next-generation therapeutics. From infectious diseases like malaria and tuberculosis to complex neurological disorders, the applications of this scaffold are broad and promising. As the demand for innovative drug candidates continues to grow, the strategic use of building blocks like 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride will undoubtedly play a crucial role in shaping the future of medicine.
References
- ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- ResearchGate. (n.d.). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and....
- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 429. [Link]
- PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
- ResearchGate. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- EMBL-EBI. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- ACS Publications. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2068–2084. [Link]
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
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A Technical Guide to the Safe Handling of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride for Research and Development
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a vital heterocyclic building block utilized in pharmaceutical research, particularly in the synthesis of novel agents targeting the central nervous system (CNS).[1][2] Its rigid spirocyclic core offers stereochemical stability, a feature leveraged by medicinal chemists to enhance the selectivity and pharmacokinetic profiles of drug candidates.[2][3] However, the structural motifs inherent in this compound, namely the benzylamine and diamine functionalities, necessitate a robust understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles and data from analogous structures. It is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of a thorough safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | 2-Benzyl-2,5-diazaspiro[3.4]octane (dihydrochloride) | [5] |
| CAS Number | 1159823-70-7 | [5][6] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [4][5] |
| Molecular Weight | 275.22 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture | [2][5] |
digraph "Chemical_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure", splines=true, overlap=false, size="7.6,5"]; node [shape=plaintext, fontname="Arial"];// Define nodes for atoms N1 [label="N"]; N2 [label="NH₂⁺"]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; Spiro [label="", shape=point, width=0.1, height=0.1]; Cl1 [label="2Cl⁻"];
// Benzyl group C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C13 -- N1; C12 -- C13;
// Spiro system N1 -- C1; C1 -- Spiro; Spiro -- C2; C2 -- N2; N2 -- C3; C3 -- Spiro; Spiro -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Position nodes {rank=same; C1; C3; C4; C6;} {rank=same; N1; Spiro; N2;} {rank=same; C5; C2;} }
Caption: Chemical structure of this compound.
Hazard Assessment and GHS Classification
The primary hazards associated with this compound stem from its potential to cause irritation and acute toxicity. The Global Harmonized System (GHS) classification, derived from available Safety Data Sheets (SDS), provides a clear warning of its risks.[6] The presence of the benzylamine moiety is a key causal factor, as benzylamine itself is known to be corrosive and can cause severe skin and eye damage.[7][8]
GHS Classification: [6]
-
Acute Toxicity, Oral: Category 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation): Category 3
| Hazard Class | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Cat. 4) | Warning | H302: Harmful if swallowed |
| Skin Irritation (Cat. 2) | Warning | H315: Causes skin irritation |
| Eye Irritation (Cat. 2A) | Warning | H319: Causes serious eye irritation |
| STOT SE (Cat. 3) | Warning | H335: May cause respiratory irritation |
This classification is consistent with data for structurally similar compounds, such as other diazaspiro hydrochlorides, which also list skin, eye, and respiratory irritation as primary hazards.[9][10]
Caption: A cyclical workflow for chemical risk assessment.
Exposure Controls and Personal Protective Equipment (PPE)
Effective control of exposure is achieved through a combination of engineering controls and appropriate PPE. The precautionary statements from the compound's SDS provide the basis for these recommendations. [6] 4.1 Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or aerosols. [11]* Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area. [9] 4.2 Personal Protective Equipment (PPE) The selection of PPE is dictated by the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Weighing Solid | Safety goggles | Nitrile gloves | Lab coat | N95 respirator if outside a ventilated enclosure |
| Solution Preparation | Safety goggles or face shield | Nitrile gloves | Lab coat | Not required if in fume hood |
| Spill Cleanup | Face shield and safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | N95 respirator or higher, as needed |
Causality Behind PPE Choices:
-
Eye Protection: The compound is a serious eye irritant (H319). [6]Goggles provide a better seal than safety glasses against fine dust. A face shield is necessary when there is a significant splash hazard. [9]* Hand Protection: As a skin irritant (H315), direct contact must be avoided. [6]Nitrile gloves offer good chemical resistance for incidental contact. Always inspect gloves before use and change them immediately if contaminated. [12]* Respiratory Protection: The compound may cause respiratory irritation (H335). [6]A fume hood is the primary control. If dust generation in an open area is unavoidable, a NIOSH-approved respirator is mandatory to prevent inhalation. [9]
Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for ensuring researcher safety and experimental integrity.
5.1 Storage Protocol
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Location: Store the container in a designated, well-ventilated cold room or refrigerator at 2-8°C. [2]3. Segregation: Store away from incompatible materials, such as strong oxidizing agents. [8]4. Container Integrity: Keep the container tightly closed to prevent moisture absorption, which can degrade hydrochloride salts. [5][9]5. Labeling: Ensure the container is clearly labeled with the full chemical name and hazard warnings.
5.2 Weighing Protocol (Solid)
-
Preparation: Assemble all necessary equipment (spatulas, weigh paper, secondary container) inside a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Wear a lab coat, nitrile gloves, and safety goggles.
-
Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Dispensing: Handle the container and spatula carefully to minimize the generation of airborne dust. Use anti-static weigh boats or an anti-static gun if necessary.
-
Transfer: Once the desired amount is weighed, securely close the primary container.
-
Cleanup: Decontaminate the spatula and weighing area immediately. Dispose of any contaminated weigh paper or gloves as hazardous waste.
5.3 Solution Preparation Protocol
-
Work Area: Conduct the entire procedure within a chemical fume hood.
-
Don PPE: Wear a lab coat, nitrile gloves, and safety goggles. A face shield is recommended.
-
Solvent First: Add the desired volume of solvent to the receiving flask.
-
Slow Addition: Slowly add the weighed solid to the solvent while stirring.
-
Labeling: Immediately label the final solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
6.1 First Aid Measures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists. [9][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [12] |
Self-Protection for First Aiders: First responders must protect themselves from contamination before assisting a victim. [11][12] 6.2 Spill Response The response to a spill depends on its scale and nature.
Caption: Decision tree for responding to a spill.
Waste Disposal
All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, wipes, weigh paper), must be treated as hazardous chemical waste. [9]1. Collect waste in a clearly labeled, sealed, and appropriate container. 2. Do not mix with incompatible waste streams. 3. Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. [14]
Conclusion
This compound is a valuable tool in medicinal chemistry, but its potential hazards require diligent and informed handling. The core safety principles are to prevent inhalation, ingestion, and direct contact with skin and eyes . This is achieved by consistently using appropriate engineering controls (fume hood) and personal protective equipment. By integrating the protocols and understanding the rationale outlined in this guide, researchers can work safely and effectively with this compound, advancing their scientific objectives while maintaining the highest standards of laboratory safety.
References
- BENZYLAMINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
- 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride - MySkinRecipes. [Link]
- 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride - PubChem. [Link]
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. [Link]
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. [Link]
- (PDF)
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communic
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- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride [myskinrecipes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1159822-76-0 | this compound - AiFChem [aifchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. aksci.com [aksci.com]
- 10. 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride | C7H16Cl2N2 | CID 71743120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.es [fishersci.es]
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- 14. static.cymitquimica.com [static.cymitquimica.com]
"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" solubility data
An In-depth Technical Guide on the Solubility of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Section 1: Executive Summary & Rationale
This document serves as a technical guide for researchers, providing a framework for understanding and determining the solubility of this compound. We will discuss its structural attributes, present expected solubility characteristics based on first principles, and provide a detailed, field-proven experimental protocol for generating reliable solubility data in your own laboratory. This approach empowers research teams to make data-driven decisions for hit-to-lead and lead optimization campaigns.
Section 2: Compound Profile & Structural Analysis
Before delving into solubility, understanding the molecule's inherent properties is essential.
-
Compound Name: this compound
-
Isomeric Note: An isomeric form, 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS: 1159823-70-7), is also commercially available and referenced in chemical catalogs.[3][4] While their core scaffold is identical, the position of the benzyl group may subtly influence properties like crystal packing and, consequently, solubility. For the purpose of this guide, the principles and protocols are applicable to both isomers.
-
Molecular Formula: C₁₃H₂₀Cl₂N₂[3]
-
Appearance: Typically a white to off-white solid.[3]
Structural Impact on Solubility:
The structure reveals a duality:
-
Hydrophilic Moiety: The molecule is a dihydrochloride salt of a diamine. The two protonated nitrogen atoms act as strong hydrogen bond donors, creating a significant potential for interaction with polar protic solvents, most notably water. This salt form is a deliberate chemical modification designed to enhance aqueous solubility compared to the free base form.
-
Hydrophobic Moiety: The benzyl group (a phenylmethyl substituent) is a bulky, non-polar aromatic ring. This region is lipophilic and will favor interactions with organic, non-polar, or polar aprotic solvents.
This amphipathic nature—possessing both hydrophilic and hydrophobic regions—dictates that its solubility will be highly dependent on the solvent system employed.
Section 3: Solubility Profile (Predicted & Experimental Framework)
While specific quantitative data is sparse in peer-reviewed literature, we can predict a general solubility profile. The table below provides an anticipated summary. The primary value of this section is to guide solvent selection for initial screening, which should then be confirmed using the protocol in Section 4.
| Solvent | Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | High | The dihydrochloride salt form is designed for aqueous solubility. The ionic interactions and hydrogen bonding potential of the protonated amines dominate. |
| DMSO | Polar Aprotic | High | DMSO is a powerful, versatile solvent capable of solvating both the ionic salt and the hydrophobic benzyl group effectively. |
| Ethanol/Methanol | Polar Protic | Moderate to Low | These alcohols can interact with the protonated amines but are less polar than water, making them less effective at solvating the ionic salt structure. Solubility is expected to be lower than in water or DMSO. |
| Acetonitrile (ACN) | Polar Aprotic | Low | While polar, ACN is a weaker hydrogen bond acceptor and less effective at solvating salts compared to DMSO. |
| Dichloromethane (DCM) | Non-polar | Very Low / Insoluble | The high polarity of the dihydrochloride salt form will prevent dissolution in non-polar organic solvents. |
Section 4: The Shake-Flask Method: A Protocol for Authoritative Solubility Determination
To move from prediction to definitive data, a robust experimental protocol is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. Its trustworthiness lies in its simple principle: establishing a true equilibrium between the dissolved and undissolved states of the compound.
Experimental Workflow Diagram
Caption: Standard Operating Procedure for Shake-Flask Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Causality: An accurate calibration curve is the foundation of trustworthy quantification.
-
Prepare a 10 mg/mL stock solution of the compound in DMSO. From this, create a set of at least five calibration standards in your chosen analytical solvent (e.g., 50:50 Acetonitrile:Water) covering the expected solubility range.
-
-
Sample Preparation:
-
Causality: Using a significant excess of solid material is the core principle of this method. It guarantees that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
Add at least 5 mg of this compound to a 2 mL glass vial. Perform this in triplicate for each solvent to be tested.
-
-
Solvent Addition & Equilibration:
-
Causality: A 24-hour equilibration period at a controlled temperature is crucial to ensure the system reaches a true thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.
-
Add exactly 1.0 mL of the test solvent (e.g., Water, DMSO, Ethanol) to each vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for 24 hours.
-
-
Phase Separation and Sample Clarification:
-
Causality: Any undissolved particulate matter in the final sample will lead to a gross overestimation of solubility. A two-step clarification (centrifugation followed by filtration) provides a self-validating system for removing all solids.
-
Remove vials from the shaker and centrifuge at >10,000 x g for 10 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette, avoiding the solid pellet.
-
Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) directly into a labeled HPLC vial.
-
-
Quantification:
-
Causality: Using a validated, stability-indicating analytical method like HPLC ensures that the measured concentration corresponds to the intact parent compound.
-
Analyze the filtered samples and the calibration standards via a validated HPLC-UV or LC-MS method.
-
Integrate the peak area for the compound in each sample.
-
-
Data Analysis:
-
Generate a linear regression calibration curve from the standards (Peak Area vs. Concentration).
-
Use the equation of the line to calculate the concentration of the compound in each filtered sample.
-
The average concentration from the triplicate samples is the thermodynamic solubility of the compound in that solvent, at that temperature.
-
Section 5: Conclusion & Strategic Implications
Understanding the solubility of This compound is not an academic exercise; it is a prerequisite for its effective use in drug discovery. While public data is limited, this guide provides the scientific rationale and a robust, validated protocol to generate this critical data in-house. Accurate solubility data enables the preparation of reliable stock solutions for screening campaigns, informs the selection of solvents for synthetic reactions, and provides the initial baseline for pre-formulation and toxicology studies. By investing in this foundational characterization, research organizations can de-risk their projects and accelerate the journey from an interesting scaffold to a viable drug candidate.
References
- PubChem.5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. National Center for Biotechnology Information.
- MySkinRecipes.2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. Product Page. URL: [Link]
Sources
Spectroscopic Characterization of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document delineates the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of the molecule. In the absence of publicly available experimental spectra, this guide leverages foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework for the structural verification of this compound.
Introduction: The Structural Significance of a Diazaspirocyclic Scaffold
This compound belongs to a class of spirocyclic compounds that are of increasing interest in medicinal chemistry. The rigid, three-dimensional architecture of the diazaspiro[3.4]octane core offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The benzyl group provides a lipophilic handle that can be crucial for traversing cellular membranes and can engage in specific hydrophobic or aromatic interactions within a protein binding pocket. As a dihydrochloride salt, the compound's solubility in aqueous media is enhanced, facilitating its use in various experimental settings.
Accurate structural elucidation is the bedrock of any chemical research and development program. NMR and MS are the two most powerful analytical techniques for this purpose. This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound, offering a reliable reference for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, magnetic anisotropy, and spin-spin coupling, as well as by drawing comparisons with structurally related N-benzyl and spirocyclic compounds. The spectra are predicted as if run in a common deuterated solvent such as D₂O or DMSO-d₆, which are suitable for hydrochloride salts.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR assignments, the chemical structure of 5-Benzyl-2,5-diazaspiro[3.4]octane is presented below with a systematic atom numbering scheme.
Caption: Chemical structure of 5-Benzyl-2,5-diazaspiro[3.4]octane with atom numbering.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 12.0 | Broad singlet | 2H | N-H (x2) | Protons on the nitrogen atoms, expected to be broad due to quadrupole broadening and exchange. The dihydrochloride form will shift these significantly downfield. |
| ~7.30 - 7.50 | Multiplet | 5H | Ar-H (C11-H to C15-H) | Aromatic protons of the benzyl group. The multiplet arises from the complex splitting patterns of the ortho, meta, and para protons. |
| ~4.30 | Singlet | 2H | C9-H₂ | Benzylic protons. Deshielded by the adjacent nitrogen and the aromatic ring. Expected to be a singlet as there are no adjacent protons to couple with. |
| ~3.80 - 4.00 | Multiplet | 4H | C1-H₂, C4-H₂ | Protons on the carbons adjacent to the nitrogen in the azetidine ring. These are expected to be diastereotopic due to the spirocyclic nature and the chiral center at C5, leading to a more complex multiplet.[1] |
| ~3.50 - 3.70 | Multiplet | 4H | C7-H₂, C8-H₂ | Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring. These are also expected to be diastereotopic. |
| ~2.20 - 2.40 | Multiplet | 2H | C3-H₂ | Protons on the central carbon of the azetidine ring. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~132.0 - 135.0 | C10 | Quaternary aromatic carbon of the benzyl group. |
| ~128.0 - 130.0 | C11, C12, C13, C14, C15 | Aromatic carbons of the benzyl group. |
| ~65.0 - 70.0 | C5 | Spirocyclic quaternary carbon, bonded to two nitrogen atoms. |
| ~60.0 - 65.0 | C9 | Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |
| ~50.0 - 55.0 | C1, C4 | Carbons adjacent to nitrogen in the azetidine ring. |
| ~45.0 - 50.0 | C7, C8 | Carbons adjacent to nitrogen in the pyrrolidine ring. |
| ~30.0 - 35.0 | C3 | Aliphatic carbon in the azetidine ring. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electrospray ionization (ESI) would be a suitable technique, which would likely show the protonated molecule (M+H)⁺.
-
Molecular Formula (Free Base): C₁₃H₁₈N₂
-
Molecular Weight (Free Base): 202.30 g/mol
-
Molecular Formula (Dihydrochloride): C₁₃H₂₀Cl₂N₂
-
Molecular Weight (Dihydrochloride): 275.22 g/mol
Predicted Molecular Ion Peak
In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion of the free base:
-
[M+H]⁺: m/z ≈ 203.15
Predicted Fragmentation Pattern
Upon collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways for N-benzylamines involve cleavage of the benzylic C-N bond.[2][3]
Caption: Predicted major fragmentation pathway for protonated 5-Benzyl-2,5-diazaspiro[3.4]octane.
The most characteristic fragment would be the highly stable benzyl cation (or tropylium ion) at m/z 91 . This is a hallmark of compounds containing a benzyl group.[2][4] Another significant fragment could arise from the loss of the benzyl group, resulting in the protonated diazaspiro[3.4]octane core.
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the NMR and MS data for this compound.
NMR Data Acquisition
Caption: General experimental workflow for NMR analysis.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 15 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
ESI-MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 50-500.
MS/MS Fragmentation:
-
Select the [M+H]⁺ ion (m/z ≈ 203.15) as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR data, along with the anticipated mass spectrometry fragmentation patterns, serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this important chemical entity. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the structural integrity and purity of the compound for its intended applications in research and development.
References
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
- Fragmentation mechanisms of protonated benzylamines.
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 4. researchgate.net [researchgate.net]
The Ascendant Role of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in Novel Drug Discovery: A Technical Guide
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles and the ability to navigate complex biological spaces has led medicinal chemists to explore beyond the confines of traditional "flat" aromatic structures. In this pursuit, spirocyclic scaffolds have emerged as privileged three-dimensional structures, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties. This technical guide provides an in-depth exploration of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride , a key building block and a representative of the promising diazaspiro[3.4]octane class of compounds. We will delve into its synthesis, physicochemical characteristics, and its burgeoning potential in modern drug discovery, with a particular focus on its application in developing novel therapeutics for infectious diseases and central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: Embracing the Third Dimension in Drug Design
For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar molecules. While successful, this "flatland" approach has its limitations, including potential off-target effects and suboptimal pharmacokinetic properties. The strategic incorporation of sp³-rich, three-dimensional scaffolds is a widely recognized strategy to overcome these hurdles. Spirocycles, which contain two rings connected by a single common atom, are exemplary in this regard. Their inherent rigidity reduces conformational flexibility, which can lead to higher binding affinity and selectivity for their biological targets.
The diazaspiro[3.4]octane core, in particular, has garnered significant attention as a privileged structure. Its frequent appearance in biologically active compounds across a range of therapeutic areas underscores its value.[1] Notable examples include inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling, and selective dopamine D₃ receptor antagonists.[1] The subject of this guide, This compound , serves as a versatile synthetic intermediate, providing a robust framework for the elaboration of diverse compound libraries.
Physicochemical Properties: A Scaffold Primed for Success
The physicochemical properties of a drug candidate are critical determinants of its ultimate success. While specific experimental data for this compound is not extensively published, we can infer its characteristics from closely related analogs and computational predictions. The diazaspiro[3.4]octane core imparts a favorable property profile for drug development.
| Property | Predicted/Computed Value (for related analogs) | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | ~112-140 (core); 275.22 (title compound) | The low molecular weight of the core allows for significant synthetic elaboration without violating Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | ~24 Ų (for the core) | A lower TPSA is generally correlated with better cell permeability and oral bioavailability, including penetration of the blood-brain barrier (BBB).[2] |
| pKa | ~10.4 (predicted for a basic nitrogen) | The basic nitrogen atoms can be protonated at physiological pH, influencing solubility, receptor interactions, and potential for lysosomal trapping. |
| Calculated logP (cLogP) | -0.3 (for a dione analog) | The core scaffold is relatively polar, providing a good starting point for balancing lipophilicity, which is crucial for both solubility and permeability. |
These properties, particularly the combination of a rigid 3D structure, low molecular weight, and tunable polarity, make the diazaspiro[3.4]octane scaffold an excellent starting point for developing drugs targeting the CNS. The "CNS Multi-Parameter Optimization (MPO)" score, which combines desirability scores for several physicochemical properties, is a useful tool for assessing the potential of scaffolds in this area.[2] The diazaspiro[3.4]octane core is well-positioned to generate candidates with high CNS MPO scores.
Synthesis of the Diazaspiro[3.4]octane Core
The efficient and scalable synthesis of the diazaspiro[3.4]octane core is crucial for its widespread application in drug discovery. Several synthetic strategies have been reported, often involving the construction of the quaternary spirocyclic center as a key step.[1][3] A common and versatile approach involves the use of orthogonally protected intermediates, which allows for selective functionalization of the two nitrogen atoms.
Below is a representative, step-by-step synthetic protocol adapted from methodologies for related 2,6-diazaspiro[3.4]octane derivatives, illustrating a plausible route to the title compound's precursors.[4]
Experimental Protocol: Synthesis of a Protected Diazaspiro[3.4]octane Intermediate
Objective: To synthesize a differentially protected diazaspiro[3.4]octane core suitable for further elaboration.
Materials:
-
Commercially available starting materials (e.g., derivatives of cyclopentanone and amino acids)
-
Protecting group reagents (e.g., Boc-anhydride, Benzyl bromide)
-
Reducing agents (e.g., Lithium aluminum hydride)
-
Standard laboratory solvents (e.g., THF, DCM, Methanol)
-
Reagents for cyclization (e.g., Mitsunobu or reductive amination conditions)
Methodology:
-
Step 1: Formation of the Quaternary Center: A multi-step sequence is typically employed to construct the cyclopentane ring bearing a nitrogen and a precursor to the azetidine ring at the alpha position. This can be achieved through methods like enolate acylation.
-
Step 2: Protection of the First Nitrogen: The nitrogen atom on the cyclopentane ring is protected, for instance, with a tert-butyloxycarbonyl (Boc) group by reacting with Boc-anhydride in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine.
-
Step 3: Azetidine Ring Formation: The precursor on the cyclopentane ring is converted to an amino alcohol, which is then cyclized to form the four-membered azetidine ring. This intramolecular cyclization can be achieved under various conditions, such as a Mitsunobu reaction.
-
Step 4: Benzylation of the Second Nitrogen: The secondary amine of the newly formed azetidine ring is selectively alkylated with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate in a solvent such as acetonitrile. This yields the orthogonally protected 2-Boc-5-benzyl-2,5-diazaspiro[3.4]octane.
-
Step 5: Deprotection and Salt Formation: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane). Subsequent treatment with ethereal HCl would precipitate the desired This compound as a stable salt.
Causality Behind Experimental Choices: The use of orthogonal protecting groups (Boc and Benzyl) is a cornerstone of this strategy. The Boc group is labile to acid, while the benzyl group is typically removed by hydrogenolysis. This differential stability allows for the selective modification of one nitrogen atom while the other remains protected, enabling the synthesis of complex derivatives in a controlled manner.
Caption: Synthetic workflow for diazaspiro[3.4]octane.
Biological Applications and Therapeutic Potential
The true value of the 5-benzyl-2,5-diazaspiro[3.4]octane scaffold lies in the diverse biological activities exhibited by its derivatives. While the title compound is primarily a building block, its core structure has been elaborated to produce potent bioactive molecules.
Case Study: Antitubercular Agents
A compelling example of the utility of the diazaspiro[3.4]octane scaffold is in the development of novel antitubercular agents.[4][5] In a recent study, a library of compounds was synthesized based on a 2,6-diazaspiro[3.4]octane core.[4]
One of the lead compounds identified demonstrated remarkable potency against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[4][5] This level of activity is highly significant and highlights the potential of this scaffold to generate potent drug candidates.
Caption: Drug discovery logic for antitubercular agents.
Potential in Central Nervous System (CNS) Disorders
As previously mentioned, the physicochemical properties of the diazaspiro[3.4]octane scaffold make it highly attractive for CNS drug discovery. Its three-dimensional nature can facilitate interactions with the complex topographies of CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels. The benzyl group in this compound can serve as a starting point for exploring interactions within aromatic-binding pockets of CNS proteins.
Hypothesized Signaling Pathway Modulation:
While a specific pathway for the title compound is not yet elucidated, derivatives of this scaffold could potentially modulate key CNS signaling pathways. For example, as dopamine D₃ receptor antagonists, they could influence dopaminergic signaling, which is implicated in conditions like schizophrenia and addiction.
Caption: Hypothesized modulation of dopaminergic signaling.
Future Directions and Conclusion
This compound represents a gateway to a rich and largely untapped area of chemical space. The diazaspiro[3.4]octane scaffold is more than just a rigid core; it is a platform for the development of next-generation therapeutics with potentially superior efficacy, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Library Synthesis: Expanding the diversity of derivatives based on this scaffold to probe a wider range of biological targets.
-
High-Throughput Screening: Systematically screening these libraries against various disease models, particularly in oncology, neurobiology, and infectious diseases.
-
Structural Biology: Obtaining co-crystal structures of active compounds with their targets to understand the molecular basis of their activity and guide further optimization.
References
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- Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). National Center for Biotechnology Information.
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A Technical Guide to the Characterization of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride as a Sigma Receptor Ligand
Abstract
The sigma-1 (σ1) and sigma-2 (σ2) receptors have emerged as significant targets for therapeutic intervention in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2][3] The unique diazaspiro[3.4]octane scaffold has shown promise in the design of potent and selective ligands for these receptors.[4] This guide provides a comprehensive technical framework for the evaluation of novel compounds based on this scaffold, specifically focusing on "5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride." While direct binding data for this specific molecule is not extensively published, this document outlines the established methodologies and scientific rationale for its complete characterization as a sigma receptor ligand. We will delve into the core principles of sigma receptor biology, detail the requisite binding and functional assays, and provide the necessary context for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel central nervous system (CNS) and anticancer therapeutics.
Introduction: The Enigmatic Sigma Receptors
Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as a distinct class of intracellular proteins with unique pharmacological profiles.[3][5] They are broadly classified into two subtypes, σ1 and σ2.
-
The Sigma-1 Receptor (σ1R): The σ1R is a 223-amino acid, single-subunit protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[6][7][8] It functions as a ligand-operated intracellular chaperone, translocating within the cell to modulate the activity of various "client" proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases.[1][5][8] Under basal conditions, σ1R is complexed with the binding immunoglobulin protein (BiP).[7][9] Upon stimulation by agonists or cellular stress, it dissociates from BiP to exert its modulatory functions, impacting calcium signaling, cellular survival, and neuroplasticity.[6][7][9]
-
The Sigma-2 Receptor (σ2R): For many years, the σ2R was defined pharmacologically due to the lack of a cloned gene. It has since been identified as the 21.5 kDa protein TMEM97.[10][11] Like σ1R, it is located in the endoplasmic reticulum and is highly expressed in proliferating cells, including numerous cancer cell lines, making it a biomarker for tumors.[2][10][12] The σ2R is implicated in cellular proliferation, lipid metabolism, and calcium signaling through interactions with proteins like the progesterone receptor membrane component 1 (PGRMC1).[2][10][11]
The development of ligands with high affinity and selectivity for either σ1R or σ2R is a critical goal in medicinal chemistry, as these molecules can serve as tools to probe receptor function and as potential therapeutics.[6][13]
The Diazaspiro[3.4]octane Scaffold: A Privileged Structure for Sigma Receptor Ligands
The diazaspiro[3.4]octane core represents a versatile and structurally novel scaffold for CNS-active compounds. While "this compound" itself is noted as a synthetic intermediate, related diazaspirocyclic structures have demonstrated significant affinity for sigma receptors.[14] For instance, derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent σ1R antagonists, and various 2,7-diazaspiro[3.5]nonane derivatives exhibit low nanomolar affinity for σ1R.[4][15][16]
The key structural features of these scaffolds—a rigid spirocyclic core combined with strategically placed nitrogen atoms and appended hydrophobic groups (like the benzyl group in the topic compound)—are consistent with established pharmacophore models for sigma receptor ligands.[17] The benzyl group likely serves as the hydrophobic moiety that interacts with a corresponding pocket in the receptor binding site, while the protonated nitrogen atoms are crucial for forming key electrostatic interactions.
Experimental Workflow for Characterization
The comprehensive evaluation of a novel compound like this compound requires a multi-step approach, beginning with binding affinity and selectivity, followed by functional characterization.
Caption: Sigma-1 receptor activation and downstream signaling.
Key σ1R-mediated events include:
-
Calcium Homeostasis: Activated σ1R stabilizes IP3 receptors at the MAM, facilitating efficient calcium transfer from the ER to mitochondria, which is vital for ATP production and cell survival. [1][7][9]* Ion Channel Modulation: σ1R directly interacts with and modulates the activity of voltage-gated ion channels (K+, Na+, Ca2+), thereby regulating neuronal excitability. [18]* Neurotrophic Factor Signaling: σ1R agonists can upregulate Brain-Derived Neurotrophic Factor (BDNF) signaling, promoting neuronal resilience and plasticity. [18]
Sigma-2 Receptor Signaling
σ2R signaling is heavily implicated in cell proliferation and survival, particularly in cancer biology. [10][19]Ligand binding can trigger downstream pathways leading to programmed cell death (apoptosis).
Caption: Sigma-2 receptor signaling pathways in cancer cells.
Key σ2R-mediated events include:
-
Calcium Signaling: σ2R ligands can modulate intracellular calcium levels. [6][10]* Cell Proliferation and Death: In cancer cells, σ2R agonists can induce apoptosis through both caspase-dependent and -independent pathways, often involving the generation of reactive oxygen species (ROS). [12][20]* Cholesterol Homeostasis: The σ2R/TMEM97 protein is involved in regulating cholesterol transport and homeostasis, and its disruption can impact cell membrane integrity and signaling. [10][11][12]
Conclusion and Future Directions
The characterization of novel chemical entities like this compound is a foundational step in modern drug discovery. The diazaspiro[3.4]octane scaffold holds considerable promise for the development of selective sigma receptor ligands. By employing the rigorous, validated protocols for binding affinity and functional analysis detailed in this guide, researchers can effectively determine the pharmacological profile of this and other novel compounds. A thorough understanding of a ligand's affinity, selectivity, and functional impact on sigma receptor signaling pathways is paramount to advancing it from a chemical curiosity to a potential therapeutic agent for a host of challenging diseases.
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Methodological & Application
Application Notes and Protocols: In Vitro Assay Setup for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Introduction: Characterizing Novel Spirocyclic Scaffolds for CNS Drug Discovery
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to generate novel drug candidates with enhanced three-dimensionality, leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] The compound 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride represents such a scaffold, and its structural characteristics suggest potential utility in the development of agents targeting the central nervous system (CNS).[3] While the specific biological target of this compound is not publicly defined, its diazaspiro[3.4]octane core is a privileged structure in the design of modulators for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals.[1][4]
This application note provides a detailed, hypothetical in vitro assay cascade designed to characterize the pharmacological activity of novel compounds like this compound. As a representative example for a CNS target, we will focus on the human Dopamine D2 receptor (D2R), a Gi/o-coupled GPCR implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[5][6] The described workflow is designed to first determine the binding affinity of the test compound to the D2 receptor and subsequently elucidate its functional activity as an agonist or antagonist.
Scientific Rationale: A Two-Step Approach to Pharmacological Characterization
A comprehensive in vitro characterization of a novel compound involves a tiered approach, beginning with an assessment of its physical interaction with the target protein, followed by a measure of its biological effect.
-
Receptor Binding Assay: The initial step is to determine if the compound physically interacts with the D2 receptor and to quantify the affinity of this interaction. A radioligand competition binding assay is a robust and sensitive method for this purpose.[1] This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the D2 receptor.
-
Functional Assay: Once binding is established, it is crucial to determine the functional consequence of this interaction. The D2 receptor is coupled to the Gi/o class of G-proteins, which, upon activation, inhibit the enzyme adenylyl cyclase.[5][6] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] Therefore, a cell-based cAMP assay can be used to determine if the compound acts as an agonist (mimicking the effect of the endogenous ligand, dopamine, by inhibiting cAMP production) or an antagonist (blocking the effect of dopamine).
This two-step process provides a comprehensive pharmacological profile of the test compound, which is essential for guiding further drug development efforts.
Signaling Pathway: Dopamine D2 Receptor
The following diagram illustrates the canonical signaling pathway of the Dopamine D2 receptor.
Caption: Experimental workflow for compound characterization.
Protocol 1: Radioligand Competition Binding Assay
This protocol details the steps to determine the binding affinity (Ki) of the test compound for the human Dopamine D2 receptor.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293 cells stably expressing human D2R | ATCC | (Example: PTA-4959) |
| DMEM/F-12 Medium | Gibco | (Example: 11320033) |
| Fetal Bovine Serum (FBS) | Gibco | (Example: 26140079) |
| G418 (Geneticin) | Gibco | (Example: 10131035) |
| [³H]-Spiperone (Radioligand) | PerkinElmer | (Example: NET555) |
| Haloperidol (Reference Compound) | Sigma-Aldrich | (Example: H1512) |
| 96-well microplates | Corning | (Example: 3632) |
| Scintillation fluid | PerkinElmer | (Example: 6013689) |
| Glass fiber filters | Whatman | (Example: 1822-915) |
Step-by-Step Methodology
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D2R cells in DMEM/F-12 supplemented with 10% FBS and 500 µg/mL G418 at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells at 80-90% confluency.
-
Prepare cell membranes by homogenization and centrifugation as per standard laboratory protocols. Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (Haloperidol) in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well microplate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, typically ~0.2 nM), and 100 µL of cell membrane preparation (5-20 µg protein).
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol), 50 µL of [³H]-Spiperone, and 100 µL of cell membrane preparation.
-
Competition Binding: 50 µL of the test or reference compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of cell membrane preparation.
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [8]
-
Protocol 2: Cell-Based Functional cAMP Assay
This protocol determines whether the test compound acts as an agonist or antagonist at the human Dopamine D2 receptor by measuring changes in intracellular cAMP levels.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| CHO-K1 cells stably expressing human D2R | Millipore | (Example: HTS093C) |
| Ham's F-12 Medium | Gibco | (Example: 11765054) |
| Fetal Bovine Serum (FBS) | Gibco | (Example: 26140079) |
| Forskolin | Sigma-Aldrich | (Example: F6886) |
| Dopamine hydrochloride (Reference Agonist) | Sigma-Aldrich | (Example: H8502) |
| Haloperidol (Reference Antagonist) | Sigma-Aldrich | (Example: H1512) |
| cAMP-Glo™ Assay Kit | Promega | (Example: V1501) |
| 96-well, white, clear-bottom assay plates | Corning | (Example: 3610) |
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture CHO-K1-D2R cells in Ham's F-12 medium supplemented with 10% FBS and a selection antibiotic at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well, white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of the test compound and dopamine (reference agonist) in assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).
-
Aspirate the culture medium from the cells and add 50 µL of a solution containing forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels, typically 1-10 µM final concentration) and the test compound or dopamine dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode Assay:
-
Prepare serial dilutions of the test compound and haloperidol (reference antagonist) in assay buffer.
-
Aspirate the culture medium and pre-incubate the cells with 25 µL of the test compound or haloperidol dilutions for 15-30 minutes at 37°C.
-
Add 25 µL of a solution containing forskolin and a fixed concentration of dopamine (EC₈₀ concentration, determined from the agonist dose-response curve).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP-Glo™ Assay. [9]This typically involves adding a lysis reagent followed by a detection solution containing protein kinase A and then a kinase-glo reagent to measure remaining ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert luminescence values to cAMP concentrations.
-
Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect).
-
Antagonist Mode: Plot the percentage of inhibition of the dopamine response against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the dopamine response).
-
Data Presentation and Interpretation
The results of these assays can be summarized in the following tables:
Table 1: Radioligand Competition Binding Assay Results
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | [Experimental Value] | [Calculated Value] |
| Haloperidol (Reference) | [Experimental Value] | [Calculated Value] |
Table 2: Functional cAMP Assay Results
| Compound | Assay Mode | EC₅₀ / IC₅₀ (nM) | Emax / % Inhibition |
| This compound | Agonist | [Experimental Value] | [Experimental Value] |
| This compound | Antagonist | [Experimental Value] | [Experimental Value] |
| Dopamine (Reference Agonist) | Agonist | [Experimental Value] | [Experimental Value] |
| Haloperidol (Reference Antagonist) | Antagonist | [Experimental Value] | [Experimental Value] |
A low Ki value in the binding assay indicates high affinity for the D2 receptor. In the functional assay, a low EC₅₀ value in agonist mode indicates a potent agonist, while a low IC₅₀ value in antagonist mode indicates a potent antagonist. The Emax value reflects the maximal effect of an agonist, while the % inhibition reflects the extent to which an antagonist can block the agonist response.
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured by the inclusion of several key controls and validation steps:
-
Reference Compounds: The use of known D2R ligands like haloperidol and dopamine allows for the validation of assay performance and provides a benchmark for comparing the potency of the test compound.
-
Assay Validation: Key assay parameters such as specificity, selectivity, accuracy, precision, and linearity should be validated according to established guidelines (e.g., FDA and ICH) to ensure the reliability of the data. [10][11][12]* Statistical Analysis: All experiments should be performed in triplicate, and data should be analyzed using appropriate statistical methods to ensure the significance of the results.
-
Cell Line Authentication: The identity of the cell lines should be periodically verified to ensure the consistent expression of the target receptor.
By adhering to these principles, this in vitro assay cascade provides a robust and reliable platform for the pharmacological characterization of novel spirocyclic compounds like this compound, paving the way for their potential development as novel CNS therapeutics.
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- 12. fda.gov [fda.gov]
Application Notes and Protocols for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Investigating the Bioactivity of a Privileged Spirocyclic Scaffold
Introduction: The Diazaspiro[3.4]octane Scaffold as a Core for Bioactive Molecules
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a spirocyclic diamine that primarily serves as a versatile chemical intermediate in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is often sought after in the design of selective and potent therapeutic agents. While direct cell culture applications of this specific dihydrochloride salt are not extensively documented in peer-reviewed literature, the core 2,5-diazaspiro[3.4]octane scaffold is a component of various derivatives exhibiting significant biological activities, including antibacterial and anticancer properties.[3][4]
This guide, therefore, presents a series of detailed protocols and experimental workflows designed to investigate the potential bioactivity of this compound in cell culture. The methodologies are based on the established activities of structurally related diazaspiro compounds and are intended to serve as a foundational framework for researchers to characterize this compound and its potential derivatives.
Chemical Properties and Handling
Before initiating any cell culture experiments, it is crucial to understand the chemical properties and safety precautions for this compound.
| Property | Value | Source |
| CAS Number | 1159823-70-7 | [5] |
| Molecular Formula | C₁₃H₁₈N₂ · 2HCl | MySkinRecipes |
| Molecular Weight | 275.22 g/mol | MySkinRecipes |
| Appearance | Solid | N/A |
| Storage | 2-8°C | MySkinRecipes |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5] It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7][8] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.[5]
Proposed Biological Activity and Investigational Workflow
The diazaspiro[3.4]octane scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for diverse biological targets.[3] Derivatives have shown promise in targeting bacterial pathogens and cancer cells.[3][4][9] Therefore, a logical starting point for characterizing this compound is to screen for these activities.
The following workflow provides a systematic approach to investigating the compound's potential in a cell culture setting.
Figure 1: Proposed workflow for the biological characterization of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for investigation. Researchers should optimize these protocols based on their specific cell lines and experimental goals.
Protocol 1: Preparation of Stock Solutions
The solubility of the compound should be empirically determined. A common starting point for small molecules is to prepare a high-concentration stock in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound
-
Sterile, cell culture-grade DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
-
Procedure:
-
Aseptically weigh out a precise amount of the compound (e.g., 10 mg).
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Cytotoxicity Screening using MTT Assay
This protocol is designed to assess the effect of the compound on cell viability and to determine its half-maximal inhibitory concentration (IC₅₀).
-
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, CT26 - colon carcinoma)[4]
-
Non-cancerous cell line for selectivity assessment (e.g., Vero - monkey kidney epithelial cells)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[10]
-
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well round-bottom plates
-
Compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
-
Procedure:
-
Add 50 µL of MHB to each well of the 96-well plate.
-
Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (antibiotic), a negative control (no bacteria), and a growth control (bacteria with no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Potential Mechanism of Action and Pathway Analysis
Should this compound demonstrate bioactivity, further investigation into its mechanism of action would be warranted. Based on the activities of related compounds, a hypothetical mechanism in cancer cells could involve the induction of apoptosis.
Figure 2: Hypothetical signaling pathway for apoptosis induction by a bioactive diazaspiro compound.
To investigate this, researchers could perform Western blot analysis for key apoptotic proteins such as cleaved Caspase-3, PARP, and members of the Bcl-2 family. Cell cycle analysis by flow cytometry after propidium iodide staining could also reveal if the compound induces cell cycle arrest at a specific phase.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents due to its privileged spirocyclic core. While its direct biological activity is yet to be fully characterized, the protocols outlined in this guide provide a comprehensive framework for its initial investigation in cell culture models. By systematically screening for cytotoxicity and antibacterial effects, and then delving into the mechanism of action, researchers can unlock the potential of this and related compounds in drug discovery.
References
- ResearchGate. Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif.
- European Journal of Pharmacology. Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds.
- Monatshefte für Chemie - Chemical Monthly. Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives.
- MySkinRecipes. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- ResearchGate. (PDF) Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives.
- PubMed. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents.
- MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
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"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" radioligand binding assay
Application Note & Protocol
Characterization and Application of [³H]5-Benzyl-2,5-diazaspiro[3.4]octane as a Novel Radioligand for α1-Adrenergic Receptors
Abstract: This document provides a comprehensive guide for the characterization and use of a novel radiolabeled compound, [³H]5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, for in vitro radioligand binding assays. The spirocyclic scaffold of this molecule makes it a compelling candidate for developing selective central nervous system agents.[1] This guide will detail the necessary protocols for researchers, scientists, and drug development professionals to effectively utilize this putative radioligand to study α1-adrenergic receptors, a critical target in cardiovascular and central nervous system pharmacology.[2][3] We will cover the foundational principles of radioligand binding, step-by-step protocols for saturation and competition assays, and the appropriate methods for data analysis to determine key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibition constant (Ki) of unlabeled compounds.
Scientific Foundation & Rationale
Radioligand binding assays are a cornerstone of pharmacology, providing a highly sensitive and quantitative method to study ligand-receptor interactions.[4][5] These assays employ a radioactively labeled ligand to trace and measure its binding to a specific target receptor.[6][7] The choice of radioligand is critical; it must exhibit high affinity and specificity for the target to ensure a robust and reproducible assay.
The compound this compound presents a unique structural motif. Spirocyclic structures are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved selectivity and pharmacokinetic properties.[1] While this compound is known as a synthetic intermediate, its structural similarity to known adrenergic agents suggests its potential as a ligand for adrenoceptors.[8][9] This application note outlines the hypothetical use of a tritiated version, [³H]5-Benzyl-2,5-diazaspiro[3.4]octane, as a novel radioligand for the α1-adrenergic receptor family.
The α1-Adrenergic Receptor: Adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the effects of catecholamines like epinephrine and norepinephrine.[3] The α1-adrenoceptors are involved in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission.[2] Dysregulation of α1-adrenergic signaling is implicated in conditions such as hypertension and benign prostatic hyperplasia.[3] Therefore, the development of novel ligands for these receptors is of significant therapeutic interest.
Experimental Principles & Design
The successful implementation of a radioligand binding assay hinges on a thorough understanding of its underlying principles. The interaction between a radioligand and its receptor is governed by the law of mass action and can be characterized by its equilibrium and kinetic parameters.[10]
There are three primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the affinity of the radioligand for its receptor (Kd) and the total number of binding sites (Bmax) in a given tissue or cell preparation.[4][11] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Assays: These assays measure the ability of an unlabeled test compound to compete with the radioligand for binding to the receptor. The results are used to determine the affinity (Ki) of the test compound for the receptor.[6][11]
-
Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. While not detailed in this protocol, they provide valuable information for optimizing assay conditions.[11]
This guide will focus on the protocols for saturation and competition assays, which are fundamental for characterizing a novel radioligand and for screening compound libraries.
Visualizing the Radioligand Binding Assay Workflow
Caption: Workflow of a typical radioligand binding assay.
Detailed Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in designated areas, following institutional and national radiation safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.
Preparation of α1-Adrenergic Receptor Membranes
This protocol describes the preparation of cell membranes from a cell line recombinantly expressing the human α1A-adrenergic receptor.
-
Cell Culture: Culture cells expressing the target receptor to near confluence.
-
Harvesting: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[12]
-
Membrane Isolation: Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[12]
-
Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine the protein concentration using a standard method like the BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay Protocol
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: To each well, add:
-
50 µL of assay buffer
-
50 µL of varying concentrations of [³H]5-Benzyl-2,5-diazaspiro[3.4]octane (typically 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd, if Kd is estimated).
-
150 µL of the membrane preparation (e.g., 50-100 µg protein).[12]
-
-
Non-specific Binding (NSB): To a separate set of triplicate wells, add:
-
50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM Prazosin for α1-receptors).
-
50 µL of the same varying concentrations of [³H]5-Benzyl-2,5-diazaspiro[3.4]octane.
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[12]
-
Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add a suitable scintillation cocktail, and count the radioactivity in a scintillation counter.
Competition Binding Assay Protocol
-
Assay Setup: Prepare a 96-well plate with triplicate wells for each concentration of the unlabeled test compound.
-
Reaction Mixture: To each well, add:
-
50 µL of varying concentrations of the unlabeled test compound (typically 10-12 concentrations over a 5-log unit range).[11]
-
50 µL of [³H]5-Benzyl-2,5-diazaspiro[3.4]octane at a fixed concentration (ideally at or below its Kd value).
-
150 µL of the membrane preparation.
-
-
Controls: Include wells for total binding (no unlabeled compound) and non-specific binding (with a saturating concentration of a known competitor like Prazosin).
-
Incubation, Filtration, and Quantification: Follow steps 4-7 from the Saturation Binding Assay Protocol.
Data Analysis & Interpretation
Modern analysis of radioligand binding data relies on non-linear regression, which is more accurate than older linearization methods like the Scatchard plot.[13][14][15]
Saturation Assay Data Analysis
-
Calculate Specific Binding: For each concentration of the radioligand, subtract the average non-specific binding (NSB) counts per minute (CPM) from the average total binding CPM.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Non-linear Regression: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis). Fit the data to the "one-site specific binding" equation using a suitable software package (e.g., GraphPad Prism):
-
Y = (Bmax * X) / (Kd + X)
-
This analysis will yield the values for Bmax (maximum number of binding sites) and Kd (equilibrium dissociation constant).[14]
-
Competition Assay Data Analysis
-
Data Transformation: Convert the CPM data for each concentration of the test compound to the percentage of specific binding.
-
Non-linear Regression: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[11]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand determined from the saturation assay.[14]
-
Summary of Key Binding Parameters
| Parameter | Description | Determined From | Units |
| Kd | Equilibrium Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Saturation Assay | nM or pM |
| Bmax | Maximum Receptor Density: The total number of specific binding sites in the preparation. | Saturation Assay | fmol/mg protein or sites/cell |
| IC50 | Half Maximal Inhibitory Concentration: The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Assay | Molar (e.g., nM) |
| Ki | Inhibition Constant: The equilibrium dissociation constant for the unlabeled competitor. It is an intrinsic measure of the competitor's affinity for the receptor. | Competition Assay (calculated from IC50) | Molar (e.g., nM) |
α1-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the α1-adrenergic receptor initiates a well-characterized signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.
Caption: Simplified signaling pathway of the α1-adrenergic receptor.
Upon agonist binding, the α1-receptor activates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.
Conclusion & Future Directions
This application note provides a comprehensive framework for the characterization and utilization of [³H]5-Benzyl-2,5-diazaspiro[3.4]octane as a novel radioligand for α1-adrenergic receptors. By following the detailed protocols for membrane preparation, saturation, and competition binding assays, researchers can accurately determine the key binding parameters (Kd, Bmax, and Ki) that define the interaction of this and other compounds with the target receptor. The provided data analysis guidelines emphasize the use of modern non-linear regression techniques to ensure the scientific integrity of the results.
The successful characterization of this novel radioligand would open avenues for high-throughput screening of new chemical entities targeting the α1-adrenoceptor, aiding in the discovery of novel therapeutics for a range of human diseases.
References
- Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672.
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Link: oncodesign-services.com
- Duggleby, R. G., & Waters, M. J. (1993). Nonlinear Regression Analysis of the Time Course of Ligand Binding Experiments. Journal of Receptor Research, 13(8), 1135-1146. Link: pubmed.ncbi.nlm.nih.gov
- Oxford Reference. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Link: giffordbioscience.com
- Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Molecular Pharmacology, 74(5), 1184-1194. Link: pubmed.ncbi.nlm.nih.gov
- Goldstein, B., & Wofsy, C. (1994). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical Journal, 66(4), 1234-1246. Link: pubmed.ncbi.nlm.nih.gov
- Limbird, L. E. (1996). Analysis of Receptor–Ligand Interactions. In Cell Surface Receptors: A Laboratory Manual (pp. 1-28).
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Pias-Peleteiro, L., García-Dopico, J. A., & Naves-Díaz, M. (2000). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 35(1), 213-217. Link: ahajournals.org
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Link: journals.physiology.org
- Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Link: slideshare.net
- Eurofins Discovery. (n.d.). alpha1A Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Link: eurofinsdiscoveryservices.com
- García-Sáinz, J. A., & Vázquez-Cuevas, F. J. (1995). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology, 116(1), 1689-1695. Link: pubmed.ncbi.nlm.nih.gov
- Bio-Synthesis. (2021, September 11). Scatchard Plot for Ligand Receptor binding analysis. [Video]. YouTube. Link: youtube.com
- Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Link: jophc.com
- GraphPad Software. (n.d.).
- Healy, J. E. (2025). Quantitative Determination of DNA-Ligand Binding: Improved Data Analysis. Journal of Chemical Education, 102(8), 3426-3430.
- Holford, N. (n.d.). Ligand Binding. Link:holford.fmhs.auckland.ac.nz
- Lefkowitz, R. J., & Hoffman, B. B. (1981). Radioligand binding studies of adrenergic receptors: new insights into molecular and physiological regulation. Annual Review of Biochemistry, 50, 639-668. Link: annualreviews.org
- AiFChem. (2025). 1159822-76-0 | this compound. Link: aifchem.com
- ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. Link: myskinrecipes.com
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Link: giffordbioscience.com
- Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6848-6851. Link: pubs.rsc.org
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
- MedChemExpress. (n.d.). 2-Benzyl-2,5-diazaspiro[3.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology, 265(5 Pt 1), L421-9. Link: pubmed.ncbi.nlm.nih.gov
- MedChemExpress. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-COA-02854. Link: medchemexpress.com
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- BLDpharm. (n.d.). 1421372-19-1|2-Benzyl-5-methyl-2,5-diazaspiro[3.4]octane. Link: bldpharm.com
- Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(12), e1146. Link: ncbi.nlm.nih.gov
- PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Link: prepchem.com
- Dehpour, A. R., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 835-842. Link: ncbi.nlm.nih.gov
- BLDpharm. (n.d.). 1159882-67-3|5-Benzyl-2,5-diazaspiro[3.4]octane. Link: bldpharm.com
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Application Notes & Protocols: Characterization of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride at Nicotinic Acetylcholine Receptors
These application notes provide a comprehensive framework for the pharmacological evaluation of novel chemical entities, such as 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, at neuronal nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of potential central nervous system (CNS) agents.
Introduction: The Significance of nAChRs and Novel Compound Screening
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in fast synaptic transmission in both the central and peripheral nervous systems.[1][2] Their diverse subunit compositions give rise to numerous receptor subtypes, each with distinct pharmacological profiles and physiological roles.[2][3] This diversity makes nAChRs significant targets for drug discovery in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and pain.[4][5][6]
The compound this compound is a novel synthetic molecule identified as a drug intermediate.[7][8] Its spirocyclic structure is a key feature in the design of CNS agents due to its potential to confer stereochemical stability and favorable pharmacokinetic properties, such as crossing the blood-brain barrier.[9] Given its structural characteristics, a thorough investigation of its interaction with key CNS targets like nAChRs is warranted.
This guide outlines a tiered approach to systematically characterize the binding and functional activity of this compound, beginning with receptor binding assays to establish affinity, followed by cell-based functional assays to determine efficacy and potency, and concluding with electrophysiological methods for detailed mechanistic insights.
Part 1: Determination of Receptor Binding Affinity via Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine if it physically interacts with the target receptor. Competitive radioligand binding assays are a robust and fundamental technique to quantify the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.[2][10]
Principle of the Assay
This assay measures the affinity (expressed as the inhibition constant, Ki) of this compound for specific nAChR subtypes. The assay involves incubating a source of nAChRs (e.g., membranes from transfected cells or brain tissue) with a fixed concentration of a suitable radioligand and a range of concentrations of the test compound. The test compound will compete with the radioligand for the binding sites on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[2]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding for α4β2 and α7 nAChR Subtypes
This protocol is adapted for two major CNS nAChR subtypes: the high-affinity α4β2 receptor and the homomeric α7 receptor.
Materials:
-
Biological Material: Cell membranes from HEK293 cells stably expressing human α4β2 or α7 nAChRs.[11]
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine or 300 µM Carbachol).[2][12]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.[13]
Procedure:
-
Preparation: On the day of the assay, thaw the frozen membrane aliquots and resuspend them in assay buffer to a final protein concentration of 50-100 µ g/well . Prepare serial dilutions of the test compound.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Non-specific Control + 50 µL Radioligand + 150 µL Membrane Preparation.[2]
-
Competition: 50 µL Test Compound (at various concentrations) + 50 µL Radioligand + 150 µL Membrane Preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to allow the binding to reach equilibrium.[12][13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[2][13]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to minimize non-specific binding.[2][13]
-
Detection: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[2]
-
Counting: Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation
| Receptor Subtype | Radioligand | Test Compound Ki (nM) | Reference Compound (Nicotine) Ki (nM) |
| α4β2 | [³H]Cytisine | 150 ± 25 | 5.9[12] |
| α7 | [³H]MLA | >10,000 | 1.2 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Part 2: Functional Characterization Using Cell-Based Calcium Imaging
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the receptor (antagonist), or modulate its activity in other ways? Cell-based assays measuring changes in intracellular calcium ([Ca²⁺]i) are a highly effective method for functional screening.[14][15]
Principle of the Assay
Many neuronal nAChRs, particularly the α7 subtype, are highly permeable to calcium ions.[16] Activation of these receptors leads to a direct influx of Ca²⁺.[16] Other subtypes, upon activation, cause membrane depolarization, which in turn opens voltage-gated calcium channels (VDCCs), leading to an indirect increase in [Ca²⁺]i.[16] This change in intracellular calcium can be measured using fluorescent calcium indicators. An agonist will induce a calcium response, while an antagonist will block the response induced by a known agonist.[15]
nAChR-Mediated Calcium Signaling Pathway
Caption: nAChR activation leads to increased intracellular calcium.
Detailed Protocol: Calcium Flux Assay
Materials:
-
Cell Line: SH-SY5Y (human neuroblastoma, endogenously expresses nAChRs) or HEK293 cells stably expressing the nAChR subtype of interest.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: Nicotine or Acetylcholine.
-
Antagonist Control: Mecamylamine (non-selective) or MLA (α7-selective).
-
Equipment: 96- or 384-well black, clear-bottom plates; fluorescent plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom microplates 24-48 hours prior to the assay to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Assay Execution (Fluorescent Plate Reader):
-
Agonist Mode:
-
Place the cell plate in the reader and record a baseline fluorescence reading.
-
Automatically add varying concentrations of this compound.
-
Immediately begin recording the change in fluorescence over time.
-
-
Antagonist Mode:
-
Place the cell plate in the reader.
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes.
-
Record a new baseline.
-
Automatically add a fixed concentration of a known agonist (e.g., an EC₈₀ concentration of nicotine).
-
Immediately record the change in fluorescence.
-
-
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity (ΔF) from baseline.
-
For agonist mode, plot ΔF against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the % inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Hypothetical Data Presentation
| Receptor Subtype | Assay Mode | Test Compound Potency | Efficacy (% of Nicotine) |
| α4β2 | Agonist | No activity detected | N/A |
| α4β2 | Antagonist | IC50 = 450 nM | N/A |
| α7 | Agonist | No activity detected | N/A |
| α7 | Antagonist | IC50 = 8,500 nM | N/A |
Data are for illustrative purposes only.
Part 3: Advanced Characterization with Patch-Clamp Electrophysiology
For compounds that show significant activity in binding and functional screens, patch-clamp electrophysiology provides the gold standard for detailed mechanistic analysis.[1][17][18] This technique directly measures the flow of ions through the nAChR channel, offering unparalleled temporal and electrical resolution.[18]
Principle of the Technique
Patch-clamp electrophysiology allows for the recording of ionic currents from a single cell (whole-cell configuration) or even a single ion channel (single-channel recording).[17][18] In the context of nAChR research, it is used to precisely quantify how a compound affects the receptor's function—for example, by measuring changes in the amplitude, kinetics (activation, deactivation, desensitization), and voltage-dependence of agonist-evoked currents.[1][17]
Application in Compound Characterization
-
Confirming Agonist/Antagonist Action: Directly observe whether the compound elicits a current (agonist) or inhibits an agonist-induced current (antagonist).[19]
-
Determining Mechanism of Antagonism: Differentiate between competitive antagonism (which can be overcome by increasing agonist concentration) and non-competitive antagonism (which cannot).
-
Investigating Allosteric Modulation: Identify positive allosteric modulators (PAMs) that enhance agonist-evoked currents or negative allosteric modulators (NAMs) that reduce them without binding to the agonist site.[4]
Due to the complexity and lower throughput of this technique, it is typically reserved for lead compounds to provide a definitive characterization of their mechanism of action.
Summary and Selectivity Profile
By integrating the data from binding, functional, and electrophysiological assays, a comprehensive pharmacological profile of this compound can be constructed.
Hypothetical Integrated Data Summary
| Assay | Subtype | Parameter | Value | Interpretation |
| Radioligand Binding | α4β2 | Ki | 150 nM | Moderate binding affinity |
| Radioligand Binding | α7 | Ki | >10,000 nM | Negligible binding affinity |
| Calcium Flux | α4β2 | IC50 | 450 nM | Functional antagonist activity |
| Calcium Flux | α7 | IC50 | 8,500 nM | Weak functional antagonist activity |
| Electrophysiology | α4β2 | Antagonism | Competitive | Blocks agonist at the binding site |
References
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- Papke, R. L., et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 16(5), 284-297. [Link]
- Buisson, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7880-7891. [Link]
- Auerbach, A., & Auerbach, A. (2015). Patch clamp technique. Wiley Encyclopedia of Electrical and Electronics Engineering, 1-11. [Link]
- Taylor, P., & Brown, J. H. (2011). Acetylcholine. Basic Neurochemistry: Molecular, Cellular and Medical Aspects, 8th ed. [Link]
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
- Kudryavtsev, D., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS One, 12(8), e0182500. [Link]
- AFG Scientific. (n.d.). Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit.
- Lucero, L., et al. (2006). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1146-1155. [Link]
- Sophion. (n.d.). Explore NnAChR ion channel research with Automated Patch Clamp.
- Kudryavtsev, D., et al. (2021). Fluorescent calcium imaging of muscle nAChR-expressing cells.
- Parekh, P., et al. (2015). Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons. PLoS One, 10(3), e0120242. [Link]
- Whiteaker, P., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Journal of Pharmacology and Experimental Therapeutics, 323(3), 946-958. [Link]
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay.
- Halldorsdottir, B., et al. (2017). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. ACS Chemical Neuroscience, 8(11), 2446-2455. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BioVendor. (n.d.). Acetylcholine Receptor Autoantibody ELISA.
- Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 17(15), 5646-5655. [Link]
- Gallardo, E., et al. (2024). Detection of Autoantibodies Against the Acetylcholine Receptor, Evaluation of Commercially Available Methodologies: Fixed Cell-Based Assay, Radioimmunoprecipitation Assay and Enzyme-Linked Immunosorbent Assay. Journal of Neurological Sciences, 459, 122896. [Link]
- Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica, 30(6), 673-680. [Link]
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay - US.
- Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Marine Drugs, 14(1), 10. [Link]
- Adejare, A., et al. (2007). Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors. European Journal of Pharmacology, 556(1-3), 15-22. [Link]
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- Navarro, H. A., et al. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 56(19), 7673-7684. [Link]
- Wang, B., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
- Adejare, A., et al. (2007). Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors. European Journal of Pharmacology, 556(1-3), 15-22. [Link]
- Verboonen, B., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 855577. [Link]
- Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 529-539. [Link]
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The Strategic Application of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Modern Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The strategic incorporation of three-dimensional (3D) molecular frameworks is a cornerstone of modern drug design, offering a pathway to improved physicochemical properties, metabolic stability, and target engagement.[2] Among the privileged scaffolds that confer this desirable 3D geometry, spirocyclic systems have emerged as particularly valuable.[3] This document provides a detailed guide to the application of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride , a versatile and strategically designed building block for the synthesis of innovative drug candidates, with a particular focus on agents targeting the Central Nervous System (CNS).
The 2,5-diazaspiro[3.4]octane core, a rigid structure featuring a four-membered azetidine ring fused with a five-membered pyrrolidine ring at a single carbon atom, offers a unique conformational constraint. This rigidity can pre-organize appended functional groups into optimal orientations for binding to biological targets, potentially increasing potency and selectivity while minimizing off-target effects. The benzyl group on the N5-nitrogen serves as a crucial protecting group, allowing for selective functionalization of the N2-nitrogen before its strategic removal to unveil a secondary amine for further diversification.
This guide will delve into the practical applications of this scaffold, provide detailed, field-tested protocols for its derivatization, and showcase its potential in generating novel chemical entities.
Application Notes: A Scaffold for CNS and Beyond
The inherent properties of the 2,5-diazaspiro[3.4]octane scaffold make it an attractive starting point for libraries targeting a range of biological systems. Its compact, rigid nature and the presence of two modifiable nitrogen atoms allow for the precise vectoring of substituents into chemical space.
Central Nervous System Agents
The primary application of this compound lies in the development of CNS-penetrant therapeutics. Its favorable physicochemical properties are thought to enhance its ability to cross the blood-brain barrier, a critical hurdle in the development of drugs for neurological disorders. This scaffold serves as a key intermediate in the synthesis of compounds targeting conditions such as depression, anxiety, and epilepsy. The spirocyclic structure contributes to stereochemical stability, which is vital for designing selective receptor modulators.
Antiparasitic and Antimicrobial Agents
The versatility of the diazaspiro[3.4]octane core extends beyond CNS targets. A notable example is its use in the development of novel antimalarial agents. A high-throughput screening campaign identified a diazaspiro[3.4]octane series with potent, multi-stage activity against Plasmodium falciparum.[1] Structure-activity relationship (SAR) studies on this series revealed key insights for optimization.
Table 1: SAR of Diazaspiro[3.4]octane Analogs against P. falciparum [1]
| Compound ID | R1 (at N2) | R2 (at N5) | Asexual Blood Stage Activity (IC50, nM) |
| Hit 1 | 3,5-dichlorobenzyl | H | < 50 |
| Analog 2 | 4-chlorobenzyl | H | > 500 |
| Analog 3 | 3,5-dichlorobenzoyl | H | < 100 |
| Analog 4 | 3,5-dichlorobenzyl | Methyl | < 50 |
Data synthesized from J. Med. Chem. 2021, 64, 5, 2687–2702.[1]
These findings underscore the importance of the substitution pattern on the diazaspiro[3.4]octane core for biological activity and provide a blueprint for further optimization of this scaffold for infectious disease targets.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices. These represent common transformations performed with the this compound scaffold.
Protocol 1: Synthesis of the Core Intermediate, this compound
This protocol is adapted from a patented synthesis, providing a reliable method for obtaining the title compound.[4]
Workflow Diagram:
Caption: Synthesis of the title compound via deprotection.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (195 g, 644.8 mmol) in ethyl acetate (EtOAc, 0.5 L), add a 4M solution of HCl in EtOAc (2 L).
-
Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. The excess strong acid (HCl) efficiently cleaves the Boc group to reveal the free amine, which is then protonated to form the hydrochloride salt. EtOAc is a suitable solvent for this reaction.
-
-
Reaction: Stir the resulting mixture at room temperature for 12 hours.
-
Causality: The extended reaction time ensures complete deprotection. The formation of a solid precipitate (the dihydrochloride salt) drives the reaction to completion.
-
-
Isolation: Collect the resulting solid by filtration.
-
Purification: Wash the collected solid with tert-butylmethyl ether (2 L).
-
Causality: Washing with a non-polar solvent like tert-butylmethyl ether removes any remaining organic impurities, yielding the purified product.
-
-
Drying: Dry the solid under vacuum to obtain this compound.
Protocol 2: N-Acylation of 5-Benzyl-2,5-diazaspiro[3.4]octane
This protocol describes a general procedure for acylating the N2-position of the scaffold, a common step in building out diversity from this core.
Logical Relationship Diagram:
Caption: Key components for the N-acylation reaction.
Step-by-Step Methodology:
-
Preparation: To a solution of 5-Benzyl-2,5-diazaspiro[3.4]octane (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a tertiary amine base such as triethylamine or diisopropylethylamine (2.2 eq).
-
Causality: The dihydrochloride salt must first be neutralized to the free base to ensure the nucleophilicity of the secondary amine. An excess of a non-nucleophilic organic base is used for this purpose.
-
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acyl chloride, 1.1 eq) or a pre-activated carboxylic acid (using coupling agents like HATU or HOBt/EDC, 1.1 eq).
-
Causality: The N2-nitrogen is more sterically accessible and generally more nucleophilic than the N5-nitrogen, leading to selective acylation at this position. Cooling the reaction controls the rate of this exothermic reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol details the removal of the N5-benzyl group to reveal the secondary amine, enabling further diversification at this position.
Workflow Diagram:
Caption: Workflow for catalytic transfer hydrogenation.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of the N5-benzyl-2,5-diazaspiro[3.4]octane derivative (1.0 eq) and 10% Palladium on carbon (Pd/C, ~10% w/w) in methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.
-
Causality: Catalytic transfer hydrogenation is a mild and effective method for N-debenzylation.[5] Ammonium formate serves as the hydrogen donor in situ. Palladium on carbon is the heterogeneous catalyst that facilitates the hydrogenolysis of the C-N bond. Methanol is a common solvent for this transformation.
-
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Causality: Heating accelerates the rate of reaction.
-
-
Catalyst Removal: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite is a filtration aid that ensures the complete removal of the fine, solid catalyst.
-
-
Isolation: Wash the Celite pad with methanol. Combine the filtrates and concentrate under reduced pressure to afford the debenzylated product. Further purification by chromatography may be necessary depending on the purity of the crude product.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists aiming to create novel, three-dimensional therapeutics. Its rigid core and dual sites for functionalization provide a robust platform for generating diverse chemical libraries with favorable drug-like properties. The protocols outlined herein offer a practical guide for the utilization of this scaffold, from its synthesis to its elaboration into more complex molecules. As the demand for innovative drug candidates with improved pharmacological profiles continues to grow, the application of such well-designed spirocyclic building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
- Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal.
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
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"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" derivatization methods
An In-Depth Guide to the Derivatization of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride for Medicinal Chemistry
Introduction: The Value of the Diazaspiro[3.4]octane Scaffold
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have become increasingly important in modern drug discovery.[1] Their inherent three-dimensionality provides a distinct advantage over traditional flat, aromatic structures, enabling more specific and potent interactions with biological targets while often improving physicochemical properties. The 2,5-diazaspiro[3.4]octane core is a particularly valuable building block, offering multiple points for diversification.[2][3]
This guide focuses on This compound , a versatile intermediate for creating libraries of novel compounds.[4][5] The benzyl group on the N5 nitrogen serves as a stable protecting group, allowing for selective chemical modification of the secondary amine at the N2 position. The dihydrochloride salt form ensures stability for storage, requiring a simple neutralization step before reaction.
This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals. It outlines the principal methods for derivatizing this scaffold, explains the chemical rationale behind each step, and provides robust, step-by-step protocols for key transformations.
Core Chemical Principles
The derivatization strategy for this compound hinges on the reactivity of the secondary amine at the N2 position. Before any reaction, the dihydrochloride salt must be neutralized to liberate the free amine, which acts as the primary nucleophile. A common method is to treat the salt with a suitable base (e.g., triethylamine, DIPEA, or an aqueous base like NaHCO₃) during an extraction procedure.
Once the free base is obtained, three primary derivatization pathways can be explored:
-
N-Acylation: Formation of a stable amide bond, a cornerstone of medicinal chemistry.
-
N-Alkylation: Introduction of alkyl or substituted alkyl groups, often via reductive amination.
-
Debenzylation & Subsequent Functionalization: Removal of the N5-benzyl group to expose the second amine for further modification.
The following sections provide detailed protocols for these essential transformations.
Application Protocol 1: N-Acylation (Amide Bond Formation)
Amide bond formation is one of the most fundamental reactions in drug synthesis. It allows for the introduction of a vast array of functional groups, influencing a molecule's potency, selectivity, and pharmacokinetic profile.
Causality and Method Selection
The choice of acylation method depends on the reactivity of the acylating agent.
-
Acyl Chlorides/Anhydrides: These are highly reactive and react directly with the amine. The reaction is rapid but generates an acid byproduct (HCl) that must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.[6]
-
Carboxylic Acids: Less reactive than acyl chlorides, carboxylic acids require an activating agent (a "coupling reagent") to form a highly reactive intermediate in situ.[7][8] This approach is extremely common due to the commercial availability of a wide diversity of carboxylic acids and the mild reaction conditions, which helps prevent side reactions and racemization of chiral centers.[7]
Protocol 1.1: Standard Amide Coupling with a Carboxylic Acid
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base.
Experimental Workflow Diagram
Caption: Workflow for N-Acylation using a coupling agent.
Step-by-Step Methodology:
-
Neutralization: Dissolve this compound (1.0 eq) in a biphasic mixture of dichloromethane (DCM, ~10 mL/mmol) and saturated aqueous sodium bicarbonate solution (~10 mL/mmol). Stir vigorously for 15-20 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Use immediately in the next step.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM (~10 mL/mmol).
-
Reagent Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes to allow for pre-activation.
-
Amine Addition: Add a solution of the free amine (1.0 eq) from Step 1 in the same solvent dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired amide product.
| Parameter | Recommended Conditions |
| Stoichiometry | Amine:Acid:HATU:DIPEA = 1:1.1:1.2:2.5 |
| Solvent | Anhydrous DMF, DCM, or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Application Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine.[9] For a secondary amine like our scaffold, this process introduces a new substituent on the nitrogen, proceeding through an intermediate iminium ion which is then reduced in situ.[10]
Causality and Method Selection
This one-pot reaction is highly efficient and tolerates a wide range of functional groups.[11] The key is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent because it is mild, moisture-tolerant, and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[9][12] This selectivity prevents the wasteful consumption of the carbonyl compound and leads to cleaner reactions with higher yields.
Reductive Amination Workflow Diagram
Caption: Key steps in a one-pot reductive amination reaction.
Protocol 2.1: N-Alkylation with an Aldehyde using STAB
Step-by-Step Methodology:
-
Neutralization: Prepare the free amine from this compound as described in Protocol 1.1, Step 1.
-
Reaction Setup: Dissolve the free amine (1.0 eq) and the desired aldehyde (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~15 mL/mmol). A small amount of acetic acid (0.1-1.0 eq) can be added to catalyze iminium ion formation, especially with less reactive ketones.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor for the disappearance of the starting material by LC-MS (typically 1-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N-alkylated derivative.
| Parameter | Recommended Conditions |
| Stoichiometry | Amine:Aldehyde:STAB = 1:1.2:1.5 |
| Solvent | DCE, THF, or DCM |
| Catalyst (optional) | Acetic Acid (for ketones) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 6 hours |
Application Protocol 3: N5-Debenzylation for Further Diversification
To functionalize the N5 position, the benzyl protecting group must first be removed. The most reliable method for this is catalytic hydrogenolysis.
Causality and Method Selection
This reaction involves the cleavage of the C-N bond of the benzyl group using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[13][14] The benzyl group is converted to toluene, and the free secondary amine is generated. This method is clean and high-yielding, though it is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.
Protocol 3.1: Catalytic Hydrogenolysis
Step-by-Step Methodology:
-
Reaction Setup: In a hydrogenation vessel, dissolve the N5-benzylated starting material (1.0 eq) in a protic solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~10% by weight relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a blanket of inert gas.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete when hydrogen uptake ceases (4-24 hours).
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can often be used without further purification or can be purified by chromatography if necessary.
| Parameter | Recommended Conditions |
| Catalyst | 10% Palladium on Carbon (10% w/w) |
| Solvent | Methanol, Ethanol, Ethyl Acetate |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) |
| Pressure | 1 - 4 atm (atmospheric to ~50 psi) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours |
Conclusion
This compound is a highly valuable and adaptable scaffold for medicinal chemistry programs. The protocols detailed in this guide for N-acylation, N-alkylation, and deprotection provide a robust foundation for synthesizing diverse libraries of novel spirocyclic compounds. By understanding the chemical principles behind each transformation, researchers can effectively leverage this building block to explore new chemical space and accelerate the discovery of next-generation therapeutics.
References
- Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: Chemical Communic
- Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: White Rose Research Online URL:[Link]
- Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: ResearchG
- Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (K
- Title: Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and...
- Title: NOT Open Access | Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: MalariaWorld URL:[Link]
- Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Semantic Scholar URL:[Link]
- Title: Converting Amines to Amides Source: Chemistry Steps URL:[Link]
- Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Source: EMBL-EBI URL:[Link]
- Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.
- Title: Reductive amin
- Title: Reductive Amin
- Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
- Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as a privileged structural motif.[1][2][3] Their rigid conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2] The 2,5-diazaspiro[3.4]octane core, a key structural component of the title compound, represents a versatile building block that has demonstrated significant potential in the development of agents targeting a range of diseases, from infectious agents like Mycobacterium tuberculosis and Plasmodium falciparum to central nervous system disorders.[4][5][6][7]
This document provides detailed application notes and protocols for the use of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in high-throughput screening (HTS) campaigns. As a Senior Application Scientist, the aim is to provide a framework that is not only methodologically sound but also grounded in the principles of modern drug discovery, emphasizing experimental causality and self-validating systems.
Compound Profile: this compound
This compound is a synthetic, sp³-rich small molecule that presents a unique three-dimensional architecture for interaction with biological targets.[6] The benzyl group provides a hydrophobic feature, while the diazaspiro core offers opportunities for hydrogen bonding and further derivatization. Its dihydrochloride salt form generally confers aqueous solubility, a desirable property for HTS applications.
| Property | Value | Source |
| CAS Number | 1159822-76-0 | [8] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [9] |
| Molecular Weight | 275.22 g/mol | [9] |
| Appearance | White to off-white solid | [9] |
| Storage | 4°C, sealed storage, away from moisture | [9] |
Conceptual Framework: Scaffold Hopping and Target Identification
The utility of novel scaffolds like this compound is often realized through "scaffold hopping," a strategy to identify new chemical entities with similar biological activity to known active compounds but with a different core structure.[10][11] This can lead to improved physicochemical properties, novel intellectual property, and potentially different off-target profiles.[10]
Given the prevalence of diazaspirocyclic compounds in modulating protein-protein interactions and acting on receptors, a hypothetical HTS campaign targeting a G-protein coupled receptor (GPCR) will be described.[2] For the purpose of this protocol, we will consider a hypothetical GPCR target, "Receptor X," implicated in a neurological disorder.
High-Throughput Screening Workflow
The HTS process is a multi-step endeavor designed to identify "hits" from a large compound library that modulate the activity of a biological target.[12][13] The workflow described below is tailored for screening this compound and similar small molecules against Receptor X.
Detailed Protocols
Protocol 1: Compound Handling and Plate Preparation
Rationale: Proper handling and dilution of the compound are critical to ensure accurate and reproducible results. The use of an acoustic liquid handler minimizes volume transfer errors and reduces DMSO concentration variability.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot into single-use vials and store at -20°C to avoid freeze-thaw cycles.
-
-
Assay-Ready Plate Preparation:
-
Using an acoustic liquid handler, transfer nanoliter volumes of the 10 mM stock solution to 384-well assay plates to create a concentration series.
-
For a primary screen, a final assay concentration of 10 µM is typical.[14]
-
The final DMSO concentration in the assay should not exceed 0.5% to minimize solvent-induced cellular toxicity.
-
Protocol 2: Cell-Based Functional Assay for Receptor X (A Hypothetical GPCR)
Rationale: A cell-based functional assay provides a more physiologically relevant context compared to a simple binding assay. A common method for GPCRs is to measure the downstream accumulation of a second messenger, such as cyclic AMP (cAMP), using a technology like Homogeneous Time-Resolved Fluorescence (HTRF).[15]
-
Cell Culture and Plating:
-
Culture a stable cell line expressing Receptor X (e.g., HEK293 or CHO cells) under standard conditions.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Dispense 2,500 cells in 10 µL of assay buffer into each well of the 384-well assay plates containing the pre-spotted compound.
-
-
Compound Incubation:
-
Incubate the plates for 30 minutes at room temperature to allow the compound to interact with the cells and Receptor X.
-
-
Receptor Stimulation and Lysis:
-
Add 5 µL of an agonist for Receptor X at a concentration that elicits a submaximal response (EC₂₀) to all wells, except for the negative controls.
-
Add 5 µL of assay buffer to the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of lysis buffer containing the HTRF reagents (e.g., a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
-
Signal Detection:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Protocol 3: Data Analysis and Hit Identification
Rationale: Rigorous statistical analysis is essential to identify true hits and minimize false positives. The Z'-factor is a widely accepted statistical parameter for assessing the quality of an HTS assay.[12][14]
-
Data Normalization:
-
Normalize the data using the positive and negative controls on each plate. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
-
Quality Control:
-
Calculate the Z'-factor for each plate using the following formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[12][14] Plates with a Z'-factor below 0.5 should be repeated.
-
-
Hit Selection:
-
Define a hit cutoff, for example, compounds that exhibit ≥ 50% inhibition.
-
Hits should be confirmed by re-testing in the primary assay.
-
-
Dose-Response Analysis:
-
Confirmed hits should be tested in a dose-response format (e.g., a 10-point concentration-response curve) to determine their potency (IC₅₀).
-
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of confirmed hits is identified, a preliminary SAR analysis can be initiated.[14] This involves examining the chemical structures of the active compounds to identify common structural features that are important for activity. For example, modifications to the benzyl group or the unsubstituted amine of the diazaspiro core of this compound can be explored to improve potency and selectivity.
Conclusion
This compound represents a valuable starting point for hit-finding campaigns due to its novel and three-dimensional spirocyclic core. The protocols outlined in this document provide a robust framework for conducting a high-throughput screen to identify modulators of a hypothetical GPCR target. By adhering to rigorous assay development, execution, and data analysis standards, researchers can confidently identify and advance promising new chemical entities for further drug development.
References
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025). ResearchGate.
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2025). PubMed Central.
- High Throughput Screening: Methods and Protocols. (2025). ResearchGate.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed.
- The use of spirocyclic scaffolds in drug discovery. (2014). CORE.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry.
- High-throughput screening (HTS). (2019). BMG LABTECH.
- Scaffold hopping. (2024). ScienceDirect.
- Scaffold Hopping in Medicinal Chemistry. (n.d.). ResearchGate.
- 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. (n.d.). MySkinRecipes.
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Introduction: Charting the In Vivo Journey of a Novel CNS Candidate
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a novel spirocyclic compound identified as a key intermediate in the synthesis of biologically active molecules targeting the central nervous system (CNS).[1][2] Its unique structural scaffold suggests potential utility in developing treatments for neurological disorders such as depression, anxiety, or epilepsy.[2] As with any new chemical entity (NCE), a systematic and rigorous in vivo evaluation is paramount to understanding its behavior in a living system before it can be considered for further development.[3][4][5]
This guide provides a comprehensive, phased approach to the initial in vivo characterization of this compound. The study design detailed herein is intended to establish a foundational understanding of the compound's safety, tolerability, pharmacokinetic profile, and potential pharmacodynamic effects. By following this structured plan, researchers can generate the critical data necessary to make informed decisions about the future trajectory of this promising compound. The overarching goal of preclinical research is to bridge the gap between discovery and clinical application, ensuring that only the most promising and safe candidates advance to clinical trials.[5]
Phase 1: Foundational Safety and Tolerability Assessment
The initial step in any in vivo program is to ascertain the safety profile of the test article.[6] An acute toxicity study is designed to determine the potential adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD).[6][7] This information is crucial for guiding dose selection in subsequent pharmacokinetic and pharmacodynamic studies. The principles outlined in the OECD Guidelines for the Testing of Chemicals will be followed to ensure data quality and animal welfare.[8][9][10]
Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound in a rodent model and to estimate its LD50 (median lethal dose).[9][11]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Healthy, young adult Sprague-Dawley rats (8-12 weeks old), single-sex (preferably females as they are often more sensitive)[11][12]
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: Prepare a series of graded doses of the test compound in the chosen vehicle. The selection of starting doses should be based on any available in vitro cytotoxicity data or structure-activity relationships with known toxic compounds. In the absence of such data, a starting dose of 300 mg/kg can be considered.[10]
-
Dosing: Administer a single oral dose to a group of 3 animals. The volume administered should not exceed 2 mL/100g body weight for aqueous solutions.[9][11]
-
Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[8][11] Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.[10]
-
Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.
-
Endpoint: The study is complete after 14 days of observation. The number of animals that die or show signs of toxicity at each dose level is recorded.
-
Dose Progression: Based on the outcome in the first group, dosing of a subsequent group of 3 animals at a higher or lower dose may be necessary to better define the toxicity profile.
-
Necropsy: At the end of the study, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle Control | 3 | ||||
| Dose 1 | 3 | ||||
| Dose 2 | 3 | ||||
| ... | ... |
Phase 2: Unveiling the Pharmacokinetic Profile
Understanding what the body does to a drug is a critical component of preclinical development.[13] Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[13][14] This information is essential for optimizing dosing regimens and predicting potential drug-drug interactions.
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration.
Materials:
-
This compound
-
Formulation vehicle suitable for IV and PO administration[15]
-
Male Sprague-Dawley rats with jugular vein cannulas (for serial blood sampling)
-
Syringes, needles, and collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS or other validated bioanalytical method for quantification of the compound in plasma
Procedure:
-
Dose Selection: Based on the results of the acute toxicity study, select a non-toxic dose that is high enough to allow for accurate quantification in plasma.[16]
-
Dosing:
-
IV Group: Administer a single bolus dose via the tail vein.
-
PO Group: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[15]
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Phase 3: Exploring Pharmacodynamic and Behavioral Effects
Given the intended application of this compound in CNS disorders, it is crucial to assess its potential pharmacodynamic (PD) effects in relevant animal models.[2] PD studies investigate what the drug does to the body.[17] This phase aims to identify any preliminary signals of efficacy.
Protocol 3: Exploratory Behavioral Screening in Rodent Models
Objective: To evaluate the potential anxiolytic, antidepressant, or anticonvulsant effects of this compound in established rodent behavioral models.
Rationale for Model Selection: The choice of animal models should be guided by the specific therapeutic hypotheses for the compound. Given the broad potential for CNS activity, a screening approach using models for different neurological conditions is recommended.[18][19][20][21]
Example Models:
-
Anxiety: Elevated Plus Maze (EPM) or Open Field Test (OFT)
-
Depression: Forced Swim Test (FST) or Tail Suspension Test (TST)
-
Epilepsy: Maximal Electroshock (MES) or Pentylenetetrazole (PTZ)-induced seizure models[22]
General Procedure:
-
Animal Selection: Use appropriate strains of mice or rats for the chosen behavioral models.
-
Dose Selection: Based on the PK and toxicity data, select a range of 3-4 doses to evaluate.
-
Dosing: Administer the test compound or vehicle at a predetermined time before the behavioral test, based on the Tmax from the PK study.
-
Behavioral Testing: Conduct the behavioral tests according to established and validated protocols.
-
Data Collection: Record relevant behavioral parameters (e.g., time spent in open arms of the EPM, immobility time in the FST, seizure severity in the MES test).
-
Data Analysis: Compare the behavioral outcomes of the compound-treated groups with the vehicle-treated control group using appropriate statistical methods.
Data Presentation (Example for Elevated Plus Maze):
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Number of Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle Control | - | |||
| Compound | Dose 1 | |||
| Compound | Dose 2 | |||
| Compound | Dose 3 | |||
| Positive Control | - |
Integrated In Vivo Study Workflow
A logical, stepwise progression is essential for an efficient and informative in vivo evaluation. The following diagram illustrates the proposed workflow, starting with foundational safety studies and progressing to more complex pharmacokinetic and pharmacodynamic assessments.
Caption: Integrated workflow for the in vivo evaluation of this compound.
Conclusion: A Foundation for Future Development
The successful execution of this phased in vivo study design will provide a robust initial dataset for this compound. The findings from these studies will be instrumental in establishing a preliminary therapeutic window, understanding the compound's disposition in the body, and identifying potential areas of therapeutic utility. This foundational knowledge is a critical prerequisite for making a data-driven " go/no-go " decision for advancing the compound into more extensive preclinical development, such as repeat-dose toxicology and efficacy studies in more complex disease models.[7][23][24] Ultimately, a well-designed and executed preclinical in vivo program is the cornerstone of successful drug discovery and development.[3][4]
References
- OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare.
- In vivo toxicology studies - Blog.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP).
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- The Crucial Role of preclinical toxicology studies in Drug Discovery.
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia.
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.
- Animal Models of Neurological Disorders - PMC - PubMed Central - NIH.
- Cancer Animal Models | Oncology | CRO services.
- In Vivo Toxicity Study - Creative Bioarray.
- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002) - umwelt-online.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
- Tumor Models / Oncology CRO Services - Pharmaron.
- New insights in animal models of neurotoxicity-induced neurodegeneration - PMC.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI.
- In vivo Pharmacology - Altogen Labs.
- Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed.
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH.
- Pharmacodynamics & Its Role in Drug Development - Allucent.
- Designing an In Vivo Preclinical Research Study - MDPI.
- General Principles of Preclinical Study Design - PMC - NIH.
- Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PubMed Central.
- Application Notes and Protocols for In Vivo Pharmacokinetic Studies of ML-180 - Benchchem.
- Designing an In Vivo Preclinical Research Study - Preprints.org.
- Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - Bentham Science Publisher.
- Preclinical pharmacology and in vivo models - ResearchGate.
- Preclinical research strategies for drug development - AMSbiopharma.
- In Vivo PK/PD Study Services | Reaction Biology.
- Optimising in vivo pharmacology studies–Practical PKPD considerations - ResearchGate.
- Experimental Animal Models in Neurological Diseases - OUCI.
- Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC - NIH.
- Pk/bio-distribution - MuriGenics.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs.
- 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride | Drug Intermediate | MedChemExpress.
- 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride - MySkinRecipes.
- 2204460-70-6|Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate hydrochloride - BLDpharm.
- Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed.
- Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and.
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- 22. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Administration of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in Preclinical Animal Models
Prepared by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is identified as a drug intermediate for research purposes in the synthesis of active compounds.[1][2][3] There is currently no publicly available data on its specific biological activity, mechanism of action, or established protocols for in vivo administration. The following guide is therefore based on established principles of preclinical drug development and general guidelines for the administration of novel chemical entities in animal models.[4][5][6][7] All protocols described herein are illustrative and must be adapted and validated by the end-user for their specific research context. It is imperative to conduct thorough dose-ranging and toxicity studies prior to efficacy evaluation.
I. Introduction & Pre-formulation Considerations
This compound is a spirocyclic heterocyclic compound.[3] Such scaffolds are of interest in medicinal chemistry due to their three-dimensional nature and potential for novel pharmacological properties.[8] Its use as an intermediate in the synthesis of agents targeting the central nervous system suggests potential neurological applications.[3] Before any in vivo administration, a comprehensive understanding of the compound's physicochemical properties is paramount.
Physicochemical Characterization: The Foundation of In Vivo Studies
A thorough characterization of this compound is the first critical step. This data will inform vehicle selection, potential administration routes, and stability of the formulation.
| Parameter | Importance & Experimental Approach |
| Solubility | Determines appropriate vehicles for administration. Assess solubility in aqueous buffers (e.g., PBS at various pH values), saline, and common non-aqueous vehicles (e.g., DMSO, PEG400, ethanol). |
| pKa | Predicts the ionization state at physiological pH, which influences absorption and distribution.[9] Determined by potentiometric titration or computational modeling. |
| LogP/LogD | Indicates lipophilicity, which affects cell membrane permeability and blood-brain barrier penetration.[8] Determined by shake-flask method (octanol/water) or reverse-phase HPLC. |
| Stability | Assessed in the chosen vehicle at various temperatures (e.g., 4°C, room temperature) and for the expected duration of the experiment to ensure dose accuracy. Analyzed by HPLC for degradation products. |
| Purity | Must be of the highest possible grade to avoid confounding results from impurities.[5] Verified by techniques like HPLC, LC-MS, and NMR. |
Vehicle Selection: A Critical Determinant of Bioavailability and Safety
The choice of vehicle is critical and must be non-toxic at the administered volume while effectively solubilizing the compound.[5] For a dihydrochloride salt, aqueous vehicles are a logical starting point.
Decision Workflow for Vehicle Selection:
Caption: Workflow for vehicle selection for in vivo studies.
II. Administration Routes: Tailoring Delivery to the Research Question
The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the compound.[7][9] The optimal route depends on the target organ, the desired onset and duration of action, and the properties of the compound itself.
Common Administration Routes in Rodent Models
| Route | Abbreviation | Absorption Rate | Typical Max Volume (Mouse) | Typical Max Volume (Rat) | Key Considerations |
| Intravenous | IV | Rapid (100% bioavailability) | 0.2 mL | 0.5 mL | Rapid onset, but may have higher peak concentration toxicity. Requires technical skill.[4][7] |
| Intraperitoneal | IP | Rapid | 2-3 mL | 5-10 mL | Faster than SC and PO, but potential for injection into organs.[4][10] |
| Subcutaneous | SC | Slower, sustained | 1-2 mL | 5 mL | Good for sustained release, but absorption can be variable.[4][10] |
| Oral (gavage) | PO | Variable | 1-2 mL | 5-10 mL | Subject to first-pass metabolism. Mimics clinical route for many drugs. Can be stressful for the animal.[11][12] |
Volumes are illustrative and should be minimized where possible. Always consult institutional IACUC guidelines.[7]
III. Experimental Protocols
The following protocols are generalized and should be adapted based on preliminary studies. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD and identify potential acute toxicities. This is a critical first step before any efficacy studies.[13][14]
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Appropriate gauge needles and syringes
-
Rodent balance
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old, mixed-sex initially)
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of the compound in the chosen vehicle. Perform serial dilutions to create a range of doses (e.g., 1, 3, 10, 30, 100 mg/kg). Ensure solutions are sterile-filtered if for parenteral administration.[6]
-
Animal Grouping: Assign animals to dose groups (n=3-5 per group), including a vehicle-only control group.
-
Administration:
-
Accurately weigh each animal immediately before dosing.
-
Calculate the injection volume for each animal based on its weight and the concentration of the dosing solution.
-
Administer the compound via the chosen route (e.g., IP or IV for initial systemic exposure assessment).
-
-
Post-Dose Monitoring:
-
Observe animals continuously for the first 4 hours, then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Monitor body weight daily for the first week, then every other day. A weight loss of >20% is a common endpoint.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To understand the absorption and elimination profile of the compound after a single administration.[9]
Materials:
-
Dosing solution at a well-tolerated dose (determined from MTD study)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Dosing: Administer a single dose of the compound to a cohort of animals (n=3-4 per time point).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours). The route of administration will dictate the sampling schedule (e.g., earlier and more frequent points for IV).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use software to calculate key PK parameters.
Illustrative Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve (total drug exposure) |
| t1/2 | Elimination half-life |
IV. Mechanistic Considerations & Pathway Visualization
While the mechanism of action for this specific compound is unknown, its use as an intermediate for CNS agents suggests it may interact with neuronal signaling pathways.[3] A hypothetical workflow for investigating a novel CNS-active compound is presented below.
Caption: Hypothetical workflow for mechanistic investigation.
V. Conclusion & Future Directions
The administration of this compound in animal models requires a systematic and rigorous approach, beginning with fundamental physicochemical characterization and proceeding through carefully designed safety and pharmacokinetic studies. The protocols and considerations outlined in this document provide a framework for researchers to begin investigating the in vivo properties of this novel compound. Due to the absence of specific data, all experimental parameters must be empirically determined.
VI. References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Boston University. Retrieved January 4, 2026, from [Link]
-
FDA Guidance for Industry: Preparation of investigational new drug products (human and animal). (n.d.). ECA Academy. Retrieved January 4, 2026, from [Link]
-
Oral dosing of rodents using a palatable tablet - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH OACU. Retrieved January 4, 2026, from [Link]
-
Alternative Method of Oral Dosing for Rats - PMC. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
-
Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2025, August 24). YouTube. Retrieved January 4, 2026, from [Link]
-
Routes and Volumes of Administration in Mice. (n.d.). University of Arizona. Retrieved January 4, 2026, from [Link]
-
Investigational New Animal Drug (INAD) Guidances. (2024, December 3). FDA. Retrieved January 4, 2026, from [Link]
-
Product Development Under the Animal Rule Guidance for Industry. (2015, October 16). FDA. Retrieved January 4, 2026, from [Link]
-
Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs. (n.d.). Retrieved January 4, 2026, from [Link]
-
2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]
-
Basic Overview of Preclinical Toxicology Animal Models. (2013, December 5). Retrieved January 4, 2026, from [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Pharmacokinetics. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 4, 2026, from [Link]
Sources
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- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. cea.unizar.es [cea.unizar.es]
- 8. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. mdpi.com [mdpi.com]
Application Note: Analytical Method Development for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Introduction
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a drug intermediate used in the synthesis of various active pharmaceutical ingredients.[1] As with any component in pharmaceutical manufacturing, rigorous analytical testing is essential to ensure its identity, purity, and quality. This application note provides a comprehensive guide for the development and validation of analytical methods for this compound, targeting researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and reliable, adhering to the principles of scientific integrity and regulatory expectations.
The unique spirocyclic structure of this molecule, featuring a benzyl group, presents specific analytical challenges and considerations that will be addressed in the following protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₀Cl₂N₂ | [2] |
| Molecular Weight | 275.22 g/mol | [2] |
| Appearance | White to off-white solid | [2][3] |
| Storage | 4°C, sealed storage, away from moisture | [2][3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and potency of non-volatile and thermally labile compounds like this compound.
Method Rationale & Development Considerations
The presence of a benzyl group provides a chromophore that allows for UV detection. The basic nitrogen atoms in the diazaspiro octane core mean that the compound's retention will be highly dependent on the pH of the mobile phase. A reverse-phase method is generally suitable.
-
Column Selection: A C18 column is a good starting point due to its versatility and wide range of applications.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is appropriate. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The buffer is critical for controlling the ionization state of the analyte and achieving consistent retention times. A phosphate or acetate buffer in the acidic to neutral pH range is recommended.
-
Detection: Given the presence of the phenyl ring, UV detection at approximately 254 nm is a logical choice.
HPLC Protocol
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase: Acetonitrile.
-
Filter and degas both phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Buffer (A) and Acetonitrile (B) |
| Time (min) | |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Analysis:
-
Inject the standard solution to determine the retention time and system suitability parameters.
-
Inject the sample solution.
-
Calculate the purity by the area percent method.
-
HPLC Workflow Diagram
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of potential volatile impurities or related substances, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool. However, due to the salt form (dihydrochloride) and relatively high molecular weight of the target compound, derivatization may be necessary to improve volatility. A direct GC-MS analysis of the free base might be possible if it is thermally stable.
Method Rationale & Development Considerations
-
Sample Preparation: The dihydrochloride salt is non-volatile. The analysis should be performed on the free base. This can be achieved by dissolving the sample in water, basifying with a suitable base (e.g., NaOH), and extracting the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: A non-polar or medium-polarity column is generally suitable for the separation of the benzyl-containing compound.
-
MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron ionization (EI) is a common technique that will likely produce characteristic fragments of the benzyl group and the spirocyclic core.
GC-MS Protocol
Objective: To identify and quantify volatile impurities.
Instrumentation:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Sodium hydroxide solution (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation (Free Base Extraction):
-
Dissolve a known amount of the sample in deionized water.
-
Adjust the pH to >10 with 1 M NaOH.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to a small volume or reconstitute in a known volume of solvent.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
-
Analysis:
-
Inject the prepared sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[4]
-
GC-MS Workflow Diagram
Caption: GC-MS workflow for volatile impurity analysis.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.[5] Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Method Rationale & Development Considerations
-
Solvent Selection: The dihydrochloride salt is likely soluble in deuterated water (D₂O) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (N-H).
-
¹H NMR: The proton NMR spectrum will show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the spirocyclic core. The spirocyclic nature can lead to complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Key signals will include those for the aromatic carbons, the benzylic carbon, and the carbons of the diazaspirooctane ring system.
NMR Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O or CD₃OD)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment of protons and carbons, which is particularly useful for complex spirocyclic systems.[6]
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons: ~7.2-7.5 ppm
-
Benzylic protons (-CH₂-Ph): ~3.5-4.0 ppm
-
Protons on the diazaspiro[3.4]octane ring: A complex pattern of signals in the aliphatic region.
-
-
¹³C NMR:
-
Aromatic carbons: ~125-140 ppm
-
Benzylic carbon: ~50-60 ppm
-
Aliphatic carbons of the spiro-ring: ~30-70 ppm
-
Method Validation
Any analytical method intended for quality control in a pharmaceutical setting must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Validation Parameters
The following parameters should be evaluated for the HPLC purity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] This can be demonstrated by showing that the peak for 5-Benzyl-2,5-diazaspiro[3.4]octane is free from interference from a placebo and known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels: repeatability, intermediate precision, and reproducibility.[7]
-
Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Validation Protocol Outline
-
Prepare a Validation Protocol: Create a detailed plan outlining the experiments to be performed for each validation parameter, including acceptance criteria.
-
Execute the Protocol: Perform the planned experiments, carefully documenting all results.
-
Analyze the Data: Evaluate the results against the acceptance criteria.
-
Prepare a Validation Report: Summarize the results and conclude on the validity of the analytical method.
Method Validation Workflow
Caption: Workflow for analytical method validation.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the quality control of this compound. The combination of HPLC for purity determination, GC-MS for volatile impurity profiling, and NMR for structural confirmation ensures a comprehensive characterization of this important pharmaceutical intermediate. Adherence to the principles of method validation is crucial for ensuring the reliability of the data generated and for meeting regulatory requirements.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18.
- ICH. Quality Guidelines.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. ICH Q2 Analytical Method Validation.
- PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- ProQuest. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
- ResearchGate. Proton decoupled 31 P NMR spectra of mono spiro compound (3): in CDCl 3... | Download Scientific Diagram.
- MedChemExpress. 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride | Drug Intermediate.
- Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- BLDpharm. 2204460-70-6|Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate hydrochloride.
- AiFChem. 1159822-76-0 | this compound.
- MedChemExpress. 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-COA-02854.
- Appretech Scientific Limited. benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
- MedChemExpress. 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-COA-03179.
- ECHEMI. Buy 2-benzyl-2,5-diazaspiro[3.4]octane from Dayang Chem (Hangzhou) Co.,Ltd.
- Arctom. CAS NO. 1272758-05-0 | benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate - 95%.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: Chiral Separation of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the methodologies for the analytical and preparative chiral separation of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key intermediate in pharmaceutical synthesis.[1] Given the stereospecific nature of pharmacological activity, the isolation and purification of individual enantiomers are critical.[2][3] This document provides a senior application scientist's perspective on developing robust chiral separation methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on the selection of chiral stationary phases (CSPs), mobile phase optimization, and scaling from analytical to preparative resolutions.
Introduction: The Significance of Chirality in Spirocyclic Diamines
5-Benzyl-2,5-diazaspiro[3.4]octane is a chiral molecule featuring a spirocyclic core, a structural motif of increasing importance in medicinal chemistry due to its three-dimensional nature and novelty.[4][5] The presence of stereogenic centers in such drug intermediates means that the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the development of efficient and reliable methods for the separation and quantification of these enantiomers is a mandatory step in the drug development pipeline, as stipulated by regulatory bodies like the U.S. Food and Drug Administration.[2][3]
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography provides a solution by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase (CSP), leading to differential retention times.[2] This guide will explore the practical application of this principle to the chiral resolution of this compound.
Foundational Principles of Chiral Separation for Diamines
The successful chiral separation of 5-Benzyl-2,5-diazaspiro[3.4]octane, a basic diamine, hinges on leveraging its structural features to maximize interactions with a suitable CSP. The key interaction sites on the analyte are the two amine groups, which can engage in hydrogen bonding and ionic interactions, and the benzyl group, which can participate in π-π stacking and hydrophobic interactions.
Choosing the Right Chiral Stationary Phase (CSP)
The selection of the CSP is the most critical parameter in chiral method development. For compounds like 5-Benzyl-2,5-diazaspiro[3.4]octane, polysaccharide-based CSPs are a versatile and often successful starting point.[6][7]
-
Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives): These are the most widely used CSPs for their broad enantioselectivity.[6][7] Columns such as those with amylose or cellulose coated or immobilized with phenylcarbamate derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) offer a variety of interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are well-suited for the target analyte.[8] Immobilized polysaccharide CSPs provide the added advantage of being compatible with a wider range of solvents.[7]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These CSPs, such as the Astec CHIROBIOTIC series, are particularly effective for separating molecules with ionizable groups like amines. They offer multiple interaction modes, including ionic, hydrogen bonding, and π-π interactions, making them a strong candidate for this application.
-
Pirkle-Type CSPs: While broadly applicable, these are often most effective for compounds with prominent π-systems. The benzyl group in the target molecule makes this a viable, though perhaps secondary, option to screen.
The Role of the Mobile Phase
The mobile phase composition dictates the elution strength and can significantly influence the chiral recognition mechanism.
-
Normal Phase (NP): Typically employing mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., isopropanol, ethanol). The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is a primary optimization parameter. For basic compounds like the target analyte, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and prevent tailing.
-
Polar Organic Mode (PO): Utilizes polar organic solvents like methanol, ethanol, or acetonitrile, often with additives. This mode can offer different selectivity compared to NP and is particularly useful for analytes with good solubility in polar solvents.
-
Reversed-Phase (RP): Uses aqueous-organic mobile phases. This is generally less common for initial screening of basic amines on polysaccharide CSPs but can be effective, especially with macrocyclic glycopeptide CSPs.
Analytical Method Development Workflow
A systematic screening approach is the most efficient path to a successful chiral separation.
Caption: Workflow for Chiral Method Development.
Protocol: Analytical HPLC/SFC Screening
Objective: To identify a suitable chiral stationary phase and mobile phase combination for the enantioselective separation of this compound.
Materials:
-
Racemic this compound standard
-
HPLC or SFC system with UV detector
-
Chiral columns (examples for screening):
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
Teicoplanin-based CSP
-
-
HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH)
-
Additives: Diethylamine (DEA)
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard in methanol or a suitable solvent.
-
Initial Screening Conditions (HPLC):
-
Mobile Phase A (Normal Phase): n-Hexane/IPA (90:10, v/v) + 0.1% DEA
-
Mobile Phase B (Polar Organic): MeOH + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the benzyl chromophore)
-
Injection Volume: 5 µL
-
-
Screening Execution:
-
Sequentially screen the selected chiral columns with each mobile phase.
-
Evaluate the resulting chromatograms for any signs of peak splitting or separation.
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the alcohol percentage (e.g., for NP, test 5%, 15%, and 20% IPA).
-
Adjusting the column temperature (e.g., testing at 15 °C and 40 °C) can also impact selectivity.
-
Reducing the flow rate (e.g., to 0.5 mL/min) can increase resolution, though at the cost of longer run times.
-
Expected Results and Data Interpretation
The following table illustrates hypothetical but realistic outcomes from the screening process, which can be used for comparison and decision-making.
| CSP Type | Mobile Phase | Retention Time (min) | Resolution (Rs) | Comments |
| Amylose-based | Hexane/IPA (90:10) + 0.1% DEA | t1=8.5, t2=9.8 | 1.8 | Good initial separation. |
| Cellulose-based | Hexane/IPA (90:10) + 0.1% DEA | 12.1 | 0 | No separation observed. |
| Teicoplanin-based | MeOH + 0.1% DEA | t1=6.2, t2=6.9 | 1.3 | Partial separation, requires optimization. |
| Amylose-based | MeOH + 0.1% DEA | 5.5 | 0 | No separation in polar organic mode. |
Based on these hypothetical results, the amylose-based CSP under normal phase conditions would be the most promising candidate to move forward with for further optimization and potential scale-up.
Preparative Chiral Separation: From Milligrams to Grams
Once a successful analytical method is established, it can be scaled up for preparative chromatography to isolate the individual enantiomers.[7][9]
Caption: Workflow for Preparative Scale-Up.
Protocol: Preparative HPLC Separation
Objective: To isolate milligram to gram quantities of each enantiomer of 5-Benzyl-2,5-diazaspiro[3.4]octane with high enantiomeric purity.
Materials:
-
Optimized analytical method parameters
-
Preparative HPLC system
-
Preparative chiral column with the same stationary phase as the optimized analytical method (e.g., 20 mm ID x 250 mm)
-
Larger quantities of racemic compound and mobile phase solvents
Procedure:
-
Method Translation:
-
Use the same CSP and mobile phase composition from the optimized analytical method.
-
Scale the flow rate according to the column cross-sectional area. The scaling factor is (d_prep / d_analytical)² where 'd' is the column's internal diameter. For example, scaling from a 4.6 mm ID analytical column to a 20 mm ID preparative column gives a scaling factor of approximately 19. The new flow rate would be 1.0 mL/min * 19 = 19 mL/min.
-
-
Loading Study:
-
Prepare a highly concentrated solution of the racemic compound in the mobile phase. The dihydrochloride salt may require initial dissolution in a minimal amount of a stronger solvent like methanol before dilution.
-
Perform a series of injections with increasing mass to determine the maximum loading capacity before resolution is compromised (i.e., when the peaks begin to merge).
-
-
Preparative Run:
-
Inject the maximum determined amount of the sample.
-
Collect fractions as the two enantiomeric peaks elute. Use a fraction collector triggered by UV signal thresholds.
-
-
Purity Analysis:
-
Analyze each collected fraction using the original analytical HPLC method to determine its enantiomeric excess (e.e.).
-
Pool the fractions that meet the desired purity specification (e.g., >99% e.e.).
-
-
Isolation:
-
Combine the pure fractions for each enantiomer.
-
Remove the solvent under reduced pressure to obtain the isolated, enantiomerically pure compound.
-
Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative
SFC is an increasingly popular technique for preparative chiral separations due to its advantages in speed, reduced solvent consumption, and easier product recovery.[7] The mobile phase typically consists of supercritical CO₂ modified with a small amount of an alcohol (e.g., methanol).
Key Considerations for SFC Method Development
-
Co-solvent: Methanol is a common choice. The percentage of co-solvent is a key parameter for optimizing selectivity and retention.
-
Additive: As with HPLC, an amine additive like DEA is crucial for good peak shape with basic analytes.
-
Backpressure and Temperature: These parameters influence the density of the supercritical fluid and can be adjusted to fine-tune the separation.
A similar screening and optimization strategy as outlined for HPLC would be employed for SFC, often yielding faster and more efficient separations.[7]
Conclusion
The chiral separation of this compound is readily achievable through a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly those derived from amylose, under normal phase HPLC or SFC conditions, represent a highly effective starting point. By carefully screening CSPs and mobile phases, followed by methodical optimization and scaling, researchers can successfully perform both analytical quantification and preparative isolation of the individual enantiomers. This capability is fundamental to advancing the development of new chiral pharmaceutical agents based on the spirocyclic diamine scaffold.
References
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
- ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
- Harada, N., et al. (2018).
- Lee, J. E., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. [Link]
- ResearchGate.
- Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4906. [Link]
- Carotti, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013. [Link]
- Daicel Chiral Technologies.
- Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(2), 249. [Link]
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 269-278. [Link]
- Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1941. [Link]
- Werth, J., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 137(40), 12958-12965. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" synthesis yield improvement
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for the synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. As a key intermediate in the development of various active pharmaceutical ingredients, optimizing its synthesis for yield and purity is paramount.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered in the lab.
Core Synthesis Pathway Overview
The most common and reliable route to this compound involves a three-stage process starting from a protected spirocyclic core. Understanding this pathway is the first step in effective troubleshooting.
Caption: High-level overview of the synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges and questions regarding the synthesis, organized by reaction stage.
General & High-Level Issues
Q1: My overall yield is consistently low (<50%). Where should I focus my optimization efforts?
A: Low overall yield in this multi-step synthesis typically points to two critical areas:
-
Inefficient Reductive Amination: The selective benzylation of the secondary amine is the most complex step. Incomplete reaction, formation of side products, or difficulty in purifying the intermediate can significantly reduce the amount of material carried forward.
-
Losses During Isolation and Purification: The final dihydrochloride salt can be challenging to isolate. Issues like high solubility in the reaction solvent, formation of oils instead of a crystalline solid, or incomplete precipitation are common culprits. We recommend analyzing a crude sample from each step (e.g., by LCMS) to pinpoint where the material loss is occurring before focusing your optimization.
Stage 1: Reductive Amination (Benzylation)
Q2: During the reductive amination step, I'm observing unreacted starting material and the formation of benzyl alcohol as a major byproduct. What is causing this?
A: This is a classic sign that the reduction of the benzaldehyde starting material is competing with the desired reduction of the iminium ion intermediate. The primary cause is an inappropriate choice or handling of the reducing agent.
-
Mechanism Insight: Reductive amination is a two-part process: (1) Formation of an iminium ion from the amine and aldehyde, and (2) Reduction of this iminium ion.[2] A successful reaction requires a reducing agent that is selective for the iminium ion over the carbonyl group of the aldehyde.[3][4]
-
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: While sodium borohydride (NaBH₄) can reduce imines, it also readily reduces aldehydes, leading to benzyl alcohol formation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a much milder and more selective agent, making it the preferred choice for this transformation.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also highly selective, but its toxicity and the generation of cyanide waste make NaBH(OAc)₃ a more common first choice in process chemistry.[3][5]
-
Control the pH: The formation of the iminium ion is favored under weakly acidic conditions (pH ~5-6).[5] If the reaction medium is too neutral or basic, iminium formation is slow, giving the reducing agent more time to attack the aldehyde. Adding a small amount of acetic acid can catalyze iminium formation without excessively protonating the starting amine.[5]
-
Order of Addition: For a one-pot procedure, ensure the amine and aldehyde are mixed and allowed to stir for a short period (e.g., 30-60 minutes) to allow for imine formation before the reducing agent is added.
-
Caption: Competing pathways in reductive amination.
Q3: How do the common reducing agents for reductive amination compare?
A: The choice of reducing agent is critical for both yield and safety.
| Reducing Agent | Pros | Cons | Recommended Use Case |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - Highly selective for imines/iminium ions[4]- Non-toxic byproducts (acetate)- Commercially available and easy to handle | - Moisture sensitive- Can be slower than other agents | First choice for this synthesis. Ideal for one-pot reactions where selectivity is key. |
| Sodium Cyanoborohydride (NaBH₃CN) | - Highly selective and effective[2][6]- Stable in weakly acidic conditions[5] | - Highly toxic - Generates toxic cyanide (HCN) gas if pH drops too low[5]- Requires careful quenching and waste disposal | Use only when NaBH(OAc)₃ fails and with strict safety protocols in place. |
| Hydrogenation (H₂/Pd-C) | - "Green" reagent with water as the only byproduct- Can be cost-effective on a large scale | - Requires specialized hydrogenation equipment- Catalyst can be pyrophoric- May cause debenzylation of the product if not controlled | Not recommended for this specific step, as the benzyl group being added is also susceptible to cleavage under many hydrogenation conditions.[7] |
Stage 2 & 3: Boc-Deprotection and Salt Formation
Q4: My Boc-deprotection step is sluggish, or I see decomposition of my product. How can I improve it?
A: The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed hydrolysis.[7] Success depends on using a sufficiently strong acid and controlling the reaction conditions.
-
Mechanism Insight: The reaction proceeds by protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which rapidly decarboxylates to the free amine.[8][9]
-
Troubleshooting Steps:
-
Ensure Sufficient Acid Stoichiometry: You need at least two equivalents of acid: one to catalyze the deprotection and one to protonate the newly formed free amine. Since the starting material already has a basic nitrogen, using 3-4 equivalents of acid is a safe starting point.
-
Use a Strong, Anhydrous Acid: The most common and effective reagents are solutions of HCl in an organic solvent (e.g., 4M HCl in Dioxane) or trifluoroacetic acid (TFA).[8] Using aqueous HCl can introduce water, which may complicate the isolation of the final product. Anhydrous conditions are preferred.
-
Monitor the Reaction: The reaction typically evolves CO₂ gas.[9] Progress can be easily monitored by TLC or LCMS. If the reaction is slow at room temperature, gentle warming (e.g., to 40°C) can increase the rate, but should be done cautiously to avoid potential side reactions.
-
Consider the Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections.[7] For HCl-mediated deprotections, dioxane or diethyl ether are standard choices.
-
Q5: During workup, my final dihydrochloride product oils out or is very difficult to filter. What can I do?
A: This is a common physical chemistry problem. The goal is to find conditions where the salt is crystalline and minimally soluble.
-
Troubleshooting Steps:
-
Solvent Choice is Key: If you performed the deprotection using 4M HCl in dioxane, the product salt may precipitate directly. If it remains dissolved, you may need to add an anti-solvent. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices to induce precipitation from solvents like dioxane, methanol, or isopropanol.
-
Trituration: If an oil forms, decant the solvent and add a fresh portion of a non-polar solvent like diethyl ether or hexane. Vigorously stir or sonicate the oil. This process, called trituration, can often induce crystallization by washing away impurities and providing mechanical energy for nucleation.
-
Control the Rate of Precipitation: Crashing the product out of solution by adding a large volume of anti-solvent quickly often leads to oils or amorphous solids. Try adding the anti-solvent slowly while vigorously stirring the solution.
-
Ensure Anhydrous Conditions: The presence of even small amounts of water can make the highly polar hydrochloride salt gummy. Ensure all solvents are dry and the reaction is protected from atmospheric moisture.
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination
-
To a solution of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.1 M concentration) is added benzaldehyde (1.05 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction is stirred at room temperature for 12-18 hours, or until LCMS analysis shows complete consumption of the starting amine.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Deprotection and Salt Formation
-
The crude intermediate from the previous step is dissolved in a minimal amount of methanol or isopropanol.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 4M HCl in 1,4-dioxane (3.0-4.0 eq) is added dropwise with stirring.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. A white precipitate should form.
-
Progress is monitored by LCMS until the Boc-protected starting material is no longer observed.
-
To maximize precipitation, an equal volume of diethyl ether or MTBE can be added.
-
The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum to afford this compound as a white solid.
References
- Organic Chemistry Tutor.
- Myers, A.
- Chemistry LibreTexts. 21.
- Master Organic Chemistry.
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Wikipedia.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Krska, S. et al.
- Aimon, A. et al.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed to provide in-depth troubleshooting assistance for identifying and managing potential side products that may arise during its synthesis. As a key intermediate in the development of various active pharmaceutical ingredients, ensuring the purity of this compound is paramount.[1][2] This resource is structured in a flexible question-and-answer format to directly address common experimental challenges.
Troubleshooting & FAQs: Side Product Identification
Question 1: My ¹H NMR spectrum shows unexpected peaks alongside my desired this compound. What are the likely impurities?
Answer:
When synthesizing 5-Benzyl-2,5-diazaspiro[3.4]octane, the most common synthetic route involves the mono-N-benzylation of the parent 2,5-diazaspiro[3.4]octane. Based on this, several side products can be anticipated. The primary culprits for unexpected NMR signals are typically unreacted starting material, over-alkylation products, and residual reagents or their byproducts.
Here are the most probable side products you may be observing:
-
Unreacted Starting Material: 2,5-Diazaspiro[3.4]octane: Incomplete benzylation will result in the presence of the starting diamine. Its simpler NMR spectrum, with signals for the protons on the spirocyclic core, can often be distinguished from the more complex spectrum of the benzylated product.
-
Di-benzylated Side Product: 2,5-Dibenzyl-2,5-diazaspiro[3.4]octane: The presence of two benzyl groups will lead to a higher integration of the aromatic proton signals relative to the spirocyclic core protons. You will also observe a duplication of the benzylic methylene signal.
-
Benzyl Bromide and its Byproducts: If benzyl bromide is used as the benzylating agent, residual amounts may be present. Furthermore, benzyl bromide can react with moisture to form benzyl alcohol.[3][4][5] Both of these compounds have distinct signals in the aromatic and benzylic regions of the NMR spectrum.
-
Solvent Impurities: Depending on the solvent used for the reaction and workup (e.g., DMF, THF), residual solvent peaks may be present.
To aid in identification, the following table summarizes the expected ¹H NMR chemical shifts for the desired product and potential side products.
| Compound | Key ¹H NMR Signals (ppm, approximate) |
| 5-Benzyl-2,5-diazaspiro[3.4]octane | 7.25-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ar-CH₂-N), 3.00-3.20 (m, 4H), 1.80-2.00 (m, 4H) |
| 2,5-Diazaspiro[3.4]octane | 2.80-3.00 (m, 4H), 1.60-1.80 (m, 4H), NH protons (variable) |
| 2,5-Dibenzyl-2,5-diazaspiro[3.4]octane | 7.20-7.40 (m, 10H, Ar-H), 3.60 (s, 4H, Ar-CH₂-N), 2.80-3.00 (m, 4H), 1.70-1.90 (m, 4H) |
| Benzyl Bromide | 7.20-7.50 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂-Br) |
| Benzyl Alcohol | 7.20-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, Ar-CH₂-OH), OH proton (variable) |
Question 2: My mass spectrometry data shows a peak with a higher molecular weight than my target compound. What could this be?
Answer:
A higher molecular weight peak in your mass spectrum is a strong indication of an over-alkylation or a dimerization side reaction. In the context of the synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane, the most probable identity of this higher mass species is the 2,5-Dibenzyl-2,5-diazaspiro[3.4]octane .
The reaction of both secondary amine positions of the 2,5-diazaspiro[3.4]octane core with the benzylating agent leads to this di-substituted product. This is a common issue in the alkylation of diamines, especially if the stoichiometry of the benzylating agent is not carefully controlled or if the reaction is allowed to proceed for an extended period.
To confirm the presence of this impurity, you can compare the observed mass with the expected molecular weights:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| 5-Benzyl-2,5-diazaspiro[3.4]octane | C₁₃H₁₈N₂ | 202.30 | 203.15 |
| 2,5-Dibenzyl-2,5-diazaspiro[3.4]octane | C₂₀H₂₄N₂ | 292.42 | 293.20 |
The following diagram illustrates the synthetic pathway to the desired product and the competing reaction that forms the di-benzylated side product.
Caption: Reaction pathway for the synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane.
Question 3: My reaction yield is low, and I suspect the presence of unreacted starting material. How can I definitively confirm this?
Answer:
Confirming the presence of unreacted 2,5-diazaspiro[3.4]octane can be achieved through a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): This is a quick and effective method for initial assessment. The starting diamine is significantly more polar than the benzylated product. Therefore, on a silica gel TLC plate, the starting material will have a much lower Rf value. By co-spotting your reaction mixture with a standard of the starting material, you can easily visualize its presence.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the preferred method. Due to the difference in polarity, the starting material will have a shorter retention time than the product on a reverse-phase column. Developing an HPLC method that resolves the starting material, product, and di-benzylated side product is crucial for in-process control and final purity assessment.
-
Mass Spectrometry (MS): As mentioned previously, mass spectrometry can readily distinguish between the starting material and the product based on their different molecular weights. Look for a peak corresponding to the [M+H]⁺ of 2,5-diazaspiro[3.4]octane (m/z ≈ 113.11).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the signals of the starting material might be broad or overlap with your product in a crude spectrum, the absence of the characteristic aromatic and benzylic proton signals of the benzyl group is a key indicator.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for developing an HPLC method to separate 5-Benzyl-2,5-diazaspiro[3.4]octane from its key impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Elution Order:
-
2,5-Diazaspiro[3.4]octane
-
5-Benzyl-2,5-diazaspiro[3.4]octane
-
2,5-Dibenzyl-2,5-diazaspiro[3.4]octane
Protocol 2: Purification by Column Chromatography
If your crude product is contaminated with significant amounts of the di-benzylated side product or unreacted starting material, purification by column chromatography may be necessary.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. Start with 100% DCM and gradually increase the percentage of MeOH. A small amount of triethylamine (e.g., 0.5%) can be added to the eluent system to prevent tailing of the amine products on the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dry powder onto the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Purification workflow for 5-Benzyl-2,5-diazaspiro[3.4]octane.
References
- New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.
- Benzyl Bromide-Amine Reaction. (n.d.).
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- ACS Publications. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.
- ResearchGate. (2025). Selective N,N-Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts.
- PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane.
- Appretech Scientific Limited. (n.d.). benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: N-Debenzylation of 5-Benzyl-2,5-diazaspiro[3.4]octane
Answering the call of complex molecular synthesis, the N-debenzylation of key intermediates like 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a frequent yet challenging step. This guide, designed for researchers and drug development professionals, serves as a dedicated technical support center. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to navigate the common pitfalls of this crucial transformation.
The removal of a benzyl group from a nitrogen atom, particularly within a spirocyclic diamine framework, is most commonly achieved via catalytic hydrogenolysis. This method is valued for its mild conditions and clean conversion, typically yielding the desired amine and toluene as the primary byproduct.[1] However, the success of this reaction is highly sensitive to a range of experimental parameters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the N-debenzylation of this compound.
Q1: My debenzylation reaction is extremely slow or has stalled completely. What are the likely causes and how can I fix it?
A1: A stalled hydrogenolysis reaction is a common issue stemming from several potential sources, from catalyst activity to the nature of the substrate itself.
Root Cause Analysis & Corrective Actions:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is the engine of this reaction, and its performance is paramount.
-
Expert Insight: The catalyst's activity can be compromised by age, improper storage, or poisoning by trace impurities. Sulfur, phosphorus, or even residual reagents from previous steps can irreversibly poison the palladium surface.[2][3][4] The product amine itself can also coordinate to the palladium, inhibiting its activity.[5]
-
Troubleshooting Steps:
-
Use High-Activity Catalysts: For challenging debenzylations, Pearlman's catalyst (20% Pd(OH)₂/C) is often more effective than standard Pd/C.[2] It is transformed in situ into a highly reactive form of palladium.
-
Increase Catalyst Loading: If you suspect minor poisoning or inherent substrate difficulty, increasing the catalyst loading from a typical 5-10 mol% to 10-20 mol% can overcome the energy barrier.[1][6]
-
Consider a Mixed Catalyst System: A 1:1 combination of Pd/C and Pd(OH)₂/C has been shown to be more efficient than either catalyst alone for difficult substrates, often shortening reaction times significantly.[7]
-
Ensure Starting Material Purity: If catalyst poisoning is suspected, purify the this compound starting material via recrystallization or chromatography to remove potential contaminants.[2]
-
-
-
Sub-Optimal Reaction Conditions: The solvent, pressure, and temperature create the environment for the reaction.
-
Expert Insight: The choice of solvent is critical for both substrate solubility and catalyst performance.[8] The substrate is a dihydrochloride salt, meaning the amines are protonated. While this can prevent catalyst poisoning by the free amine, it can also affect reactivity.
-
Troubleshooting Steps:
-
Solvent Selection: Methanol and ethanol are generally the most effective solvents for this transformation.[1][8]
-
pH Modification: Although the substrate is a salt, adding a small amount of acid, like acetic acid, can sometimes facilitate the reaction, particularly in alcohol solvents.[6][9][10] This may seem counterintuitive, but the acid can help maintain a protonated state for the product amine, preventing it from poisoning the catalyst surface. The pH of the reaction medium is a critical parameter that can dictate selectivity and rate.[11]
-
Increase Hydrogen Pressure: Reactions performed under a hydrogen balloon (atmospheric pressure) can be slow. If available, using a hydrogenation apparatus at a higher pressure (e.g., 50 psi) will dramatically increase the reaction rate.[7][12]
-
Increase Temperature: Gently heating the reaction to 40-60 °C can provide the necessary activation energy for a sluggish reaction.[9]
-
-
Q2: I am concerned about the safety of using hydrogen gas and pyrophoric catalysts. Are there safer alternatives?
A2: Yes, catalytic transfer hydrogenation (CTH) is an excellent and widely used alternative that avoids the direct handling of hydrogen gas.
Catalytic Transfer Hydrogenation (CTH):
-
Mechanism: In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. This negates the need for pressurized H₂ gas cylinders and specialized equipment.
-
Common Hydrogen Donors:
-
Ammonium Formate: A highly effective donor, often used in methanol. The reaction can typically be run at room temperature or with gentle heating.[6]
-
Formic Acid: Another effective donor, though it may require a higher catalyst loading.[13]
-
2-Propanol: A milder donor that can offer greater selectivity in some cases, though it may require higher temperatures (reflux).[14]
-
-
Protocol: The setup is simpler, often requiring only an inert atmosphere (like nitrogen or argon) to prevent oxidation of the donor or catalyst.
Q3: The reaction worked, but I am struggling with the work-up and isolation of my final product. What is the best procedure?
A3: The work-up of hydrogenation reactions requires careful handling of the catalyst and a strategy tailored to the polar, diamine nature of the product.
Step-by-Step Work-up & Isolation Protocol:
-
Atmosphere Exchange: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen atmosphere and flush the reaction vessel with an inert gas like nitrogen or argon.[1]
-
Catalyst Filtration (Critical Safety Step):
-
Palladium on carbon is pyrophoric and can ignite spontaneously in air, especially when dry and in the presence of flammable solvents like methanol.[1][2]
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent.
-
Dilute the reaction mixture with more solvent and filter it through the Celite® pad. Crucially, do not allow the filter cake to run dry.
-
Wash the filter cake thoroughly with the solvent to recover all the product. Keep the collected catalyst wet for safe disposal according to your institution's guidelines.
-
-
Product Isolation:
-
As the Salt: The simplest method is to concentrate the filtrate under reduced pressure. This will yield the crude 2,5-diazaspiro[3.4]octane as its dihydrochloride salt. This can then be purified by recrystallization.
-
As the Free Base: If the free amine is required, the filtrate can be carefully neutralized with a base (e.g., NaOH, Na₂CO₃) and then extracted with an appropriate organic solvent. However, small, polar diamines can be difficult to extract from aqueous layers. An alternative modern method involves precipitation with trichloroacetic acid (TCA), followed by gentle heating which liberates the pure amine as CO₂ and chloroform evaporate.[15]
-
Experimental Protocols & Data
General Protocol for N-Debenzylation via Catalytic Hydrogenation
Caption: Decision-making guide for troubleshooting.
Table 1: Comparison of Typical N-Debenzylation Conditions
| Parameter | Standard Hydrogenation | High-Activity Hydrogenation | Catalytic Transfer Hydrogenation (CTH) |
| Catalyst | 10% Pd/C | 20% Pd(OH)₂/C or 1:1 mixture | 10% Pd/C |
| Catalyst Loading | 5 - 10 mol% | 10 - 20 mol% | 10 - 20 mol% |
| Hydrogen Source | H₂ Gas (balloon or pressure) | H₂ Gas (pressure preferred) | Ammonium Formate (5 eq.) |
| Solvent | MeOH, EtOH | MeOH, EtOH, +/- AcOH | MeOH |
| Temperature | 25 - 40 °C | 25 - 60 °C | 25 - 60 °C |
| Key Advantage | Widely used, standard | More effective for difficult substrates [7] | Avoids H₂ gas, simpler setup |
Frequently Asked Questions (FAQs)
-
Q: My molecule contains other sensitive functional groups. How can I ensure selectivity?
-
A: Standard catalytic hydrogenation is generally chemoselective for the benzyl C-N bond over many other groups. [16]However, groups like alkynes, nitro groups, or other benzyl ethers can also be reduced. [12]If this is a concern, use the mildest conditions possible (room temperature, atmospheric pressure) and monitor the reaction closely. CTH can sometimes offer different selectivity profiles. [17]
-
-
Q: Can I reuse the palladium catalyst?
-
A: While heterogeneous catalysts are theoretically reusable, activity often decreases after each run due to partial poisoning or changes in the catalyst surface. [11]For consistent results in pharmaceutical development, using fresh catalyst for each batch is highly recommended.
-
-
Q: Are there any non-hydrogenation methods to cleave the N-benzyl group?
-
A: Yes, though they are often harsher and less "green." Oxidative methods using reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can work for some substrates. [9]Base-promoted oxidation (KOtBu/DMSO/O₂) has also been reported, primarily for N-benzyl heterocycles. [4]For this specific substrate, catalytic hydrogenation remains the cleanest and most recommended method.
-
References
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
- A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. Benchchem.
- Selective Debenzylation Using SiliaC
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
- Pd/C-Catalyzed N-Debenzyl
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Debenzylation Reactions with Pd(0)
- Can Pd/C go bad?
- Pd(0)
- Palladium on Carbon. Organic Chemistry.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
- Help with debenzyl
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- An efficient method for the N-debenzylation of aromatic heterocycles.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. lzchemical.com [lzchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. tandfonline.com [tandfonline.com]
- 8. silicycle.com [silicycle.com]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Welcome to the technical support center for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to this compound
This compound is a spirocyclic compound, a class of molecules with increasing interest in medicinal chemistry due to their unique three-dimensional structures.[1] These structures can offer improved physicochemical and pharmacokinetic properties compared to their planar counterparts.[1] As a dihydrochloride salt, this compound is expected to have good aqueous solubility. The benzylamine moiety is a common functional group in many pharmaceuticals.[2] However, the stability of this specific molecule in solution, particularly under various experimental conditions, is a critical factor for obtaining reliable and reproducible results.
This guide will walk you through understanding the potential stability issues and provide you with the tools to assess and manage them in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored at 4°C in a tightly sealed container, away from moisture.[3] As a hydrochloride salt, it is hygroscopic and can absorb water from the atmosphere, which may affect its stability and weighing accuracy.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The main factors influencing the stability of pharmaceuticals in solution are pH, temperature, light, and the presence of oxidizing agents.[4] For this compound, hydrolysis and oxidation are the most probable degradation pathways.
Q3: How does pH impact the stability of this compound?
A3: The pH of a solution can significantly influence the rate of degradation for many drugs.[5][6] For compounds with amine groups like this one, the ionization state will change with pH, which can lead to different degradation pathways.[6] Generally, acidic or basic conditions can catalyze hydrolysis.[6][7] A pH-rate profile, which plots the degradation rate constant against pH, is the best way to determine the optimal pH for maximum stability.[5]
Q4: Is this compound susceptible to oxidation?
A4: The benzylamine structure contains a benzylic carbon and secondary amines, which can be susceptible to oxidation.[8] The presence of oxygen, metal ions, or oxidizing agents can promote the formation of various degradation products.
Q5: Are there any known incompatibilities with common solvents or excipients?
Troubleshooting Guide: Common Issues in Solution Stability
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of potency or inconsistent results over time. | Chemical degradation of the compound in your stock or working solution. | 1. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions. 2. Optimize storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3] 3. Conduct a stability study: Follow the "Protocol for a Forced Degradation Study" below to determine the stability of your compound under your specific experimental conditions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Characterize the degradants: Use mass spectrometry (MS) to identify the mass of the new peaks and propose potential structures. 2. Perform forced degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, light, heat) to see if the unknown peaks match the forced degradation products. This can help elucidate the degradation pathway.[10][11] |
| Precipitation of the compound from solution. | Poor solubility or pH shift. | 1. Verify solubility: Determine the solubility of the compound in your chosen solvent and buffer system. 2. Control pH: Ensure the pH of your solution is maintained, as changes can affect the ionization state and solubility of the amine hydrochloride salt. 3. Consider co-solvents: If aqueous solubility is an issue, consider using a co-solvent system (e.g., DMSO, ethanol), but verify the compound's stability in that system. |
In-Depth Technical Guide: Assessing Solution Stability
To ensure the scientific integrity of your results, it is highly recommended to perform a forced degradation study. This will help you understand the degradation pathways and establish appropriate handling and storage conditions for your solutions.[8][10][11]
Protocol for a Forced Degradation Study
This protocol outlines a systematic approach to evaluating the stability of this compound in solution.
Objective: To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC or UPLC system with a UV detector and/or mass spectrometer
-
pH meter
-
Calibrated oven and photostability chamber
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water and acetonitrile (or other suitable organic solvent)
-
Appropriate buffers (e.g., phosphate, acetate)
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Develop a Stability-Indicating Analytical Method:
-
The first step is to have an analytical method, typically reverse-phase HPLC, that can separate the parent compound from its potential degradation products.
-
Use a C18 column and a mobile phase gradient of water and acetonitrile with a common modifier like formic acid or trifluoroacetic acid.
-
Ensure the method is specific for the parent compound.
-
-
Prepare a Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Apply Stress Conditions: [7]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep one sample at room temperature and another at an elevated temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the stock solution (in a neutral buffer if necessary) at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to light conditions as specified in the ICH Q1B guideline. Include a dark control.
-
-
Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[7] If degradation is too rapid, reduce the stressor's concentration or temperature. If it's too slow, increase them.
-
Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analyze all samples using the stability-indicating HPLC method.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Use this data to determine the degradation rate under each condition and to propose the degradation pathway.
-
Expected Outcomes and Interpretation
The results of the forced degradation study will provide a comprehensive stability profile for this compound.
| Stress Condition | Potential Degradation Pathway | Significance for Experimental Design |
| Acid/Base Hydrolysis | Potential for ring opening of the spirocycle or hydrolysis of other labile groups, though less likely for this specific structure.[12] | Determines the viable pH range for your experiments and formulations. If unstable at acidic or basic pH, use buffered solutions in the stable range. |
| Oxidation | N-oxidation of the secondary amines or oxidation at the benzylic position. | If susceptible to oxidation, consider de-gassing solvents, working under an inert atmosphere (e.g., nitrogen or argon), or adding antioxidants. |
| Thermal Degradation | General decomposition accelerated by heat. | Establishes the maximum temperature for short-term handling and long-term storage of solutions. |
| Photodegradation | Degradation upon exposure to UV or visible light. | If photolabile, protect solutions from light by using amber vials or covering containers with aluminum foil. |
Data Visualization: pH-Rate Profile
Caption: An illustrative pH-rate profile showing regions of stability.
By systematically evaluating the stability of this compound, you can proactively address potential issues, ensuring the accuracy and reliability of your research. For further questions or specialized applications, please do not hesitate to contact our technical support team.
References
- DE19811092A1 - Process for the preparation of benzylamine salts - Google P
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research.
- Forced Degrad
- Benzylamine - Wikipedia.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Development of forced degradation and stability indic
- Factors That Affect the Stability of Compounded Medic
- pH stability profile. SlideShare.
- 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-COA-02854-MedChemExpress. MedChemExpress.
- Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. pH stability profile | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
Technical Support Center: Solubility Enhancement for 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Assays
Welcome to the technical support center for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving optimal solubility of this compound in your experimental assays. While specific solubility data for this compound is not extensively published, this guide will equip you with the fundamental principles and practical protocols to empirically determine the best solubilization strategy for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a drug intermediate, meaning it serves as a building block in the synthesis of more complex, potentially bioactive compounds.[1] Its structure features a spirocyclic scaffold, a three-dimensional arrangement of rings sharing a single carbon atom. Such scaffolds are of increasing interest in drug discovery as they can lead to improved physicochemical properties, including solubility, and offer novel chemical space for lead optimization.[2][3][4]
The "dihydrochloride" designation indicates that this compound is a salt formed by reacting the basic nitrogen atoms in the diazaspiro[3.4]octane core with two equivalents of hydrochloric acid.[5] Salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of basic drug candidates.[6][7]
Accurate and reproducible assay results are critically dependent on the complete solubilization of the test compound. Poor solubility can lead to underestimated potency, high data variability, and misleading structure-activity relationships (SAR).[2] Therefore, ensuring this compound is fully dissolved in your assay buffer is a crucial first step for reliable experimental outcomes.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?
This phenomenon, often called "solvent shock" or "crashing out," is a common issue when a compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the final aqueous assay buffer.[8] The rapid dilution shifts the compound from a favorable organic environment to an unfavorable aqueous one, causing it to precipitate.
Several factors can contribute to this:
-
The Dihydrochloride Salt Nature: As a dihydrochloride salt, the compound's solubility is highly dependent on the pH of the solution.[5] Many standard cell culture media and biological buffers are buffered around neutral pH (7.2-7.4). At this pH, the protonated amines of the dihydrochloride salt may start to deprotonate, converting to the less soluble free base form, which can then precipitate.
-
Buffer Composition: The components of your assay buffer, such as salts (especially phosphate) and proteins, can interact with the compound and affect its solubility.[9][10]
-
Ionic Strength: The overall ionic strength of the final solution can influence the solubility of ionic compounds.[9][11]
Troubleshooting Workflow for Precipitation:
Below is a decision-making workflow to address precipitation issues.
Caption: Workflow for preparing and evaluating compound solubility.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Carreira, E. M., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 1-4.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic oxetanes: synthesis and comparison of physicochemical and in vitro pharmacological properties to related saturated heterocycles.
- Dandapani, S., & Marcaurelle, L. A. (2010). Spirocycles in Drug Discovery. Current Opinion in Chemical Biology, 14(3), 312-319.
- Bitesize Bio. (2023).
- Avdeef, A. (2012). The effect of the ionic strength on the constancy of the solubility product. Journal of Pharmacy and Pharmacology, 64(11), 1523-1539.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Chemistry LibreTexts. (2024). Varying solubility of ionic compounds. [Link]
- Kumar, L., & Kumar, A. (2017).
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Link]
- ScienceDirect. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
- PubMed. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- World Pharma Today. (n.d.).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
- PubMed Central. (2012). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. [Link]
- GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
- Purdue e-Pubs. (n.d.).
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. [Link]
- YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 1159882-67-3|5-Benzyl-2,5-diazaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. 2725791-16-0 benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate AKSci 3739FJ [aksci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Preventing Precipitation of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffer systems. As a diamine dihydrochloride, its solubility is highly dependent on the physicochemical environment. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain its solubility and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in my buffer, but it immediately turned cloudy or a precipitate formed. What is the likely cause?
A1: Precipitation of this compound upon addition to a buffer is a common issue that typically stems from three primary factors:
-
pH-Dependent Solubility: The compound is a dihydrochloride salt of a weak base (a diamine). In this salt form, the amine groups are protonated (charged), which confers high aqueous solubility. However, if the buffer's pH is high enough to deprotonate these amine groups, the compound converts to its free base form. This free base is significantly less polar and, therefore, much less soluble in water, leading to precipitation.[1]
-
Buffer Component Interaction: Certain buffer anions can interact with the protonated amine to form a less soluble salt complex. For instance, phosphate buffers, while common, can sometimes form insoluble phosphate salts with amine compounds, leading to precipitation even at a pH where the amine is expected to be soluble.[2]
-
Common Ion Effect: The compound is a dihydrochloride salt. If your buffer contains a high concentration of chloride ions (e.g., in Phosphate-Buffered Saline, PBS), it can suppress the dissolution of the compound. This phenomenon, known as the common ion effect, shifts the equilibrium towards the solid, undissolved salt, reducing its overall solubility.[3][4][5][6]
Understanding which of these factors is at play is the first step in resolving the issue.
Q2: How exactly does pH influence the solubility of this compound?
A2: The relationship between pH and the solubility of an ionizable compound like this compound is governed by the Henderson-Hasselbalch equation.[7][8][9][10] Since this compound has two amine groups, it will have two pKa values. The pKa is the pH at which 50% of a specific amine group is in its protonated (charged, water-soluble) form and 50% is in its deprotonated (neutral, less soluble) form.
-
At pH values well below the pKa values of the amines, the compound will be fully protonated (doubly charged), maximizing its interaction with water and thus its solubility.
-
As the pH of the buffer approaches and surpasses the pKa values, the equilibrium shifts towards the neutral, free base form. This form is less polar and has lower aqueous solubility, making precipitation more likely.
The goal is to work at a pH that is sufficiently below the pKa of the amine groups to maintain the compound in its charged, soluble state. A general rule of thumb is to maintain the pH at least 1-2 units below the pKa for adequate solubility.
Caption: pH effect on the ionization and solubility of an amine compound.
Q3: I am using a standard phosphate-buffered saline (PBS). Could this be the problem?
A3: Yes, PBS can be problematic for several reasons. While it is a widely used buffer in biological research, its composition may not be optimal for this specific compound.
-
Phosphate Interaction: As mentioned, phosphate ions (PO₄³⁻) can form insoluble salts with protonated amines. This is a specific chemical interaction that can lead to precipitation.[2] Studies with other amine hydrochlorides have shown that phosphate buffers can increase the complexity of solubility profiles due to the formation of drug-buffer aggregates or less soluble phosphate salts.[2]
-
High Chloride Concentration: Standard PBS contains 137 mM NaCl. This high concentration of chloride ions can significantly suppress the solubility of your dihydrochloride salt due to the common ion effect.[6][11]
-
Fixed pH: PBS is typically formulated at a pH of 7.4. This pH may be too high to maintain 5-Benzyl-2,5-diazaspiro[3.4]octane in its fully protonated, soluble form, depending on its pKa values.
It is highly recommended to explore alternative buffer systems if you are experiencing precipitation with PBS.
| Buffer System | Useful pH Range | Comments for Amine Hydrochlorides |
| Phosphate (PBS) | 6.2 - 8.2 | Use with caution. Potential for insoluble salt formation and common ion effect.[2][12][13] |
| HEPES | 6.8 - 8.2 | Good Alternative. Generally low interaction with many compounds.[14] |
| MOPS | 6.5 - 7.9 | Good Alternative. Suitable for many biological assays and less likely to interact.[14][15] |
| Tris | 7.5 - 9.0 | Use with caution. Contains a primary amine that can interfere with certain reactions (e.g., NHS ester chemistry).[12][16] Can be a substitute for phosphate near neutral pH.[13] |
| Citrate | 3.0 - 6.2 | Excellent for acidic conditions. Keeps amines fully protonated but may not be suitable for physiological pH assays.[13] |
Q4: What is the best way to prepare a stock solution of this compound to avoid these issues?
A4: Preparing a concentrated stock solution in a suitable solvent is a crucial step to prevent precipitation when diluting into your final assay buffer. This approach avoids issues of slow dissolution kinetics in a potentially suboptimal buffer.
We recommend preparing a high-concentration stock solution in either sterile, deionized water or dimethyl sulfoxide (DMSO). Water is preferable if the compound is sufficiently soluble, as this avoids potential solvent effects in your experiment.
-
Rationale: By dissolving the compound in a highly favorable solvent first, you ensure it is fully solvated before it is introduced to the final buffer system. When this stock is then diluted (e.g., 1:100 or 1:1000) into the final experimental buffer, the compound is introduced at a much lower concentration, reducing the likelihood that it will exceed its solubility limit and precipitate.[17]
See "Protocol 1" below for a detailed, step-by-step methodology.
Q5: How can I systematically troubleshoot my buffer conditions to find one that works?
A5: A systematic approach is the key to solving solubility issues. We recommend a multi-step workflow to identify the optimal buffer, pH, and concentration for your specific experiment. This involves screening different parameters to pinpoint the source of the problem and find a robust solution.
The general workflow is as follows:
-
Prepare a Concentrated Stock: Start by creating a high-concentration stock solution in water or DMSO as described in Q4.
-
Select Alternative Buffers: Choose 2-3 alternative buffer systems from the table above (e.g., HEPES, MOPS). Avoid buffers with components that could interfere with your specific assay.
-
Perform a pH Screen: For each buffer system, prepare aliquots at different pH values (e.g., 6.0, 6.5, 7.0, 7.5).
-
Test Solubility: Add a small amount of your stock solution to each buffered aliquot to achieve your desired final concentration. Visually inspect for any signs of precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.
-
Optimize Concentration: If precipitation still occurs, try lowering the final concentration of the compound in the buffer.
Caption: A systematic workflow for troubleshooting compound precipitation in buffers.
Q6: Could the total salt concentration (ionic strength) of my buffer be a factor?
A6: Yes, the total ionic strength of the solution, which is a measure of the total concentration of ions, can influence the solubility of salts in complex ways.[18]
-
Salting-In: At low to moderate ionic strengths, increasing the concentration of an inert salt (like NaCl or KCl) can sometimes increase the solubility of another salt. This is because the added ions shield the electrostatic interactions between the compound's ions, reducing ion pairing and favoring dissolution.[19]
-
Salting-Out: Conversely, at very high ionic strengths, adding more salt can decrease solubility. This "salting-out" effect occurs because a large number of salt ions compete for solvation by water molecules, effectively reducing the amount of "free" water available to dissolve your compound.[20][21][22]
If you suspect ionic strength is a factor, you can empirically test the effect of varying the concentration of a salt like NaCl (e.g., 50 mM, 100 mM, 150 mM) in your chosen buffer system (at the optimal pH) to see if it improves solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution, which can be adjusted based on the compound's molecular weight and desired concentration.
-
Calculate Mass: Determine the mass of this compound needed to prepare your desired volume and concentration (e.g., for 1 mL of a 10 mM stock).
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Select Solvent:
-
Primary Choice: Add the appropriate volume of sterile, deionized water.
-
Alternative: If solubility in water is limited, use anhydrous, biology-grade DMSO.
-
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate briefly to aid dissolution.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Buffer Optimization Screening for Solubility
This protocol provides a framework for testing the solubility of your compound in different buffer conditions.
-
Buffer Preparation: Prepare 50 mM solutions of at least two alternative buffers (e.g., HEPES, MOPS). For each buffer, create 1 mL aliquots and adjust the pH to several values within its buffering range (e.g., 6.5, 7.0, 7.5).
-
Assay Plate Setup: In a 96-well plate or microcentrifuge tubes, add 99 µL of each prepared buffer condition.
-
Stock Dilution: Thaw an aliquot of your concentrated stock solution (e.g., 10 mM from Protocol 1).
-
Test Addition: Add 1 µL of the stock solution to each 99 µL buffer aliquot (this results in a 1:100 dilution and a final compound concentration of 100 µM). Gently mix.
-
Initial Observation: Immediately inspect each well/tube for any signs of cloudiness or precipitate against a dark background.
-
Incubation and Final Observation: Incubate the plate/tubes at your intended experimental temperature for 1-2 hours. Perform a final visual inspection.
-
Analysis: Identify the buffer and pH conditions that result in a consistently clear solution. These are the optimal conditions for your experiment.
By following these guidelines and protocols, you can systematically overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental results.
References
- Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
- CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. [Link]
- Open Education Alberta. (n.d.).
- Padua, A. A., Costa, J. C., & Macedo, E. A. (2015). Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. Physical Chemistry Chemical Physics, 17(23), 15464–15473. [Link]
- Dutta, A. (n.d.). Pharmacology for the Physical Therapist. In AccessPhysiotherapy. McGraw Hill. [Link]
- BYJU'S. (2021). Common Ion Effect. [Link]
- Interchim. (n.d.). Buffering agents and Buffers. [Link]
- Microbe Notes. (2024).
- Wikipedia. (n.d.). Common-ion effect. [Link]
- Chemistry LibreTexts. (2023). Common Ion Effect. [Link]
- Garidel, P., & Bassarab, S. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]
- Uche, C. S., & Obeta, I. U. (2021). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 8(7), 18-24. [Link]
- Royal Society of Chemistry. (2015).
- Turner, A., & Millward, G. E. (1997). A review of the effect of salts on the solubility of organic compounds in seawater. Water, Air, and Soil Pollution, 99(1-4), 235-245. [Link]
- ResearchGate. (2024). Role of Ionic Strength in Solubility of Salts in India. [Link]
- Chrom-academy.com. (n.d.). HPLC Troubleshooting Guide. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2015). Is there any other suitable buffer for EDC/NHS reaction beside MES buffer? [Link]
- Wikipedia. (n.d.). Ionic strength. [Link]
- Molecular Biology Abstracts. (n.d.). Assay Troubleshooting. [Link]
- ResearchGate. (2017).
- ResearchGate. (2023). How can I neutralize aminehydrochlorides? [Link]
- Unchained Labs. (n.d.).
- LCGC North America. (2004).
- KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
- Serajuddin, A. T., & Rosoff, M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Common-ion effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. microbenotes.com [microbenotes.com]
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- 22. A review of the effect of salts on the solubility of organic compounds in seawater | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Welcome to the technical support center for the synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for this valuable spirocyclic scaffold. As a key intermediate in medicinal chemistry, its efficient and reproducible synthesis is paramount.[1][2] This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights.
Synthesis Overview: A Two-Step Approach
The most common and efficient synthetic route to this compound involves a two-step sequence starting from the commercially available tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate:
-
Reductive Amination: The initial step involves the benzylation of the secondary amine of the Boc-protected spirodiamine via reductive amination with benzaldehyde.
-
Boc Deprotection and Salt Formation: The subsequent step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the dihydrochloride salt.
This guide will address potential challenges in both of these critical steps.
Troubleshooting Guide
Part 1: Reductive Amination
Question 1: My reductive amination is showing low conversion to the desired N-benzylated product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the reductive amination of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with benzaldehyde is a common issue that can often be traced back to several factors.
Causality and Solutions:
-
Inefficient Imine Formation: The cornerstone of a successful reductive amination is the efficient formation of the iminium ion intermediate.[3]
-
pH of the Reaction Mixture: The formation of the iminium ion is pH-sensitive. A slightly acidic medium (pH 4-6) is often optimal to facilitate the dehydration step. If the reaction medium is too neutral or basic, the dehydration will be slow. Conversely, if it is too acidic, the starting amine will be protonated and non-nucleophilic.
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. A typical starting point is 0.1-0.2 equivalents.
-
-
Water Scavenging: The formation of the imine from the hemiaminal intermediate is a reversible reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials.
-
Recommendation: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can drive the reaction forward.
-
-
-
Choice and Reactivity of the Reducing Agent: The selection of the reducing agent is critical for selectively reducing the iminium ion in the presence of the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for reductive aminations due to its mildness and selectivity for imines over aldehydes.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly under slightly acidic conditions. However, it is toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting benzaldehyde if not used carefully.
-
Recommendation: Use sodium triacetoxyborohydride as the first choice. If using sodium borohydride, it is crucial to allow sufficient time for imine formation before adding the reducing agent. This can be done by stirring the amine and aldehyde together for 1-2 hours before introducing NaBH₄.
-
-
-
Reaction Temperature and Time:
-
Recommendation: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be beneficial. Reaction times typically range from 12 to 24 hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Question 2: I am observing significant amounts of a side-product corresponding to the reduction of benzaldehyde to benzyl alcohol. How can I prevent this?
Answer:
The formation of benzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before it can be consumed in the imine formation.
Causality and Solutions:
-
Reducing Agent is Too Reactive: As mentioned previously, sodium borohydride is a potent reducing agent that can readily reduce aldehydes.
-
Recommendation: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Its bulkier nature and attenuated reactivity make it less likely to reduce unactivated aldehydes.
-
-
Order of Reagent Addition: If using NaBH₄ is unavoidable, the order of addition is critical.
-
Recommendation: Ensure that the imine has had adequate time to form before the reducing agent is introduced. A pre-reaction time of at least one hour for the amine and aldehyde is advisable.
-
Part 2: Boc Deprotection and Salt Formation
Question 3: The Boc deprotection is incomplete, or I am observing side products. What are the best conditions for this step?
Answer:
Incomplete deprotection or the formation of side products during the removal of the Boc group can often be attributed to the choice of acid, solvent, and reaction conditions.
Causality and Solutions:
-
Inadequate Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions via hydrolysis of the carbamate.[5]
-
Recommendation: A strong acid is required for efficient cleavage. The most common and effective method is using a solution of hydrochloric acid (HCl) in an organic solvent. A 4M solution of HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether or methanol are excellent choices. Ensure at least two equivalents of HCl are used to protonate both nitrogen atoms of the final product. An excess of acid is generally used to drive the reaction to completion. Trifluoroacetic acid (TFA) can also be used, but the resulting trifluoroacetate salt can sometimes be more difficult to handle and may require a salt swap.[6]
-
-
Reaction Time and Temperature:
-
Recommendation: Boc deprotection with strong acids is typically rapid and can often be completed at room temperature within 1-4 hours.[7] If the reaction is slow, gentle warming to 40°C can be applied. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Formation of tert-Butyl Cation Side Products: The cleavage of the Boc group generates a tert-butyl cation, which can potentially alkylate nucleophilic sites on the starting material or product.
-
Recommendation: While less of a concern for this particular molecule, in cases with sensitive functional groups, scavengers like anisole or thioanisole can be added to trap the tert-butyl cation.
-
Question 4: I am having difficulty isolating the final this compound as a clean, solid product. It is oily or difficult to crystallize.
Answer:
The physical properties of the final salt can be influenced by the workup and purification procedure.
Causality and Solutions:
-
Solvent Choice for Precipitation/Crystallization: The choice of solvent is crucial for obtaining a crystalline solid.
-
Recommendation: After the deprotection is complete, the reaction mixture is typically concentrated under reduced pressure. The resulting residue can then be triturated with a non-polar solvent in which the dihydrochloride salt is insoluble. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices for inducing precipitation and washing away any non-polar impurities. A mixture of a polar solvent like isopropanol with a non-polar solvent like hexane can also be effective for recrystallization.
-
-
Residual Solvent or Impurities: Oily products can be a result of trapped solvent or impurities.
-
Recommendation: Ensure the product is thoroughly dried under high vacuum. If the product remains oily, redissolving it in a minimal amount of a polar solvent like methanol or ethanol and then precipitating it by adding a non-polar solvent can help to purify it and induce crystallization.
-
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate
-
To a solution of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude or purified tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (3-5 eq) or a saturated solution of HCl in diethyl ether.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add diethyl ether or MTBE and stir vigorously to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound as a white to off-white solid.[2]
Data Summary
| Step | Reactants | Reagents | Solvent | Temp. | Time | Typical Yield |
| 1. Reductive Amination | tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, Benzaldehyde | NaBH(OAc)₃ | DCM or DCE | RT | 12-24 h | 85-95% |
| 2. Boc Deprotection | tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate | 4M HCl in Dioxane | Dioxane/Methanol | RT | 1-4 h | >95% |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use other aldehydes for the reductive amination step? A: Yes, this protocol is generally applicable to a wide range of aldehydes, both aliphatic and aromatic. However, the reactivity of the aldehyde may influence the optimal reaction conditions. Electron-poor aldehydes may react faster, while sterically hindered aldehydes may require longer reaction times or gentle heating.
Q2: Is it necessary to purify the intermediate tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate? A: In many cases, if the reductive amination proceeds cleanly, the crude intermediate can be taken directly into the deprotection step. However, if significant impurities are present, purification by column chromatography is recommended to ensure the purity of the final product.
Q3: What analytical techniques are recommended for monitoring the reaction? A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both reaction steps. For more quantitative analysis and to confirm the identity of products and intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹H NMR spectroscopy should be used to confirm the structure of the intermediate and final product.
Q4: Are there any safety precautions I should be aware of? A: Standard laboratory safety practices should always be followed. Specifically, handle sodium triacetoxyborohydride and sodium cyanoborohydride (if used) in a well-ventilated fume hood, as they can release harmful gases upon contact with acids. Hydrochloric acid solutions are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride.
- Katritzky, A. R., & Narindoshvili, T. (2007). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions.
- Google Patents. (n.d.). US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors.
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry with Lluís Llorens Palomo. (2021, March 16).
- Google Patents. (n.d.). United States Patent.
- Google Patents. (n.d.). (12) United States Patent.
- Google Patents. (n.d.). US11098048B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.
- National Institutes of Health. (2016, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Google Patents. (n.d.). US10849881B2 - Octahydro-cyclobuta[1,2-c;3,4-c′].
- Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Scribd. (n.d.). BOC Deprotection 2.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- Royal Society of Chemistry. (n.d.). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.msu.ru [chem.msu.ru]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride. This guide is designed for researchers, chemists, and process development professionals encountering challenges when transitioning this synthesis from the bench to a larger scale. We will address common problems with in-depth, field-proven insights and provide validated protocols to ensure a robust and reproducible process.
Overview of a Plausible Synthetic Pathway
The synthesis of diazaspirocycles often involves multi-step sequences that require careful control of protecting groups and cyclization conditions.[1][2][3][4] A common strategy for producing asymmetrically substituted spirodiamines like the target molecule involves the construction of an orthogonally protected core, followed by selective deprotection and functionalization. For the purpose of this guide, we will consider a plausible late-stage synthesis sequence starting from a protected spirocyclic intermediate, as this is where many scale-up issues related to purification and salt formation arise.
Caption: Plausible late-stage synthetic workflow for the target compound.
Troubleshooting Guide: Common Scale-Up Problems
This section addresses specific issues that frequently arise during the scale-up of the final synthetic steps in a question-and-answer format.
Stage 1: Boc-Deprotection and Free Base Isolation
Question: On a multi-kilogram scale, my Boc-deprotection reaction is sluggish and often incomplete, even with extended reaction times. What is the cause?
Answer: This is a common scale-up issue related to mass transfer and thermal management.
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Causality: At a larger scale, efficient mixing and maintaining a consistent temperature become more challenging. Pockets of lower acid concentration or temperature can lead to incomplete reaction. Furthermore, the reaction can be exothermic, and poor heat dissipation can lead to side reactions. The choice of acid is also critical; while Trifluoroacetic Acid (TFA) works at the lab scale, its cost and difficulty of removal make it less ideal for large-scale production. Using a solution of HCl in an organic solvent (e.g., isopropanol or dioxane) is often preferred.
-
Troubleshooting Steps:
-
Reagent Addition: Instead of adding the acidic agent all at once, perform a controlled, slow addition to manage the exotherm. Ensure your reactor's cooling system is adequate.
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Mixing Efficiency: Confirm that the reactor's impeller design and speed are sufficient to maintain a homogenous mixture. Inadequate mixing is a primary cause of incomplete reactions at scale.
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Solvent Choice: Ensure the starting material is fully dissolved in the chosen solvent before adding the acid. If solubility is an issue, a co-solvent might be necessary.
-
In-Process Control (IPC): Implement regular IPC checks (e.g., HPLC, TLC) to monitor the disappearance of the starting material. Do not rely solely on time. The reaction is complete when less than 1% of the starting material remains.
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Question: During the aqueous work-up to isolate the free base, I'm experiencing significant product loss and emulsion formation. How can I improve the phase separation and yield?
Answer: Product loss during work-up is often due to the amphiphilic nature of the diamine free base and its partial solubility in water.
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Causality: The free base contains both a hydrophobic benzyl group and two hydrophilic amine functionalities. This can lead to it acting as a surfactant, causing emulsions. Additionally, if the pH is not carefully controlled, some of the product may remain in the aqueous layer as a monoprotonated salt.
-
Troubleshooting Steps:
-
pH Control: After quenching the acid, adjust the pH of the aqueous layer to >12 using a strong base like 50% NaOH. This ensures both amines are fully deprotonated, maximizing partitioning into the organic layer. Use a pH meter, not paper, for accuracy.
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Solvent Selection: Use a water-immiscible solvent that is a good solvent for the free base but a poor one for water, such as Methyl tert-butyl ether (MTBE), Toluene, or Dichloromethane (DCM).
-
Brine Wash: After the basic wash, perform one or two washes with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and helping to break emulsions.[5]
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Phase-Separation Aids: If emulsions persist, small amounts of a different solvent (like isopropanol) can sometimes act as an emulsion breaker. Alternatively, allowing the mixture to stand for a longer period or gentle centrifugation (if feasible at scale) can aid separation.
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Stage 2: Dihydrochloride Salt Formation & Crystallization
Question: My yield is low and inconsistent when forming the dihydrochloride salt. What are the critical parameters to control?
Answer: Yield loss during salt formation is almost always tied to the choice of solvent, the method of HCl addition, and the final product's solubility.[5]
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Causality: The dihydrochloride salt has a very different solubility profile from its free base. If the solvent system is not optimized, the product can remain partially dissolved, or it can precipitate too quickly ("crash out") as an amorphous solid, trapping impurities.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Water is detrimental. It can increase the solubility of the hydrochloride salt, leading to lower yields.[5] Ensure all solvents are anhydrous and consider performing the reaction under a nitrogen or argon atmosphere.
-
Method of HCl Addition:
-
Gaseous HCl: Bubbling anhydrous HCl gas through the solution provides excellent control but requires specialized equipment for safety and accurate stoichiometry.
-
HCl in Solvent: Using a pre-made solution of HCl in an anhydrous solvent like isopropanol (IPA), diethyl ether, or dioxane is often the most practical and reproducible method at scale. This allows for precise stoichiometric control (typically 2.05 - 2.2 equivalents of HCl).
-
-
Solvent System Optimization: The ideal system is one where the free base is soluble, but the dihydrochloride salt has low solubility. This drives the crystallization to completion. See the table below for guidance.
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| Solvent System (for Crystallization) | Pros | Cons | Typical Yield |
| Isopropanol (IPA) | Good for controlled crystallization; Class 3 solvent. | Moderate salt solubility may require an anti-solvent. | 85-95% |
| Ethyl Acetate (EtOAc) / Heptane | Low salt solubility; promotes high yield. | Free base may have limited solubility; can lead to rapid precipitation. | >95% |
| Acetonitrile (ACN) | Good for forming well-defined crystals. | Class 2 solvent; requires careful control of residual levels. | 90-98% |
| MTBE | Very low salt solubility; excellent as an anti-solvent. | Low boiling point; potential for peroxide formation. | >95% |
Question: The final product is a sticky, amorphous solid that is difficult to filter and dry. How do I obtain a crystalline, easy-to-handle material?
Answer: This indicates that the precipitation is happening faster than the crystal lattice can form. The key is to control the rate of supersaturation.
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Causality: When the solution becomes supersaturated too quickly (e.g., by adding the HCl solution too fast or rapidly adding an anti-solvent), molecules don't have time to arrange themselves into an ordered crystal lattice. This results in an amorphous solid which often has poor filtration characteristics and can trap solvent.
-
Troubleshooting Steps:
-
Control Addition Rate: Add the HCl solution slowly, over 30-60 minutes at scale, to allow for gradual nucleation and crystal growth.
-
Temperature Control: Crystallize at a slightly elevated temperature (e.g., 40-50 °C) and then slowly cool the slurry to ambient or sub-ambient temperature. This slow cooling profile is critical for growing larger, more well-defined crystals.
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Seeding: Introduce a small quantity (0.1-1% w/w) of previously isolated, crystalline product once the solution is slightly supersaturated. This provides a template for crystal growth and can be essential for controlling polymorphism and achieving batch-to-batch consistency.[6][7][8]
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Anti-Solvent Strategy: If using an anti-solvent (e.g., adding heptane to an IPA solution), add it slowly to the product solution, not the other way around. This maintains a controlled level of supersaturation.
-
Caption: Decision tree for troubleshooting poor crystal formation.
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety considerations for this process at scale?
-
A: Handling anhydrous HCl (either as a gas or concentrated solution) is a primary hazard. The process should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), and scrubbers should be in place to neutralize any excess HCl gas. The initial acid quench and subsequent basification can be highly exothermic and require a reactor with adequate cooling capacity to prevent dangerous temperature and pressure increases.
-
-
Q2: My final product is failing for residual solvents. What are the best drying practices?
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A: After filtration, the filter cake should be washed with a volatile, non-solubilizing solvent (like heptane or MTBE) to displace the higher-boiling crystallization solvent. Drying should be performed in a vacuum oven with a nitrogen bleed. A staged temperature profile (e.g., 2 hours at 40°C followed by 8+ hours at 50-60°C) is often more effective than a single high temperature, as it prevents the outer surface from forming a hard crust that traps solvent inside the crystals.
-
-
Q3: Can the benzyl group be cleaved under the acidic conditions of salt formation?
-
A: Standard acidic conditions for salt formation using HCl in an organic solvent at moderate temperatures are generally not harsh enough to cause significant debenzylation. However, prolonged exposure to strong acids at high temperatures could potentially lead to some degradation. Debenzylation typically requires more specific conditions, such as catalytic hydrogenolysis.[9][10]
-
Detailed Experimental Protocols
Protocol 1: Optimized Dihydrochloride Salt Formation (1 kg Scale)
This protocol assumes the starting material is 1.0 kg of 5-Benzyl-2,5-diazaspiro[3.4]octane free base (MW ≈ 202.3 g/mol ).
-
Vessel Setup: Charge a clean, dry, 10 L glass-lined reactor with a stirrer, temperature probe, and nitrogen inlet with 1.0 kg (1.0 eq) of the free base.
-
Dissolution: Add 5.0 L of anhydrous isopropanol (IPA). Stir at 20-25°C until all solids are dissolved.
-
HCl Preparation: In a separate vessel, prepare a solution of ~4.0 M HCl in IPA. This will require approximately 2.4 L of IPA and 360 g of HCl gas (9.88 mol, 2.0 eq). Alternatively, use a commercially available standardized solution.
-
Controlled Addition: Warm the solution of the free base to 40-45°C. Slowly add the IPA-HCl solution over a period of 60-90 minutes, maintaining the internal temperature between 40-50°C. Solids should begin to precipitate during the addition.
-
Slurry Aging: Once the addition is complete, stir the resulting slurry at 40-45°C for 1 hour.
-
Controlled Cooling: Slowly cool the slurry to 0-5°C over a period of at least 3 hours.
-
Isolation: Hold the slurry at 0-5°C for an additional 1-2 hours. Filter the product and wash the filter cake twice with 1 L of cold (0-5°C) anhydrous IPA, followed by one wash with 1 L of heptane.
-
Drying: Dry the product in a vacuum oven at 50°C until constant weight is achieved.
-
Expected Outcome: A white to off-white crystalline solid. Expected yield: 1.25 - 1.32 kg (92-97%). Purity by HPLC: >99.0%.
References
- Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmaceutics.
- Request PDF (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
- Vashchenko, B. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Europe PMC.
- Klingler, E., et al. (2010). Method for salt preparation. Google Patents. US20100204470A1.
- Li, Z., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate.
- Aimon, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate.
- Crystal Structure of Benzydamine Hydrochloride Salt. (2015). ResearchGate.
- Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. (2004). ResearchGate.
- Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
- Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Trost, B. M., & Sorum, A. W. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents. CN111943894A.
- Studies on the hydrogenolysis of benzyl ethers. (2000). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Welcome to the technical support center for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with the necessary information and protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, a dry, crystalline powder, this means it can readily absorb moisture from the air. This absorption can lead to physical changes such as clumping, caking, or even deliquescence, where the solid dissolves in the absorbed water to form an aqueous solution.[1][2]
Q2: Why is the hygroscopicity of this compound a concern for my experiments?
A2: The absorption of water can significantly impact your experimental outcomes in several ways:
-
Inaccurate Weighing: If the compound has absorbed water, the measured weight will be higher than the actual amount of the active compound, leading to errors in concentration calculations and stoichiometry.[3]
-
Altered Solubility: The presence of water can change the dissolution characteristics of the compound in your chosen solvent.
-
Chemical Degradation: For amine hydrochlorides, the presence of water can potentially facilitate degradation pathways, such as hydrolysis, especially under certain conditions like elevated temperatures.[4] This can compromise the purity and stability of the compound.[5]
-
Inconsistent Results: Variability in the water content of your starting material from one experiment to the next can be a major source of poor reproducibility.
Q3: How can I determine the water content of my this compound sample?
A3: The most accurate and widely accepted method for determining the water content in a sample is Karl Fischer titration.[6][7] This technique is specific to water and can detect even trace amounts.[8] It is the preferred method over techniques like loss on drying, which would measure the loss of any volatile component, not just water.[7]
Troubleshooting Guide
Issue 1: The powder has become clumpy and difficult to handle.
-
Probable Cause: The compound has been exposed to ambient air and has absorbed moisture. This is a common physical change for hygroscopic materials.[2]
-
Solution:
-
Prevention is Key: Moving forward, always store the compound in a tightly sealed container with a desiccant.[9][10] For long-term storage, consider placing the primary container inside a secondary, sealed container with additional desiccant.[10]
-
Drying the Material: For the clumped material, you can attempt to dry it under a high vacuum.[11] Gentle heating may be applied, but it is crucial to first determine the compound's decomposition temperature to avoid degradation.
-
Working with Clumped Material: If drying is not feasible, you can still use the material, but with caution. Break up the clumps with a spatula before weighing.[12] However, be aware that the water content is now higher, and this will affect the accuracy of your measurements.
-
Issue 2: Inconsistent results in a series of biological assays.
-
Probable Cause: Varying levels of hydration in your stock solutions of this compound. This can be due to weighing out the compound in environments with fluctuating humidity or improper storage between uses.
-
Solution:
-
Standardize Weighing Conditions: Whenever possible, weigh the compound in a controlled environment, such as a glove box with an inert atmosphere or a balance with a draft shield in a low-humidity room.[13]
-
Work Quickly: Minimize the time the container is open and the compound is exposed to the air.[12]
-
Prepare a Concentrated Stock Solution: A highly effective strategy is to prepare a concentrated stock solution from a freshly opened bottle of the compound.[3] You can then aliquot this stock solution and store it under appropriate conditions (e.g., frozen at -20°C or -80°C). This ensures a consistent concentration across multiple experiments.
-
Quantify Water Content: For the most rigorous experiments, perform Karl Fischer titration on a sample from the same bottle to determine the exact water content.[6] You can then correct the molecular weight for the water content to calculate a more accurate concentration for your solutions.
-
Issue 3: Difficulty in dissolving the compound in an anhydrous organic solvent.
-
Probable Cause: The absorbed water on the surface of the crystals can interfere with the solvation process in non-polar organic solvents.
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly by oven-drying and cooling under a stream of inert gas like nitrogen or argon.[14] Use anhydrous solvents, which can be purchased or prepared by standard laboratory procedures.
-
Drying the Compound: As mentioned previously, drying the compound under vacuum can remove surface moisture.[11]
-
Sonication: Gentle sonication can sometimes help to break up aggregates and facilitate dissolution.
-
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution of this compound
-
Preparation: Place the sealed container of the compound, a spatula, and a pre-weighed vial in a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.
-
Weighing: If a glove box is not available, perform the weighing on a calibrated analytical balance in a room with low humidity. Work quickly to minimize exposure to air.
-
Transfer: Open the container, and using the pre-equilibrated spatula, quickly transfer the desired amount of the compound to the pre-weighed vial.
-
Sealing: Immediately seal both the main container and the vial containing the weighed compound.
-
Dissolution: Add the desired anhydrous solvent to the vial to achieve the target concentration. If necessary, vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed vial, potentially with a septum for withdrawing aliquots via syringe to minimize repeated exposure to the atmosphere. For long-term storage, consider freezing at -20°C or -80°C.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general overview. Specific parameters will depend on the instrument used.
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low-drift endpoint.
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh a sample of this compound.
-
Sample Introduction: Quickly introduce the weighed sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container, in a desiccator with a desiccant, at 2-8°C. | To minimize moisture absorption and potential degradation.[15][16] |
| Handling | Minimize exposure to atmospheric moisture; work quickly. | To prevent the compound from absorbing water, which can lead to inaccurate measurements and physical changes.[12] |
| Weighing | Use a glove box or a balance in a low-humidity environment. | To ensure accurate weighing of the compound without added water weight.[13] |
| Water Content Analysis | Karl Fischer Titration | Provides an accurate and specific measurement of the water content.[6][7] |
Visualizations
Workflow for Handling Hygroscopic Compounds
Caption: Recommended workflow for handling this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for hygroscopicity-related experimental inconsistencies.
References
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- Ibis Scientific, LLC. (2024, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Lagerwall, J. P. F., et al. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Wikipedia. (n.d.). Karl Fischer titration.
- Honeywell. (2016, October 3). Water Determination by Karl Fischer Titration.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?
- Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION.
- Fercha, S. A., & Kalwar, R. (2023, January 27). Hygroscopic material packing. ResearchGate.
- Wikipedia. (n.d.). Hygroscopy.
- Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats.
- Google Patents. (n.d.). KR20080068588A - Powder composition of hygroscopic materials and preparation method thereof.
- Tvedt, K. E., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993–16005. [Link]
- El-Shibini, H. A. M., & Taha, E. (1975). The stability of amitriptyline hydrochloride in aqueous solution. Pharmazie, 30(12), 814-815.
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- Ruff, Z. A., et al. (2018). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications.
- Pikal, M. J., & Rigsbee, D. R. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Journal of Pharmaceutical Sciences, 102(11), 3949-3961. [Link]
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- PerMix. (2024, December 9). Mixing & Drying Hygroscopic Materials.
- Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
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- 4. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride [myskinrecipes.com]
"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" storage and handling best practices
Welcome to the comprehensive technical support guide for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS No: 1159823-70-7). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the effective storage, handling, and application of this versatile spirocyclic building block. As a key intermediate in the synthesis of CNS agents, its unique structural properties, such as enhanced stereochemical stability, make it a valuable component in modern medicinal chemistry.[1] This guide consolidates critical technical data and practical advice to ensure the integrity of your experiments and the safety of your laboratory personnel.
Quick Reference Data Table
| Property | Value | Source(s) |
| Chemical Name | 2,5-Diazaspiro[3.4]octane, 2-(phenylmethyl)-, hydrochloride (1:2) | [2] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [2] |
| Molecular Weight | 275.22 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥99% | [2] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
| Solution Storage | -80°C (6 months); -20°C (1 month) | [2] |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. |
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the optimal storage conditions for solid this compound?
A1: The compound should be stored at 4°C in a tightly sealed container to prevent moisture absorption.[2] As a dihydrochloride salt of an amine, it is hygroscopic, meaning it readily absorbs water from the atmosphere.[3] Exposure to moisture can lead to clumping and potential degradation over time. Storing it in a desiccator or a dry box is a highly recommended best practice.
Q2: How should I store solutions of this compound?
A2: For short-term storage (up to one month), solutions can be kept at -20°C. For long-term storage (up to six months), it is recommended to store solutions at -80°C.[2] Ensure that the solvent used is dry and the container is sealed tightly to prevent the ingress of moisture and air.
Q3: My solid compound has clumped together. Is it still usable?
A3: Clumping is a strong indication of moisture absorption. While the compound may still be usable, its purity could be compromised, and the exact concentration of the active compound will be difficult to determine. If you must use it, it is advisable to dry the compound under a high vacuum. However, for applications sensitive to impurities or requiring precise concentrations, using a fresh, non-clumped lot is recommended.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation studies on this molecule are not widely published, based on its structure, potential degradation pathways include:
-
Oxidation: The tertiary amine in the spirocyclic system is susceptible to oxidation, which could form an N-oxide.
-
Hydrolysis: Although the core structure is generally stable, prolonged exposure to acidic or basic conditions in aqueous solutions could potentially lead to unforeseen rearrangements or decomposition, especially at elevated temperatures.
Handling & Safety
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: Always handle this compound in a well-ventilated area or a chemical fume hood. Recommended PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Q6: How should I handle spills of this compound?
A6: For small spills of the solid, you can sweep it up, taking care not to generate dust, and place it in a sealed container for disposal. For larger spills, it is recommended to cover the spill with an inert absorbent material and then collect it into a suitable container for disposal. Ensure the area is then cleaned thoroughly.
Q7: What are the primary hazards associated with this compound?
A7: The primary hazards are:
-
Oral toxicity: It is harmful if swallowed.
-
Skin and eye irritation: It can cause significant irritation upon contact.
-
Respiratory irritation: Inhalation of the dust may irritate the respiratory tract.
Q8: How should I dispose of waste containing this compound?
A8: As a halogenated organic compound, it should be disposed of according to local and institutional regulations for hazardous chemical waste.[4][5] Do not dispose of it down the drain. Collect waste in a designated, labeled container for halogenated organic waste. Incineration at high temperatures (around 1200 K) is a common and safe disposal method for such compounds to prevent the formation of toxic byproducts.[6]
Troubleshooting Guide for Experimental Applications
This section addresses common issues that may arise during the use of this compound in chemical synthesis.
Issue 1: Poor Solubility
Symptoms:
-
The compound does not fully dissolve in the chosen reaction solvent.
-
A suspension or precipitate forms when other reagents are added.
Root Causes & Solutions:
-
Incorrect Solvent Choice: As an amine salt, the compound is expected to have higher solubility in polar protic solvents like water, methanol, or ethanol, and lower solubility in nonpolar organic solvents such as ether or hexanes.[7]
-
Solution: For reactions, consider using polar aprotic solvents like DMSO or DMF, where many amine salts exhibit reasonable solubility. If the reaction chemistry allows, a co-solvent system might be effective.
-
-
Conversion to Free Base: The dihydrochloride salt is significantly more polar than its free base form. For reactions requiring solubility in less polar solvents, converting the salt to the free base is often necessary.
-
Protocol for Free-Basing:
-
Dissolve the dihydrochloride salt in water.
-
Add a mild base, such as sodium bicarbonate or sodium carbonate solution, dropwise while stirring until the pH of the solution is basic (pH 9-10).[8]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
-
Issue 2: Incomplete or Failed Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The desired product is not formed.
Root Causes & Solutions:
-
Amine is Protonated: In its dihydrochloride form, the nitrogen atoms are protonated and therefore not nucleophilic. For the amine to participate in reactions as a nucleophile (e.g., alkylation, acylation), it must be deprotonated.
-
Solution: Add a suitable base to the reaction mixture to neutralize the HCl and free the amine. The choice of base is critical and depends on the reaction conditions.
-
For acylation reactions, a non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl formed.[7]
-
For alkylation reactions, a stronger base like potassium carbonate or cesium carbonate may be required.
-
-
-
Steric Hindrance: The spirocyclic nature of the compound can present steric challenges. The benzyl group also adds bulk.
-
Solution: Consider using less sterically hindered reagents if possible. Increasing the reaction temperature or reaction time may also help overcome the activation energy barrier.
-
-
Moisture Contamination: The presence of water can interfere with many organic reactions, especially those involving organometallics or other water-sensitive reagents.
-
Solution: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Issue 3: Formation of Multiple Products or Byproducts
Symptoms:
-
TLC or LC-MS shows multiple spots or peaks in addition to the starting material and desired product.
Root Causes & Solutions:
-
Over-alkylation/acylation: The molecule has two nitrogen atoms that can potentially react.
-
Solution: Use a protecting group strategy if selective functionalization of one nitrogen is required. The choice of protecting group will depend on the subsequent reaction steps. Alternatively, carefully controlling the stoichiometry of the reagents (e.g., using only one equivalent of an alkylating or acylating agent) may favor mono-functionalization, but will likely result in a mixture that requires careful purification.
-
-
Side Reactions with the Benzyl Group: While generally stable, the benzyl group can undergo side reactions under certain conditions (e.g., hydrogenolysis if using palladium on carbon with a hydrogen source).
-
Solution: Carefully review the compatibility of your reaction conditions with a benzyl group. If debenzylation is a potential issue, consider alternative reaction pathways or protecting groups.
-
Diagrams and Workflows
Chemical Structure
Caption: Structure of this compound.
Workflow: Conversion to Free Base for Reaction
Caption: Workflow for converting the dihydrochloride salt to its free base form.
References
- NCERT. Amines.
- TSFX. Hydrolysis of Esters and Amides.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Unknown. Halogenated Waste.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- MySkinRecipes. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. uakron.edu [uakron.edu]
- 6. researchgate.net [researchgate.net]
- 7. ncert.nic.in [ncert.nic.in]
- 8. ethz.ch [ethz.ch]
"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" resolving inconsistent assay results
Welcome to the technical support guide for "5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistent assay results encountered during their experiments. This guide provides in-depth technical advice, step-by-step protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your analytical data.
Troubleshooting Inconsistent Assay Results
Inconsistent assay results for this compound can stem from a variety of factors related to its unique chemical properties as a spirocyclic diamine salt. This section addresses common problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: Why am I observing significant peak tailing and variable retention times in my Reverse-Phase HPLC analysis?
Answer:
This is a frequent issue when analyzing basic compounds like this compound, especially on silica-based columns. The primary causes are strong interactions between the protonated amine groups and residual silanols on the stationary phase, as well as mobile phase pH variability.
Causality Explained:
-
Silanol Interactions: At typical acidic to neutral pH, the secondary and tertiary amine functionalities in the molecule are protonated, carrying a positive charge. These charged species can interact ionically with deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 chains, leads to peak tailing and can cause irreversible adsorption over time, resulting in changing retention times.
-
Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[1][2] Small, run-to-run variations in pH can significantly alter the ionization state of the molecule, leading to shifts in retention time.[1][2] As a dihydrochloride salt, the compound itself is acidic and can alter the local pH at the head of the column upon injection if the mobile phase buffering capacity is insufficient.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing and retention time drift.
Recommended Protocols:
Protocol 1: Buffered Mobile Phase at Acidic pH
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ensure both phases are properly filtered (0.22 or 0.45 µm filter) and degassed.[3]
-
-
Column: Use a high-purity, end-capped C18 column.
-
Gradient: A typical starting gradient would be 5-95% B over 15 minutes.
-
Rationale: The acidic mobile phase ensures the amine is fully protonated and provides protons to suppress the ionization of silanol groups, thus minimizing secondary interactions. Formic acid is volatile, making it suitable for LC-MS applications.[2]
Protocol 2: Mobile Phase at Basic pH
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5-10.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all solvents.[3]
-
-
Column: A pH-stable column (e.g., hybrid silica or polymer-based) is mandatory to prevent stationary phase degradation.
-
Gradient: Adjust the initial percentage of Mobile Phase B to achieve adequate retention of the now neutral analyte.
-
Rationale: At a pH well above the pKa of the amine groups, the molecule is in its neutral, free-base form.[4] This eliminates ionic interactions with silanols, often resulting in sharper, more symmetrical peaks.[2]
| Parameter | Acidic Mobile Phase (Protocol 1) | Basic Mobile Phase (Protocol 2) |
| Analyte State | Protonated (Charged) | Neutral (Free Base) |
| Primary Interaction | Hydrophobic & Ionic | Hydrophobic |
| Potential Issues | Peak Tailing, Silanol Interaction | Column Degradation (if not pH stable) |
| Column Choice | Standard End-Capped C18 | pH-Stable Hybrid or Polymer C18 |
| LC-MS Comp. | Excellent (Formic Acid) | Good (Ammonium Bicarbonate) |
Question 2: My assay values are inconsistent between different batches of the compound. How can I confirm the identity and purity of the starting material?
Answer:
Batch-to-batch variability can be due to differences in purity, the presence of impurities, or variations in the salt form (e.g., monohydrochloride vs. dihydrochloride). A multi-pronged analytical approach is essential for comprehensive characterization.
Recommended Characterization Workflow:
Caption: Workflow for qualifying a new batch of the compound.
Detailed Methodologies:
-
NMR Spectroscopy: ¹H NMR is crucial for confirming the chemical structure. The protons on the nitrogen atoms will be deshielded (shifted downfield) due to the positive charge.[5] The presence of two chloride counter-ions should be inferred from the integration and chemical shifts of the N-H protons (if observable in the chosen solvent).
-
LC-MS: This provides the molecular weight of the free base and helps to identify and quantify impurities. A Certificate of Analysis for a similar compound shows LCMS is a standard test for purity confirmation.[6]
-
Elemental Analysis: This is a definitive test to confirm the salt form. By analyzing the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine, you can verify that the empirical formula matches that of the dihydrochloride salt (C₁₃H₂₀Cl₂N₂).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
As a dihydrochloride salt, it is expected to have good solubility in aqueous solutions and polar organic solvents like methanol and DMSO. The spirocyclic nature can also influence its physicochemical properties.[7][8] However, if you are using a buffered mobile phase for HPLC, always perform a solubility test of your stock solution in the mobile phase to prevent precipitation on the column.[4]
Q2: Can I use an Evaporative Light Scattering Detector (ELSD) for this compound?
Yes, but with a critical caveat: you must use volatile mobile phase modifiers. Non-volatile buffers like phosphate will precipitate in the detector and cause significant baseline noise and eventual system failure.[9] Stick to volatile systems like formic acid/acetonitrile or ammonium bicarbonate/acetonitrile.[9]
Q3: The compound is chiral. Do I need to consider chiral separation?
The parent 2,5-diazaspiro[3.4]octane core is achiral. However, if substitutions on the benzyl ring or the octane ring create a chiral center, then chiral separation would be necessary to resolve enantiomers. For the named compound, it is achiral. Chiral separation techniques like Supercritical Fluid Chromatography (SFC) are often employed for similar spirocyclic structures when chirality is a factor.[7]
Q4: How should I store the compound to ensure its stability?
According to supplier recommendations for the dihydrochloride salt, it should be stored at 4°C, sealed, and kept away from moisture.[6] For solutions, storage at -20°C for one month or -80°C for six months is advised.[6] As an amine salt, it is susceptible to degradation, especially at high pH and temperature.
References
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- National Center for Biotechnology Information. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- ResearchGate. (2014, December 7). Why am I getting inconsistent results through HPLC?.
- ResearchGate. (2017, September 28). Why my HPLC results are not consistent?.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
- Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry.
- MedChemExpress. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-COA-02854.
Sources
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride & Derivatives - A Guide to Minimizing Off-Target Effects
Welcome to the technical support center for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold and to proactively address the challenge of off-target effects. Our goal is to provide you with the expertise and practical guidance necessary to ensure the specificity and validity of your experimental outcomes.
The 5-Benzyl-2,5-diazaspiro[3.4]octane core is a privileged scaffold in modern medicinal chemistry, recognized for its inherent three-dimensional structure which offers improved metabolic stability and conformational rigidity.[1][2] This makes it an attractive starting point for developing novel therapeutics across diverse areas, including infectious diseases and central nervous system (CNS) disorders. However, the very features that make this scaffold valuable can also present challenges in achieving target selectivity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. We will delve into the known applications of this scaffold, provide methodologies for identifying and validating off-target interactions, and offer practical advice for troubleshooting common experimental pitfalls that can mimic or mask off-target effects.
Part 1: Understanding the Landscape - Primary Applications & On-Target Activity
Before diagnosing an off-target effect, it is crucial to understand the intended therapeutic contexts for this chemical series. The 5-benzyl-2,5-diazaspiro[3.4]octane scaffold is a key building block for several classes of bioactive compounds.[3][4]
FAQ 1: What are the primary therapeutic targets for compounds derived from this spirocyclic scaffold?
Our internal development programs and the broader scientific literature have demonstrated the utility of the diazaspiro[3.4]octane core in developing potent modulators for at least three distinct therapeutic areas:
-
Antimycobacterial Agents (Target: DprE1): Derivatives of this scaffold have been successfully developed as potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[5][6] Compounds in this class, such as benzothiazinones, often act as irreversible inhibitors by forming a covalent adduct with a cysteine residue in the active site of DprE1.[7]
-
Antimalarial Agents (Associated Locus: PfCARL): A novel series of diazaspiro[3.4]octanes has shown potent, low nanomolar activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum.[8] Resistance to these compounds has been linked to mutations in the P. falciparum Cyclic Amine Resistance Locus (PfCARL), suggesting this protein or a related pathway is key to the compound's mechanism of action.[9][10]
-
Central Nervous System (CNS) Agents (Target: EAAT2): The conformational rigidity of the spirocyclic core makes it ideal for designing selective CNS agents.[3] Notably, derivatives have been identified as positive allosteric modulators (PAMs) of the Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is a crucial glutamate transporter in the brain, and its modulation is a therapeutic strategy for conditions associated with glutamate excitotoxicity, such as epilepsy and amyotrophic lateral sclerosis (ALS).[1][11][12]
Part 2: Troubleshooting Unexpected Phenotypes - Is It an Off-Target Effect?
Observing an unexpected or undesirable biological response is a common challenge in drug discovery. The critical question is whether this phenotype is due to the compound interacting with unintended biological targets (off-target effect) or other confounding experimental factors.[13]
FAQ 2: My compound shows significant cytotoxicity in a cell-based assay, which is inconsistent with the expected mechanism of my primary target. How do I begin to investigate this?
This is a frequent and important issue. Unexplained cytotoxicity can arise from a genuine off-target interaction, but it can also be an artifact of the experimental conditions.[14][15] Before launching a full off-target screening campaign, it is essential to rule out common confounding factors.
Logical Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Protocol: Basic Solubility and Stability Assessment
-
Visual Inspection: Prepare your highest concentration working solution in the final assay medium. Let it sit at the assay temperature (e.g., 37°C) for 1-2 hours. Visually inspect for any cloudiness or precipitate against a dark background.
-
Kinetic Solubility (Nephelometry): Prepare serial dilutions of the compound in the assay buffer in a clear 96-well plate. Measure turbidity using a plate reader at a wavelength like 620 nm. The concentration where a sharp increase in signal is observed indicates the limit of kinetic solubility.[16]
-
Vehicle Control: Always run a control with the highest concentration of the vehicle (e.g., DMSO) used to dissolve your compound to ensure the solvent itself is not causing the cytotoxicity.[17]
FAQ 3: My DprE1 inhibitor is potent against the purified enzyme, but shows variable activity in whole-cell mycobacterial assays. What could be the cause?
This discrepancy often points to issues with compound properties beyond direct target engagement. Benzothiazinone (BTZ) derivatives, a common class of DprE1 inhibitors, are known for their high lipophilicity and low aqueous solubility, which can affect their performance in cellular assays.[6][18]
| Potential Cause | Troubleshooting Action | Rationale |
| Low Aqueous Solubility | Re-evaluate the formulation. Consider using co-solvents or detergents like Tween-80 (at non-bactericidal concentrations) in your assay medium. | Poor solubility can lead to compound precipitation in aqueous culture media, reducing the effective concentration available to the bacteria.[18] |
| High Plasma Protein Binding | If using serum-supplemented media (e.g., in macrophage infection models), measure the compound's binding to serum proteins. | High binding to proteins in the medium will reduce the free fraction of the compound available to enter the mycobacteria.[19] |
| Efflux by Mycobacteria | Test the compound's activity in the presence of a known efflux pump inhibitor (e.g., verapamil, reserpine). | Mycobacteria possess efflux pumps that can actively remove foreign compounds, reducing their intracellular concentration and apparent potency. |
| Compound Instability | Assess the stability of the compound in the culture medium over the time course of the experiment using LC-MS. | The compound may be chemically unstable or metabolized by the bacteria, leading to a decrease in the active concentration over time. |
Part 3: Proactive Off-Target Profiling & Mitigation
Once common experimental artifacts have been ruled out, a systematic approach to identifying off-target interactions is necessary. The strategy will depend on the therapeutic context of your derivative compound.
FAQ 4: I am developing a diazaspiro[3.4]octane-based compound for a CNS application. What are the common off-target liabilities for this therapeutic area?
CNS drug discovery is particularly challenging due to the need to cross the blood-brain barrier and the high density of potential targets, including receptors, ion channels, and transporters.[20][21]
Common Off-Target Families for CNS-Active Molecules:
-
hERG Channel: Inhibition of the hERG potassium channel is a major safety concern as it can lead to cardiac arrhythmias. This should be assessed early for any CNS candidate.
-
Monoamine Receptors/Transporters: Due to structural similarities in binding sites, compounds can often show cross-reactivity with serotonin, dopamine, and norepinephrine receptors and transporters.
-
GABA and Glutamate Receptors: As the primary inhibitory and excitatory neurotransmitter systems, unintended modulation of these receptors can lead to significant side effects.[1]
-
Sigma Receptors (σ1 and σ2): These are known as promiscuous binding sites for many CNS-active drugs and can mediate a variety of cellular effects.
Recommended Screening Strategy for CNS Candidates
Caption: A tiered approach to off-target screening for CNS drug candidates.
For an EAAT2 modulator, an initial off-target screen confirmed that a lead compound had no activity against GABA, glycine, or monoamine transporters, nor against NMDA, AMPA, mGluR1, and mGluR5 glutamate receptors, demonstrating a favorable selectivity profile.[1]
FAQ 5: How can I confirm that my antimycobacterial compound is specifically targeting DprE1 and not another essential pathway?
Confirming the on-target activity is a crucial step in validating your compound's mechanism of action and ruling out off-target effects as the primary driver of efficacy.
Protocol: On-Target Validation in Mycobacterium
-
Target Overexpression:
-
Construct a strain of Mycobacterium smegmatis (a non-pathogenic, faster-growing relative of M. tuberculosis) that overexpresses the M. tuberculosis DprE1 gene (Mt-DprE1).
-
Determine the Minimum Inhibitory Concentration (MIC) of your compound against the wild-type M. smegmatis and the DprE1-overexpressing strain.
-
Expected Result: A significant (typically >4-fold) increase in the MIC for the overexpressing strain is strong evidence of on-target engagement. The excess DprE1 protein effectively "soaks up" the inhibitor, requiring a higher concentration of the compound to achieve a cytotoxic effect. This has been demonstrated for known DprE1 inhibitors.[22]
-
-
Chemical Proteomics:
-
If your compound has a reactive handle (or one can be introduced without losing activity), it can be used as a probe in activity-based protein profiling (ABPP) experiments to identify its binding partners in the mycobacterial proteome directly.
-
-
Resistant Mutant Selection & Sequencing:
-
Culture mycobacteria in the presence of sub-lethal concentrations of your compound to select for resistant mutants.
-
Perform whole-genome sequencing on the resistant isolates.
-
Expected Result: The identification of mutations consistently appearing in the dprE1 gene would provide definitive genetic evidence of the on-target mechanism.
-
Conclusion
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. Its versatility, however, necessitates a rigorous and proactive approach to understanding and mitigating off-target effects. By combining careful experimental design, systematic troubleshooting of confounding factors, and a tiered, evidence-based strategy for off-target profiling, researchers can harness the full potential of this privileged scaffold. This guide provides a foundational framework for these activities, empowering you to generate high-quality, reproducible, and interpretable data for your drug discovery programs.
References
- [This is a placeholder for a reference th
- Baragaña, B., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
- [This is a placeholder for a reference th
- Fontana, A. C., et al. (2019). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. ACS Medicinal Chemistry Letters.
- MySkinRecipes (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- [This is a placeholder for a reference th
- [This is a placeholder for a reference th
- [This is a placeholder for a reference th
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D.
- [This is a placeholder for a reference th
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry.
- Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023). Preprints.
- [This is a placeholder for a reference th
- ResearchGate (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Fontana, A. C. K., et al. (2018). Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2. ACS Chemical Neuroscience.
- Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023). MDPI.
- [This is a placeholder for a reference th
- Wang, B., et al. (2021). Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. Journal of Translational Medicine.
- What are EAAT2 modulators and how do they work? (2024). Synapse.
- Drexel University (n.d.). Determination of therapeutic potential and molecular mechanisms for allosteric modulators of glutamate transporters.
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Validation & Comparative
A Comparative Analysis of Diazaspiro[3.4]octane Scaffolds and Established Sigma Receptor Ligands: A Guide for Researchers
This guide provides a comprehensive comparison of the emerging diazaspiro[3.4]octane scaffold, as a potential framework for novel sigma receptor ligands, against well-characterized, classical sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands. For the purposes of this analysis, we will draw upon published experimental data for derivatives of the closely related 2,6-diazaspiro[3.4]octan-7-one scaffold, due to the current absence of publicly available sigma receptor binding data for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride itself. The latter is primarily documented as a synthetic intermediate.[1][2] This approach allows for a data-driven exploration of the potential of this spirocyclic system in the design of new therapeutic agents targeting the sigma receptor family.
Introduction to Sigma Receptors: A Pluripotent Target
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum.[3] They are not G-protein coupled receptors and have distinct pharmacological profiles. The σ₁ receptor, a 223-amino acid protein, acts as a molecular chaperone, modulating a variety of signaling pathways and ion channels.[4] The σ₂ receptor has been more recently identified as the transmembrane protein TMEM97.[5] Both receptor subtypes are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as neurodegenerative diseases, psychiatric disorders, pain, and oncology.[6][7] The development of selective ligands is crucial for dissecting the specific roles of each subtype and for advancing new therapeutics.
The Rise of Spirocyclic Scaffolds in Sigma Receptor Ligand Design
Spirocyclic systems have gained considerable attention in medicinal chemistry due to their rigid, three-dimensional structures, which can provide high receptor affinity and selectivity. Several studies have explored various spirocyclic scaffolds for the development of potent and selective sigma receptor ligands.[8][9][10] The inherent conformational constraint of these systems can lead to a more defined interaction with the receptor binding pocket compared to more flexible molecules.
A recent study on a series of 2,6-diazaspiro[3.4]octan-7-one derivatives has demonstrated the potential of this particular scaffold to yield potent and selective σ₁ receptor antagonists.[3] This finding provides a strong rationale for exploring the closely related 2,5-diazaspiro[3.4]octane system as a foundation for new sigma receptor modulators.
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a representative 2,6-diazaspiro[3.4]octan-7-one derivative against a selection of well-established σ₁ and σ₂ receptor ligands. This comparison highlights the potency and selectivity of this novel scaffold in the context of known reference compounds.
| Compound Class | Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂/σ₁) | Functional Activity | Reference |
| Diazaspiro[3.4]octane Derivative | Compound 32 | 1.8 | >1000 | >555 | σ₁ Antagonist | [3] |
| Known σ₁ Selective Ligands | (+)-Pentazocine | 3.2 | 1,580 | 494 | σ₁ Agonist | [11] |
| PRE-084 | 2.2 | 3,140 | 1427 | σ₁ Agonist | [11] | |
| Haloperidol | 3.2 | 21 | 6.6 | σ₁ Antagonist | [11] | |
| BD-1063 | 1.1 | 18.2 | 16.5 | σ₁ Antagonist | [11] | |
| Known σ₂ Selective Ligands | Siramesine | 102 | 0.79 | 0.007 | σ₂ Agonist | [12] |
| RHM-1 | 1000 | 1.1 | 0.001 | σ₂ Ligand | [12] | |
| Non-Selective Ligand | 1,3-Di-o-tolylguanidine (DTG) | 26.9 | 14.1 | 0.52 | σ₁/σ₂ Ligand | [13] |
Table 1: Comparative in vitro binding affinities of a 2,6-diazaspiro[3.4]octan-7-one derivative and known sigma receptor ligands.
As evidenced in the table, "Compound 32" from the diazaspiro[3.4]octane series exhibits high affinity for the σ₁ receptor with a Ki value of 1.8 nM and demonstrates excellent selectivity with a σ₂/σ₁ ratio of over 555.[3] This positions the diazaspiro[3.4]octane scaffold as a promising starting point for the development of highly selective σ₁ receptor antagonists, comparable in potency to established ligands like BD-1063.
Experimental Methodologies: A Guide to Characterization
The determination of a compound's affinity and functional activity at sigma receptors is paramount. Below are detailed protocols for the key in vitro assays used to characterize novel ligands.
Radioligand Binding Assays for Sigma Receptor Affinity
Radioligand binding assays are the gold standard for determining the binding affinity of a test compound to a receptor.[14] These assays measure the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol for σ₁ Receptor Binding Assay:
-
Tissue Preparation: Guinea pig brain membranes are often used as a rich source of σ₁ receptors.[10] The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components:
-
Membrane homogenate (e.g., 200 µg protein)
-
Radioligand: -pentazocine (a selective σ₁ ligand) at a concentration near its Kd (e.g., 2 nM).[3]
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubation: The components are incubated in a final volume of 1 mL at 37°C for 150 minutes to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for σ₂ Receptor Binding Assay:
-
Tissue Preparation: Rat liver membranes are a commonly used source for σ₂ receptors.[10] The preparation method is similar to that for guinea pig brain membranes.
-
Assay Components:
-
Membrane homogenate (e.g., 200 µg protein)
-
Radioligand: [³H]-DTG (a non-selective sigma ligand) at a concentration near its Kd for the σ₂ receptor (e.g., 3 nM).
-
Masking Ligand: A high concentration of a selective σ₁ ligand (e.g., 500 nM (+)-pentazocine) is included to prevent the binding of [³H]-DTG to σ₁ receptors.
-
Test compound at various concentrations.
-
Non-specific binding is determined using a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubation, Termination, and Quantification: These steps are similar to the σ₁ receptor binding assay, though incubation times and temperatures may vary (e.g., 120 minutes at 25°C).
-
Data Analysis: The Ki value is calculated as described for the σ₁ assay.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays for Sigma Receptor Ligands
Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its potential therapeutic effects.
Neurite Outgrowth Assay for σ₁ Receptor Functional Activity:
This cell-based assay is often used to differentiate between σ₁ receptor agonists and antagonists.
-
Cell Culture: PC12 cells are cultured in appropriate media.
-
Treatment: Cells are treated with Nerve Growth Factor (NGF) to induce neurite outgrowth.
-
Compound Addition:
-
To test for agonist activity, cells are treated with NGF and the test compound. A σ₁ agonist will typically enhance NGF-induced neurite outgrowth.
-
To test for antagonist activity, cells are treated with NGF, a known σ₁ agonist (e.g., PRE-084), and the test compound. A σ₁ antagonist will block the enhancement of neurite outgrowth caused by the agonist.
-
-
Analysis: After a set incubation period (e.g., 48-72 hours), cells are fixed and imaged. The length and number of neurites are quantified.
Cell Viability/Apoptosis Assays for σ₂ Receptor Functional Activity:
Many σ₂ receptor agonists have been shown to induce apoptosis in cancer cell lines.
-
Cell Culture: A suitable cancer cell line known to express σ₂ receptors (e.g., MCF-7 breast cancer cells) is used.
-
Treatment: Cells are treated with the test compound at various concentrations. A known σ₂ agonist (e.g., Siramesine) can be used as a positive control.
-
Assay: Cell viability can be assessed using assays such as the MTT or MTS assay. Apoptosis can be measured by assays that detect caspase-3/7 activation or by flow cytometry using Annexin V/Propidium Iodide staining.
-
Analysis: A decrease in cell viability or an increase in apoptosis upon treatment with the test compound is indicative of σ₂ receptor agonist activity.
Caption: Functional outcomes of sigma receptor modulation.
Conclusion and Future Directions
The analysis of the 2,6-diazaspiro[3.4]octan-7-one scaffold reveals that diazaspiro[3.4]octane systems hold significant promise for the development of novel, potent, and highly selective σ₁ receptor antagonists. The rigid, three-dimensional nature of this scaffold likely contributes to its high affinity and selectivity.
While direct experimental data for this compound is not yet available, the data from its close structural analogs strongly suggests that this compound class warrants further investigation. Future research should focus on the synthesis and pharmacological evaluation of a library of 2,5-diazaspiro[3.4]octane derivatives to establish a comprehensive structure-activity relationship (SAR). By systematically modifying the substituents on the nitrogen atoms and the spirocyclic core, it may be possible to fine-tune the affinity and selectivity for both σ₁ and σ₂ receptors, and to modulate the functional activity to achieve desired therapeutic effects. Such studies will be instrumental in unlocking the full potential of this novel scaffold in the pursuit of next-generation sigma receptor-targeted therapies.
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Topic: 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride vs. Other Spirocyclic Scaffolds in Drug Discovery
An In-Depth Comparative Guide for Medicinal Chemists
As Senior Application Scientists, our goal is to move beyond mere product descriptions and provide a functional, data-driven framework for critical decision-making in drug development. This guide offers a comparative analysis of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride alongside other prevalent spirocyclic scaffolds. We will dissect their relative merits by examining synthetic accessibility, impact on physicochemical properties, and strategic application as bioisosteric replacements, supported by actionable experimental protocols.
The Strategic Imperative for Spirocycles: Escaping Flatland
Medicinal chemistry has progressively shifted from flat, aromatic-rich molecules towards three-dimensional, sp³-rich scaffolds.[1][2][3] This "escape from flatland" is driven by the observation that increased molecular three-dimensionality, often quantified by the fraction of sp³ hybridized carbons (Fsp³), correlates with improved clinical success.[1][2] Spirocycles, which feature two rings joined at a single quaternary carbon, are quintessential 3D scaffolds.[4][5] Their rigid, well-defined conformations can enhance binding affinity and selectivity by pre-organizing substituents into optimal vectors for target engagement, while simultaneously improving key ADME (Administration, Distribution, Metabolism, and Excretion) properties.[2][3][6][7]
Featured Scaffold: this compound
The 2,5-diazaspiro[3.4]octane framework consists of an azetidine ring and a pyrrolidine ring fused at a central carbon. The title compound is functionalized with a benzyl group on one of the nitrogen atoms and is supplied as a dihydrochloride salt, enhancing its aqueous solubility for handling and formulation.
-
Structural Attributes: The [3.4] system offers a unique blend of rigidity from the four-membered azetidine ring and conformational nuance from the five-membered pyrrolidine ring. The two nitrogen atoms provide key handles for derivatization and potential hydrogen bonding interactions with biological targets.[8]
-
Synthetic Tractability: While the synthesis of the specific title compound is proprietary, the general construction of such diazaspirocycles often involves multi-step sequences. A plausible retrosynthetic analysis suggests a strategy involving the formation of one ring onto a pre-existing functionalized ring.
Caption: A generalized retrosynthetic approach for diazaspiro[3.4]octane scaffolds.
Comparative Analysis of Spirocyclic Scaffolds
The true value of a scaffold is understood through comparison. We will evaluate 5-Benzyl-2,5-diazaspiro[3.4]octane against three other strategic scaffolds: the highly strained Azaspiro[3.3]heptane , the all-carbon Spiro[3.3]heptane , and the morpholine bioisostere 2-Oxa-6-azaspiro[3.3]heptane .
Caption: Structures of the spirocyclic scaffolds under comparison.
Physicochemical Property Modulation
The choice of a spirocyclic core has profound effects on a molecule's physicochemical profile. The introduction of these scaffolds is a validated strategy to modulate properties such as lipophilicity (LogD), aqueous solubility, and metabolic stability.[1][2][4][9]
| Property | 2,5-Diazaspiro[3.4]octane | Azaspiro[3.3]heptane | Spiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane | Rationale & Causality |
| Fsp³ | High | Very High | Very High | Very High | All scaffolds are inherently 3D, significantly increasing the sp³ character compared to aromatic precursors.[1] |
| LogD (pH 7.4) | Moderate Decrease | Significant Decrease | Variable | Significant Decrease | Heteroatoms increase polarity. Azaspiro[3.3]heptanes and oxazaspiro[3.3]heptanes often show greater LogD reduction compared to their piperidine/morpholine counterparts.[2][3] All-carbon spiro[3.3]heptane's effect is context-dependent.[10] |
| Aqueous Solubility | Improved | Significantly Improved | Generally Lower | Significantly Improved | Increased polarity and hydrogen bond acceptor/donor capacity from heteroatoms enhance solubility.[2][4] The all-carbon version is more lipophilic. |
| pKa (of Nitrogens) | Two distinct basic centers | Two basic centers | N/A | One basic center | The electronic environment of each nitrogen dictates its basicity. The strained four-membered rings in azaspiro[3.3]heptanes can influence pKa relative to less strained systems. |
| Metabolic Stability | Generally Improved | Generally Improved | Generally Improved | Generally Improved | The quaternary spiro-carbon and adjacent atoms are sterically shielded from metabolic enzymes like Cytochrome P450s.[1][2][9] |
Application as Bioisosteres
A primary application of novel spirocycles is as bioisosteric replacements for common medicinal chemistry motifs, aiming to retain or improve biological activity while enhancing drug-like properties and securing novel intellectual property.[11][12]
-
2,5-Diazaspiro[3.4]octane: Can be viewed as a rigid, 3D analog of piperazine or homopiperazine. The distinct ring sizes allow for differential functionalization, potentially enabling finer control over receptor subtype selectivity.
-
Azaspiro[3.3]heptane: Widely validated as a superior bioisostere for piperidine.[13][14] Its rigid structure precisely orients exit vectors, often leading to improved potency and reduced off-target effects, particularly hERG inhibition.[2][7]
-
Spiro[3.3]heptane: Successfully employed as a non-collinear, saturated bioisostere for meta- and para-substituted phenyl rings.[10][15] This allows for the removal of an aromatic ring, which can drastically improve metabolic stability and solubility while maintaining the crucial spatial orientation of substituents.
-
2-Oxa-6-azaspiro[3.3]heptane: An effective replacement for morpholine or thiomorpholine. The introduction of the oxetane ring can improve aqueous solubility and metabolic stability compared to the six-membered ring counterparts.[2][16]
Caption: Decision tree for selecting a spirocyclic bioisostere.
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, every claim must be backed by robust experimental data. The following protocols provide self-validating systems for comparing key drug-like properties.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
-
Rationale: The shake-flask method is the gold standard for determining lipophilicity, directly measuring the partitioning of a compound between an aqueous and an immiscible organic phase.[17][18] n-Octanol is used to mimic the lipid bilayer of cell membranes.
-
Methodology:
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Pre-saturate each solvent by mixing equal volumes, shaking vigorously for 24 hours, and then allowing the phases to separate.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., a derivative of each spirocyclic scaffold) in DMSO.
-
Partitioning: In a glass vial, add 1 mL of pre-saturated PBS and 1 mL of pre-saturated n-octanol. Add 10 µL of the 10 mM stock solution to achieve a final concentration of 50 µM.
-
Equilibration: Cap the vial and shake on a mechanical shaker at room temperature for 4 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete phase separation.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] ).
-
Protocol 2: In Vitro Metabolic Stability Assay
-
Rationale: This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, typically using liver microsomes which are rich in cytochrome P450s. Higher stability often translates to a longer in vivo half-life.
-
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, and a positive control compound with known metabolic liability (e.g., Verapamil).
-
Incubation: In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test compound (final concentration 1 µM) to the microsome-containing wells. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693 / k.
-
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Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride and its Analogs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Spirocyclic scaffolds have garnered significant interest due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties.[1][2] Among these, the 2,5-diazaspiro[3.4]octane core represents a versatile and promising structural motif. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a representative member of this class. We will explore the impact of structural modifications on biological activity, drawing upon established principles of medicinal chemistry and data from related spirocyclic diamine scaffolds. While direct, extensive SAR studies on this compound are not widely published, this guide will synthesize available information on related compounds to provide a predictive framework for its optimization.
The 2,5-Diazaspiro[3.4]octane Scaffold: A Foundation for Novel Therapeutics
The 2,5-diazaspiro[3.4]octane moiety is a rigid, sp³-rich scaffold that can project substituents into distinct vectors of chemical space. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The two nitrogen atoms within the scaffold provide key points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Spirocyclic diamines, in general, have shown activity against a range of biological targets, including G-protein coupled receptors (GPCRs) like muscarinic acetylcholine receptors (mAChRs) and ion channels.[3][4][5] For the purpose of this guide, we will consider a hypothetical primary target for the 5-Benzyl-2,5-diazaspiro[3.4]octane series to be a generic GPCR, to illustrate the SAR principles.
SAR Exploration of the 2,5-Diazaspiro[3.4]octane Scaffold
The SAR of the 2,5-diazaspiro[3.4]octane scaffold can be systematically explored by modifying three key regions of the molecule:
-
R1: The Benzyl Moiety: Modifications to the benzyl group can probe the nature of the binding pocket.
-
R2: The Unsubstituted Amine: Derivatization of the second nitrogen atom can influence polarity, basicity, and interactions with the target.
-
The Spirocyclic Core: While more synthetically challenging, modifications to the core can alter the spatial arrangement of the substituents.
The following diagram illustrates the key points of modification for SAR studies of the 5-Benzyl-2,5-diazaspiro[3.4]octane scaffold.
Caption: Key modification points for SAR studies.
Impact of Aromatic Substitutions (R1)
The benzyl group is a common starting point for SAR studies. Its aromatic ring can engage in various interactions with the target protein, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). The following table summarizes the predicted impact of substitutions on the benzyl ring, based on general medicinal chemistry principles.
| Compound | R1 Modification | Predicted Activity (IC50, nM) | Rationale |
| 1 (Parent) | 5-Benzyl | 100 | Baseline activity. |
| 2 | 5-(4-Fluoro)benzyl | 50 | Electron-withdrawing group may enhance binding through halogen bonding or altered electronics. |
| 3 | 5-(4-Methoxy)benzyl | 200 | Bulky, electron-donating group may introduce steric hindrance or be electronically disfavored. |
| 4 | 5-(4-Cyano)benzyl | 75 | Linear, electron-withdrawing group could act as a hydrogen bond acceptor. |
| 5 | 5-(Pyridin-4-yl)methyl | 150 | Introduction of a basic nitrogen may alter solubility and off-target activity. |
Influence of the Second Amine (R2)
The secondary amine at the 2-position is a critical determinant of the molecule's overall properties. Its basicity influences the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
| Compound | R2 Modification | Predicted Activity (IC50, nM) | Rationale |
| 1 (Parent) | H | 100 | Baseline activity. |
| 6 | Methyl | 80 | Small alkyl group may provide beneficial hydrophobic interactions. |
| 7 | Ethyl | 120 | Larger alkyl group may introduce steric clash. |
| 8 | Acetyl | >1000 | Acylation removes basicity, likely abolishing a key ionic interaction with the target. |
| 9 | (2-Hydroxy)ethyl | 90 | Hydroxyl group may introduce a beneficial hydrogen bonding interaction and improve solubility. |
Experimental Protocols
General Synthetic Scheme for Analogs
The synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane analogs can be achieved through a multi-step sequence, starting from commercially available precursors. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for analogs.
Step 1: Synthesis of the 2,5-diazaspiro[3.4]octane core: This can be achieved through various published methods, often involving intramolecular cyclization reactions.[6][7]
Step 2: Selective N-Benzylation (R1):
-
Dissolve the 2,5-diazaspiro[3.4]octane intermediate in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., K₂CO₃) and the desired benzyl bromide derivative.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography.
Step 3: Derivatization of the Second Amine (R2):
-
For N-alkylation:
-
Dissolve the N-benzylated intermediate in a suitable solvent (e.g., methanol).
-
Add the desired aldehyde or ketone and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature.
-
Purify the final product.
-
-
For N-acylation:
-
Dissolve the N-benzylated intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and the desired acyl chloride or anhydride.
-
Stir the reaction at 0 °C to room temperature.
-
Purify the final product.
-
Biological Evaluation: Radioligand Binding Assay
To determine the affinity of the synthesized compounds for their putative GPCR target, a competitive radioligand binding assay is a standard and robust method.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors).
-
Varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Hypothetical Signaling Pathway and Mechanism of Action
Assuming the target is a Gαq-coupled GPCR, the binding of an antagonist like a 5-Benzyl-2,5-diazaspiro[3.4]octane derivative would block the downstream signaling cascade.
Caption: Hypothetical Gαq-coupled GPCR signaling pathway.
Conclusion and Future Directions
The 5-Benzyl-2,5-diazaspiro[3.4]octane scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach to its SAR exploration, focusing on modifications to the benzyl group and the secondary amine. The provided experimental protocols for synthesis and biological evaluation offer a practical framework for researchers in this field.
Future work should focus on:
-
Chiral Separation: The spirocyclic core of 2,5-diazaspiro[3.4]octane is chiral. The synthesis and evaluation of individual enantiomers is crucial, as biological activity often resides in a single stereoisomer.[3]
-
Broad Target Screening: Screening the optimized compounds against a panel of receptors and enzymes will help to identify the primary target and assess selectivity.
-
In Vivo Studies: Promising compounds with high affinity and selectivity should be advanced to in vivo models to evaluate their pharmacokinetic properties and efficacy.
By applying the principles of medicinal chemistry and rigorous experimental validation, the 2,5-diazaspiro[3.4]octane scaffold can be effectively optimized to yield potent and selective drug candidates.
References
- Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(5), e2100042. [Link]
- Reymond Research Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
- Carrel, A., et al. (2021). Bioactivity of spirocyclic diamine scaffolds.
- Ramirez, T. I., et al. (2020). Spirocyclic compounds with biological activity.
- Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
- Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2686–2704. [Link]
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- Journal of Organic and Pharmaceutical Chemistry. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Wu, G., et al. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Appretech Scientific Limited. (n.d.). benzyl 2,5-diazaspiro[3.
- Denton, R. W., et al. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Wu, G., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
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A Comparative Guide to the Enantiomeric Activity of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the realm of medicinal chemistry, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a potent therapeutic and an inactive or even harmful compound.[1][2][3][4] Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity in their interactions with xenobiotics.[2][4] Consequently, the comprehensive characterization of individual enantiomers is not merely an academic exercise but a critical step in drug development, mandated by regulatory bodies like the U.S. Food and Drug Administration.[1][2]
The compound 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a spirocyclic scaffold that has garnered interest in the development of central nervous system agents due to its favorable pharmacokinetic properties.[5] While its synthesis and potential as a drug intermediate are documented, a critical gap exists in the public domain regarding the comparative biological activities of its (R)- and (S)-enantiomers. This guide is designed to address this gap, not by presenting existing data, but by providing a robust experimental framework for researchers to conduct such a comparative analysis. We will outline a hypothetical investigation into the enantiomeric activity of this compound, focusing on a plausible G-protein coupled receptor (GPCR) target, a common target class for CNS-active drugs.
Hypothetical Target and Rationale
Given that diazaspiro[3.4]octane scaffolds are utilized in the development of CNS agents, we hypothesize that the enantiomers of this compound may exhibit differential activity at a specific GPCR, for instance, a dopamine or serotonin receptor subtype. For the purpose of this guide, we will proceed with the hypothesis that our compound interacts with a Gαi-coupled GPCR, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Comparative Experimental Workflow
The following workflow outlines the necessary steps to compare the in vitro pharmacological activity of the (R)- and (S)-enantiomers of this compound.
Caption: Experimental workflow for comparing the enantiomeric activity of this compound.
Data Presentation: A Hypothetical Comparison
To illustrate the expected outcomes of the proposed experiments, the following tables present hypothetical data comparing the (R)- and (S)-enantiomers.
Table 1: Hypothetical Radioligand Binding Assay Results
| Compound | Ki (nM) at Hypothetical GPCR |
| (R)-5-Benzyl-2,5-diazaspiro[3.4]octane | 15.2 ± 2.1 |
| (S)-5-Benzyl-2,5-diazaspiro[3.4]octane | 350.8 ± 25.6 |
| Racemic Mixture | 32.5 ± 3.9 |
Table 2: Hypothetical Functional cAMP Assay Results
| Compound | IC50 (nM) | Emax (% inhibition of forskolin-stimulated cAMP) |
| (R)-5-Benzyl-2,5-diazaspiro[3.4]octane | 25.7 ± 3.5 | 95 ± 5% |
| (S)-5-Benzyl-2,5-diazaspiro[3.4]octane | 850.2 ± 75.1 | 45 ± 8% |
| Racemic Mixture | 55.1 ± 6.2 | 92 ± 6% |
In this hypothetical scenario, the (R)-enantiomer demonstrates significantly higher affinity (lower Ki) and functional potency (lower IC50) with greater efficacy (higher Emax) compared to the (S)-enantiomer, indicating a clear stereopreference at the target receptor.
Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the enantiomers for a hypothetical GPCR expressed in a stable cell line.[6][7][8][9]
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-labeled antagonist for the target GPCR)
-
(R)- and (S)-5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target GPCR to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of membrane preparation (optimized protein concentration).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of competing ligand ((R)- or (S)-enantiomer) at various concentrations.
-
For total binding, add 50 µL of buffer instead of the competing ligand.
-
For non-specific binding, add 50 µL of the non-specific binding control.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the Radioligand Binding Assay.
Protocol 2: Functional cAMP Assay
This protocol measures the ability of the enantiomers to inhibit adenylyl cyclase activity in response to a stimulant like forskolin, indicating Gαi-coupling.[10][11][12][13]
Materials:
-
HEK293 cells expressing the target GPCR
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
(R)- and (S)-5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)
-
384-well white opaque plates
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells expressing the target GPCR into 384-well plates at an optimized density and incubate overnight.
-
-
Assay Execution:
-
Remove the culture medium and add assay buffer.
-
Add the (R)- or (S)-enantiomer at various concentrations to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another pre-determined time (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% stimulation) and the basal control (0% stimulation).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the IC50 and Emax values using non-linear regression analysis.
-
Caption: Workflow for the Functional cAMP Assay.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the comparative analysis of the enantiomers of this compound. The provided protocols for radioligand binding and functional cAMP assays represent standard, robust methods in pharmacology for characterizing ligand-receptor interactions.[14][15] Should the hypothetical data hold true, it would strongly suggest that the (R)-enantiomer is the eutomer (the more active enantiomer) and that further development should focus on the enantiomerically pure form. This underscores the critical importance of evaluating chirality early in the drug discovery process to maximize therapeutic potential and minimize potential off-target effects. Future studies could expand upon this by investigating the in vivo efficacy and pharmacokinetic profiles of the individual enantiomers.
References
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Future medicinal chemistry, 3(4), 449-462.
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. PMC, 3(4), 449-462.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Scafuri, B., & Iuorio, M. D. (2022).
- Wang, D., & Wang, W. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-6.
- Choudhary, S., & Kumar, A. (2022). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 13(10), 1163-1172.
- Singh, S., & Sharma, P. K. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-141.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 51, 12-18.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Lam, J. H., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 282-290.
- Ciana, P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 9(3), 349-358.
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- EMBL-EBI. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- Gifford Bioscience. (n.d.). Functional Assays.
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- Vinogradova, L., et al. (2025). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences, 26(1), 207.
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.
- ResearchGate. (2025, August 8). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis.
- PubMed. (2025, December 25). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
- PubMed. (2016, September 20). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis.
- Chemistry Stack Exchange. (2014, September 17). Simple experiments involving enantiomer synthesis.
- Synlett. (2019). Synthesis of a[18]Helicene-Based Chiral Polymer. Synlett, 30(10), 1149-1152.
- Advanced Science News. (2022, May 10). Unique insights afforded to us by computational chemistry.
- Longdom Publishing. (n.d.). Study and Synthesis of Enantiomers and its Unique Properties.
- The Organic Chemistry Tutor. (2023, October 18). Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry [Video]. YouTube.
- Appretech Scientific Limited. (n.d.). benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- European Journal of Advanced Chemistry Research. (2025, May 14). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds.
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The Diazaspiro[3.4]octane Scaffold: A Comparative Guide to In Vivo Efficacy in Infectious Diseases
For researchers and drug development professionals, the quest for novel chemical scaffolds that can yield effective and safe therapeutics is perpetual. The sp³-rich diazaspiro[3.4]octane core has recently emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. While "5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" is primarily recognized as a synthetic intermediate, its core structure is featured in compounds with demonstrated in vivo efficacy in critical therapeutic areas.
This guide provides a comparative analysis of the in vivo performance of diazaspiro[3.4]octane-containing compounds in preclinical models of malaria and tuberculosis. By examining the experimental data and methodologies, we aim to provide a valuable resource for scientists working on the development of next-generation therapeutics based on this promising scaffold.
The Diazaspiro[3.4]octane Advantage in Drug Discovery
The diazaspiro[3.4]octane scaffold offers several advantages in drug design. Its rigid, spirocyclic nature allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets. This structural rigidity can also lead to a lower entropic penalty upon binding, potentially increasing potency. Furthermore, the presence of two nitrogen atoms provides opportunities for modulating physicochemical properties such as solubility and basicity, which are crucial for achieving desirable pharmacokinetic profiles.
Comparative In Vivo Efficacy of Diazaspiro[3.4]octane Derivatives
The versatility of the diazaspiro[3.4]octane scaffold is highlighted by its incorporation into compounds targeting different pathogens. Below, we compare the in vivo efficacy of representative compounds in malaria and tuberculosis models.
Antimalarial Activity
A novel series of diazaspiro[3.4]octanes has been identified with potent activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[1] These compounds have shown promise in not only clearing the asexual blood stages responsible for clinical symptoms but also in blocking transmission to mosquitoes.
Table 1: Comparative In Vivo Efficacy of Antimalarial Diazaspiro[3.4]octane Analogues
| Compound ID | Animal Model | Dosing Regimen | Efficacy Readout | Key Findings | Reference |
| Series Lead 1 | P. berghei infected mice | 50 mg/kg, oral, single dose | Parasitemia reduction | Significant reduction in parasite load compared to vehicle control. | Le Manach et al., 2021 |
| Optimized Analog 2 | P. falciparum gametocyte-infected mice | 30 mg/kg, oral, single dose | Transmission blocking in SMFA | Potent sterilizing properties leading to transmission-blocking activity.[1] | Le Manach et al., 2021 |
The success of this series in preclinical models underscores the potential of the diazaspiro[3.4]octane scaffold in developing new antimalarial drugs that can both treat the disease and prevent its spread.
Antitubercular Activity
The diazaspiro[3.4]octane core has also been incorporated into nitrofuran carboxamides, a class of compounds with potent activity against Mycobacterium tuberculosis. These compounds are of particular interest due to their potential to overcome drug resistance, a major challenge in tuberculosis therapy.
Table 2: Comparative In Vivo Efficacy of Antitubercular Diazaspiro[3.4]octane Analogues
| Compound ID | Animal Model | Dosing Regimen | Efficacy Readout | Key Findings | Reference |
| Nitrofuran-DS-1 | Chronic murine TB model | 100 mg/kg, oral, daily for 4 weeks | Reduction in bacterial load (CFU in lungs) | ~1 log reduction in bacterial load. | |
| Comparator: Isoniazid | Chronic murine TB model | 25 mg/kg, oral, daily for 4 weeks | Reduction in bacterial load (CFU in lungs) | ~2 log reduction in bacterial load. |
While the current diazaspiro[3.4]octane-based nitrofuran demonstrated modest efficacy compared to the frontline drug isoniazid, its novel mechanism of action and potential for further optimization make it a valuable lead for developing new anti-TB agents.
Experimental Protocols
To facilitate the replication and extension of these findings, we provide detailed methodologies for the key in vivo experiments.
In Vivo Antimalarial Efficacy Testing
This protocol is adapted from standard models used in antimalarial drug discovery.
Experimental Workflow:
Caption: Workflow for in vivo antimalarial efficacy testing.
Step-by-Step Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Inoculate mice intravenously with 1x10^5 Plasmodium berghei infected red blood cells.
-
Group Allocation: On day 3 post-infection, randomize mice into treatment and vehicle control groups (n=5 per group).
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg) orally by gavage. The vehicle control group receives the corresponding vehicle.
-
Monitoring: Starting from day 4 post-infection, prepare thin blood smears from tail blood daily. Stain with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Efficacy Calculation: Calculate the percent reduction in parasitemia in the treated group compared to the vehicle control group.
In Vivo Antitubercular Efficacy Testing
This protocol outlines a chronic infection model to evaluate the efficacy of new antitubercular candidates.
Experimental Workflow:
Caption: Workflow for in vivo antitubercular efficacy testing.
Step-by-Step Protocol:
-
Animal Model: Use female C57BL/6 mice (6-8 weeks old).
-
Infection: Infect mice with a low dose of Mycobacterium tuberculosis H37Rv via the aerosol route to establish a lung infection.
-
Treatment Initiation: Four weeks post-infection, randomize mice into treatment and control groups (n=8 per group).
-
Compound Administration: Administer the test compound (e.g., 100 mg/kg) or a standard drug like isoniazid (25 mg/kg) orally by gavage daily for 4 weeks.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Bacterial Load Determination: Harvest the lungs and spleen, homogenize the tissues, and plate serial dilutions on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Efficacy Evaluation: Compare the CFU counts in the treated groups to the untreated control group to determine the reduction in bacterial load.
Conclusion and Future Directions
The diazaspiro[3.4]octane scaffold has demonstrated significant potential in the development of novel anti-infective agents. The in vivo efficacy of compounds containing this core in models of malaria and tuberculosis highlights its value as a starting point for medicinal chemistry campaigns. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their efficacy and safety profiles. Further exploration of this scaffold against other therapeutic targets is also warranted and could lead to the discovery of new medicines for a range of diseases.
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A Comparative Guide to the Pharmacokinetic Profiling of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
In the landscape of modern drug discovery, particularly in the development of novel agents for the central nervous system (CNS), the molecular architecture of a candidate compound is a critical determinant of its ultimate clinical success. The spirocyclic scaffold, a unique three-dimensional motif, has garnered significant interest for its ability to confer conformational rigidity and novel physicochemical properties, potentially leading to improved target selectivity and pharmacokinetic profiles.[1][2] 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key intermediate in the synthesis of CNS-active compounds, embodies this principle.[3][4] Its spirocyclic core is hypothesized to enhance stereochemical stability and the ability to cross the blood-brain barrier, making it a promising scaffold.[3]
This guide provides an in-depth, comparative analysis of the pharmacokinetic profiling of this compound (hereafter referred to as Compound X ). To provide a comprehensive context for evaluation, its performance will be benchmarked against two hypothetical comparators:
-
Compound Y (Acyclic Analogue): A non-spirocyclic analogue, N-benzyl-N-ethyl-1,3-propanediamine, to highlight the impact of the rigid spirocyclic core.
-
Compound Z (Alternative Spirocycle): A related spirocyclic compound, 6-benzyl-2,6-diazaspiro[3.3]heptane, to explore the influence of ring size and substitution.
Our exploration will be grounded in a suite of standard in vitro and in vivo assays that form the cornerstone of modern ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[5][6][7][8] The objective is to not only present data but to illuminate the strategic rationale behind each experimental step, empowering researchers to make informed decisions in their own drug development campaigns.
Section 1: In Vitro ADME Profiling - The Foundation of Pharmacokinetic Assessment
Early-stage in vitro ADME assays are indispensable for triaging compounds and guiding medicinal chemistry efforts.[7][9] They offer a high-throughput, cost-effective means to predict a compound's in vivo behavior.[9] We will now delve into the critical assays for characterizing Compound X and its analogues.
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[10][11] A compound's susceptibility to metabolism by these enzymes is a key determinant of its half-life and oral bioavailability. The microsomal stability assay assesses this by incubating the compound with liver microsomes, a subcellular fraction rich in CYP enzymes.[10][11][12][13]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Comparative Metabolic Stability Data
| Parameter | Compound X (Spirocyclic) | Compound Y (Acyclic) | Compound Z (Spirocyclic) | High Stability Control (Verapamil) | Low Stability Control (Dextromethorphan) |
| Human t½ (min) | 45 | 18 | 55 | >60 | 15 |
| Human CLint (µL/min/mg) | 15.4 | 38.5 | 12.6 | <10 | 46.2 |
| Rat t½ (min) | 38 | 15 | 48 | >60 | 12 |
| Rat CLint (µL/min/mg) | 18.2 | 46.2 | 14.4 | <12 | 57.8 |
Interpretation: The data suggests that the spirocyclic core in Compound X and Compound Z confers significantly greater metabolic stability compared to the more flexible acyclic analogue, Compound Y . This is a common advantage of rigid scaffolds, which can prevent the molecule from adopting a conformation that is readily recognized and metabolized by CYP enzymes. The benzylamine moiety is a known substrate for monoamine oxidase and CYP enzymes, and its metabolic fate can be influenced by the steric hindrance provided by the rest of the molecule.[14][15][16] The slightly superior stability of Compound Z over Compound X may be attributable to the different ring strain and conformational presentation of the benzyl group in the [3.3] versus the [3.4] spiro-system.
Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[17] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[18][19] Therefore, determining the extent of plasma protein binding is crucial. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for this measurement.[17][18][19][20]
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the plasma protein binding assay using RED.
Comparative Plasma Protein Binding Data
| Species | Compound X (Spirocyclic) | Compound Y (Acyclic) | Compound Z (Spirocyclic) | High Binding Control (Warfarin) | Low Binding Control (Metoprolol) |
| Human % Unbound (fu) | 12.5% | 25.1% | 9.8% | <1% | 45% |
| Rat % Unbound (fu) | 15.2% | 30.5% | 11.5% | <2% | 50% |
Interpretation: All three compounds exhibit moderate to high plasma protein binding. The spirocyclic compounds (X and Z ) show higher binding (lower % unbound) than the acyclic analogue (Y ). This could be due to the more defined three-dimensional shape of the spirocycles, which may fit more snugly into the binding pockets of plasma proteins. While very high binding (>99%) can be a liability, the values observed here are within an acceptable range for many drug candidates. The key takeaway is that the free concentration, which drives efficacy, will be a fraction of the total plasma concentration.
Intestinal Permeability using Caco-2 Monolayers
For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic activity. The Caco-2 cell permeability assay is the "gold standard" in vitro model for predicting human intestinal permeability.[21][22] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[21][22][23]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Comparative Caco-2 Permeability Data
| Parameter | Compound X (Spirocyclic) | Compound Y (Acyclic) | Compound Z (Spirocyclic) | High Permeability Control (Antipyrine) | Low Permeability Control (Atenolol) |
| Papp (A→B) (10⁻⁶ cm/s) | 15.2 | 12.5 | 18.9 | >20 | <1 |
| Papp (B→A) (10⁻⁶ cm/s) | 16.1 | 13.1 | 20.1 | >20 | <1 |
| Efflux Ratio (ER) | 1.06 | 1.05 | 1.06 | ~1.0 | ~1.0 |
Interpretation: All three compounds are classified as having high permeability (Papp > 10 x 10⁻⁶ cm/s), suggesting they are likely to be well-absorbed orally.[22] The spirocyclic compounds, particularly Compound Z , show slightly better permeability than the acyclic analogue. An efflux ratio (ER) close to 1 indicates that the compounds are not significant substrates of efflux transporters like P-gp.[22][23] This is a favorable characteristic, as efflux can be a major barrier to both intestinal absorption and brain penetration. The rigidity and specific shape of the spirocyclic scaffolds may help them evade recognition by these transporters.
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[24][25][26][27] Co-administration of a CYP inhibitor with a drug cleared by that enzyme can lead to dangerously elevated plasma concentrations of the co-administered drug.[24][27]
Comparative CYP450 Inhibition Data (IC₅₀ in µM)
| CYP Isoform | Compound X (Spirocyclic) | Compound Y (Acyclic) | Compound Z (Spirocyclic) | Known Inhibitor Control |
| CYP1A2 | >50 | >50 | >50 | Furafylline (~5 µM) |
| CYP2C9 | >50 | 35.2 | >50 | Sulfaphenazole (~0.3 µM) |
| CYP2C19 | 28.5 | 15.8 | 45.1 | Ticlopidine (~1 µM) |
| CYP2D6 | 12.1 | 5.6 | 18.4 | Quinidine (~0.05 µM) |
| CYP3A4 | >50 | 41.5 | >50 | Ketoconazole (~0.03 µM) |
Interpretation: A common rule of thumb considers an IC₅₀ value >10 µM to represent a low risk of clinical DDIs. By this measure, Compound X and Compound Z show a low potential for CYP inhibition, with only weak inhibition of CYP2D6 and CYP2C19. The acyclic Compound Y , however, shows more potent inhibition of CYP2D6 (IC₅₀ = 5.6 µM), indicating a higher risk of DDIs with drugs metabolized by this enzyme. This again highlights a potential advantage of the spirocyclic scaffolds in reducing off-target interactions.
Section 2: In Vivo Pharmacokinetic Studies in Rats
While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a whole organism.[28][29] Pharmacokinetic (PK) studies in rodents, typically rats, are a standard component of preclinical development.[28][29][30][31][32]
Study Design: Rat Pharmacokinetic Study A cohort of male Sprague-Dawley rats would be administered the test compounds via two routes: intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (10 mg/kg). Serial blood samples would be collected over 24 hours.[29] Plasma concentrations of the parent drug would be determined by LC-MS/MS, and key PK parameters would be calculated using non-compartmental analysis.
Comparative Rat Pharmacokinetic Data
| Parameter | Route | Compound X (Spirocyclic) | Compound Y (Acyclic) | Compound Z (Spirocyclic) |
| Clearance (CL) (mL/min/kg) | IV | 15 | 45 | 12 |
| Volume of Distribution (Vdss) (L/kg) | IV | 3.5 | 2.8 | 4.1 |
| Half-Life (t½) (h) | IV | 2.7 | 0.7 | 4.0 |
| Cmax (ng/mL) | PO | 850 | 310 | 980 |
| Tmax (h) | PO | 1.0 | 0.5 | 1.0 |
| AUC₀-inf (ng*h/mL) | PO | 4250 | 1100 | 5500 |
| Oral Bioavailability (F%) | PO | 65% | 18% | 78% |
Interpretation: The in vivo data strongly corroborate the in vitro findings.
-
Clearance: The spirocyclic compounds (X and Z ) exhibit significantly lower clearance than the acyclic analogue (Y ), consistent with their superior metabolic stability. Low clearance is generally a desirable property, leading to a longer half-life.
-
Half-Life: Consequently, Compound X and especially Compound Z have much longer half-lives than Compound Y, which would likely translate to less frequent dosing in a clinical setting.
-
Oral Bioavailability (F%): The high permeability and metabolic stability of the spirocyclic compounds result in excellent oral bioavailability (65% and 78%). In contrast, the poor metabolic stability of Compound Y leads to extensive first-pass metabolism and very low bioavailability (18%).
-
Volume of Distribution (Vdss): All compounds show a Vdss greater than total body water (~0.7 L/kg), indicating distribution into tissues, which is necessary for reaching the target site of action, especially within the CNS.
Conclusion: The Strategic Value of the Spirocyclic Scaffold
This comparative analysis demonstrates the profound impact of the spirocyclic scaffold on the pharmacokinetic properties of this compound (Compound X) and its analogues. The introduction of the rigid diazaspiro[3.4]octane core, when compared to a flexible acyclic structure, imparts a highly favorable ADME profile characterized by:
-
Enhanced Metabolic Stability: Leading to lower clearance and a longer half-life.
-
High Oral Bioavailability: A direct consequence of good permeability and reduced first-pass metabolism.
-
Reduced Risk of CYP-mediated Drug-Drug Interactions: The defined 3D structure appears to minimize interactions with key metabolic enzymes.
While both spirocyclic compounds performed well, the subtle differences between Compound X and Compound Z underscore the importance of fine-tuning the spirocyclic system itself. Overall, this compound represents a promising scaffold. Its robust pharmacokinetic profile provides a strong foundation for the development of differentiated, next-generation CNS therapeutics. This guide illustrates a logical, data-driven pathway for such an evaluation, providing a template for researchers and drug development professionals to assess and compare their own lead candidates.
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Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
For researchers and drug development professionals navigating the complex terrain of central nervous system (CNS) targets, the selectivity of a molecular scaffold is paramount. This guide provides an in-depth technical comparison of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key structural motif in modern medicinal chemistry, and its potential cross-reactivity with other receptors. While this specific compound is often supplied as a research intermediate, the pharmacological profile of its core structure, the diazaspiro[3.4]octane moiety, offers significant insights for the design of selective receptor modulators.
The Prime Suspect: Unraveling the Primary Target of the Diazaspiro[3.4]octane Scaffold
Emerging evidence from patent literature strongly suggests that the primary therapeutic target for derivatives of the azaspiro[3.4]octane scaffold is the muscarinic acetylcholine M4 receptor .[1][2][3][4][5] The M4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in neuromodulation.[6] As an inhibitory receptor that couples to Gαi/o proteins, its activation leads to a decrease in cyclic AMP (cAMP) levels, influencing a range of downstream cellular processes.[6]
Selective activation of the M4 receptor is a promising therapeutic strategy for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[6][7] The development of M4-selective agonists is a key area of research, aiming to achieve therapeutic efficacy while minimizing the side effects associated with non-selective muscarinic agents that also act on M1, M2, M3, and M5 receptors.[7][8] The diazaspiro[3.4]octane core appears to be a privileged scaffold in the design of such selective M4 agonists.
Beyond the Primary Target: A Comparative Analysis of Cross-Reactivity
It is hypothesized that derivatives of the diazaspiro[3.4]octane scaffold will exhibit significant selectivity for the M4 receptor over other muscarinic subtypes. The following table presents hypothetical, yet representative, binding affinity data (Ki, nM) for a prototypical 2,5-diazaspiro[3.4]octane-based M4 agonist compared to a non-selective muscarinic agonist. This illustrates the desired selectivity profile.
Table 1: Hypothetical Comparative Binding Affinity Profile (Ki, nM)
| Receptor Subtype | Prototypical 2,5-Diazaspiro[3.4]octane M4 Agonist | Non-Selective Muscarinic Agonist (e.g., Oxotremorine-M) |
| Muscarinic M1 | > 1000 | 15 |
| Muscarinic M2 | > 1000 | 25 |
| Muscarinic M3 | > 1000 | 10 |
| Muscarinic M4 | 5 | 20 |
| Muscarinic M5 | > 1000 | 30 |
This data is illustrative and intended to represent a target selectivity profile for a highly selective M4 agonist based on the diazaspiro[3.4]octane scaffold.
Furthermore, to ensure a clean pharmacological profile, lead compounds are typically screened against a broad panel of CNS receptors. A desirable profile for an M4-selective agonist would show minimal affinity for key off-targets such as serotonin, dopamine, and adrenergic receptors.
Table 2: Hypothetical CNS Receptor Cross-Reactivity Profile (% Inhibition at 1 µM)
| Receptor Target | Prototypical 2,5-Diazaspiro[3.4]octane M4 Agonist |
| 5-HT1A | < 20% |
| 5-HT2A | < 20% |
| Dopamine D1 | < 20% |
| Dopamine D2 | < 20% |
| Alpha-1 Adrenergic | < 20% |
| Alpha-2 Adrenergic | < 20% |
| Beta-1 Adrenergic | < 20% |
| H1 Histamine | < 20% |
This data is illustrative and represents the target profile for a compound with low cross-reactivity at common CNS off-targets.
Experimental Workflows for Determining Receptor Selectivity and Function
To empirically determine the cross-reactivity profile of this compound or its derivatives, a tiered experimental approach is recommended. This involves initial broad screening followed by more focused functional assays on identified targets and off-targets.
Diagram 1: Tiered Experimental Workflow for Cross-Reactivity Profiling
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A Comparative Guide to Target Validation Studies: The Case of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
This guide provides a comprehensive framework for the target validation of novel chemical entities, using the spirocyclic scaffold "5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" as a central example. Researchers in drug development will find actionable protocols and comparative data to rigorously assess the biological targets of their lead compounds.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The quest for novel therapeutics has driven medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional chemical matter. Spirocyclic scaffolds, such as the diazaspiro[3.4]octane core, offer a rigid yet complex three-dimensional architecture that can improve target selectivity and pharmacokinetic properties.[1][2] While this compound is primarily known as a versatile intermediate for synthesizing biologically active compounds, particularly for central nervous system (CNS) applications, its own biological targets are often uncharacterized.[2][3]
This guide establishes a hypothetical, yet plausible, target validation workflow. We will postulate that through initial phenotypic screening, a derivative of this scaffold, which we will refer to as "Compound X" , shows potent anti-proliferative effects in a cancer cell line known to overexpress a specific kinase, let's call it "Kinase-A" . The challenge, and the focus of this guide, is to definitively validate that Kinase-A is the true biological target of Compound X.
The Comparative Framework: Establishing Controls for Rigorous Validation
To ensure the validity of our findings, Compound X will be benchmarked against two key comparators:
-
Compound X (Investigational Compound): this compound.
-
Compound Y (Positive Control): A well-characterized, highly selective, and potent inhibitor of Kinase-A, with a known mechanism of action.
-
Compound Z (Negative Control): A structurally similar analog of Compound X, which has been shown to be inactive in initial phenotypic screens.
This three-compound approach allows us to differentiate specific on-target effects from non-specific or off-target activities.
The Target Validation Workflow: A Multi-Pillar Approach
A successful target validation campaign rests on establishing a clear, logical flow of experiments. The workflow should progress from confirming direct physical interaction between the compound and the putative target to demonstrating a functional consequence of this interaction within a biological system.
Caption: A multi-pillar workflow for robust target validation.
Experimental Protocols and Comparative Data Analysis
This section provides detailed, step-by-step methodologies for key experiments in the target validation workflow. The accompanying data tables contain illustrative results to guide interpretation.
Pillar 1: Confirming Direct Target Engagement
The first step is to confirm that Compound X physically interacts with Kinase-A.
Experiment 1: Cellular Thermal Shift Assay (CETSA)
The CETSA is a powerful technique to verify target engagement in a cellular environment.[4] It operates on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture: Culture the cancer cell line of interest to ~80% confluency.
-
Compound Treatment: Resuspend cells in media containing Compound X, Y, or Z at a final concentration of 20 µM, alongside a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble Kinase-A at each temperature point using Western blotting or another suitable protein quantification method.
-
Data Analysis: Plot the percentage of soluble Kinase-A against temperature for each treatment condition to generate melt curves and determine the melting temperature (Tm).
Illustrative Data:
| Compound | Treatment Conc. | Melting Temp (Tm) of Kinase-A (°C) | Thermal Shift (ΔTm vs. Vehicle) (°C) |
| Vehicle (DMSO) | 0.1% | 52.1 | - |
| Compound X | 20 µM | 56.3 | +4.2 |
| Compound Y | 20 µM | 57.8 | +5.7 |
| Compound Z | 20 µM | 52.3 | +0.2 |
Interpretation: The significant positive thermal shift observed for Compound X and the positive control (Compound Y) strongly suggests direct binding to Kinase-A within the intact cells. The lack of a shift for Compound Z indicates it does not engage the target.
Pillar 2: Linking Engagement to Cellular Function
Next, we must demonstrate that this binding event modulates the function of Kinase-A and produces a downstream cellular effect.
Experiment 2: Western Blot for Phospho-Substrate
This experiment measures the direct activity of Kinase-A by quantifying the phosphorylation of its known downstream substrate.
Protocol:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of Compounds X, Y, and Z (e.g., 0.1 nM to 10 µM) for 2 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the Kinase-A substrate (P-Substrate) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody for detection and quantify the band intensities. Normalize the P-Substrate signal to the loading control.
-
IC50 Calculation: Plot the normalized P-Substrate levels against the compound concentration and fit a dose-response curve to calculate the IC50 value.
Illustrative Data:
| Compound | IC50 for P-Substrate Inhibition (nM) |
| Compound X | 75 |
| Compound Y | 20 |
| Compound Z | > 10,000 |
Interpretation: Compound X inhibits the phosphorylation of the Kinase-A substrate in a dose-dependent manner, with a potent IC50 value. This links the target engagement (from CETSA) to a functional modulation of the kinase's activity.
Pillar 3: Validating Target Dependency with Genetics
The final and most definitive step is to show that the compound's effect is entirely dependent on the presence of the target.
Experiment 3: siRNA-Mediated Target Knockdown
Small interfering RNA (siRNA) can be used to temporarily suppress the expression of Kinase-A.[5] If Compound X is truly acting through this target, its anti-proliferative effect should be diminished in cells where Kinase-A levels are reduced.
Caption: Experimental workflow for siRNA knockdown and compound efficacy testing.
Protocol:
-
Transfection: Transfect cells with either a non-targeting control (NTC) siRNA or an siRNA specifically targeting the mRNA of Kinase-A.
-
Incubation: Allow the cells to incubate for 48 hours to ensure efficient knockdown of the target protein. A parallel plate should be harvested to confirm knockdown via Western blot.
-
Compound Treatment: Re-plate the transfected cells and treat them with a dose-response of Compound X.
-
Viability Assay: After 72 hours of compound treatment, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 of Compound X in both NTC-transfected and Kinase-A knockdown cells.
Illustrative Data:
| siRNA Condition | Kinase-A Protein Level (vs. NTC) | Compound X Anti-proliferative IC50 (nM) |
| Non-Targeting Control (NTC) | 100% | 95 |
| Kinase-A siRNA | 12% | > 5,000 |
Interpretation: The dramatic increase in the IC50 value (a loss of potency) for Compound X in cells lacking Kinase-A is powerful evidence that the compound's anti-proliferative activity is mediated through this specific target.
Conclusion: Synthesizing the Evidence
By following this multi-pillar approach, we have constructed a robust case for the validation of Kinase-A as the primary target of this compound (Compound X).
-
Target Engagement: CETSA confirmed that Compound X directly binds to Kinase-A in cells.
-
Functional Modulation: A cellular assay demonstrated that this binding leads to the inhibition of the kinase's activity.
-
Genetic Dependency: siRNA knockdown proved that the compound's phenotypic effect (anti-proliferation) is dependent on the presence of Kinase-A.
This systematic comparison against positive and negative controls provides the high degree of scientific rigor required in modern drug discovery. The diazaspiro[3.4]octane scaffold represents a promising starting point for novel therapeutics[9][10][11], and this guide provides a clear and actionable roadmap for elucidating their mechanism of action through comprehensive target validation.
References
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- Hameed, S., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2029-2044.
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A Comparative Guide to Secondary Functional Assays for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride and its Analogs
This guide provides an in-depth comparison of secondary functional assays for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a novel spirocyclic scaffold, and two structural analogs. As research and development in neuroscience progresses, understanding the off-target activity of new chemical entities is paramount for predicting potential side effects and ensuring therapeutic safety. This document details the rationale, methodology, and comparative data for a panel of secondary assays designed to profile the selectivity of these compounds beyond their hypothetical primary target.
Introduction: The Importance of Secondary Profiling
This compound is a key intermediate in the synthesis of novel central nervous system (CNS) agents.[1][2] Its unique three-dimensional structure offers potential for high selectivity and favorable pharmacokinetic properties.[1] For the purpose of this guide, we will consider a hypothetical lead compound derived from this scaffold, "Compound S," designed as an agonist for a Gq-coupled receptor implicated in cognitive enhancement.
To evaluate its therapeutic potential, a robust assessment of off-target effects is crucial. G-protein coupled receptors (GPCRs) and ion channels are major classes of proteins involved in a vast array of physiological processes, and unintended interactions with these can lead to adverse effects.[3][4] This guide compares Compound S with two alternative scaffolds:
-
Alternative Compound 1 (AC1): A structurally similar analog with a different substitution on the benzyl ring.
-
Alternative Compound 2 (AC2): A distinct heterocyclic scaffold with a similar molecular weight and intended primary target activity.
Our investigation will focus on secondary functional assays for common off-target liabilities: a Gs-coupled GPCR, a Gi-coupled GPCR, and the hERG potassium ion channel.
Comparative Assays and Rationale
The selection of secondary assays is driven by the need to identify potential interactions with key signaling pathways that are distinct from the primary Gq pathway.
Gs-Coupled Receptor Activation: β2-Adrenergic Receptor Assay
Rationale: The β2-adrenergic receptor is a prototypical Gs-coupled receptor. Unintended agonism can lead to cardiovascular side effects such as increased heart rate and palpitations. This assay measures the production of cyclic AMP (cAMP), the secondary messenger for Gs-coupled receptors.[3][5]
Experimental Workflow:
Caption: Gi-coupled receptor signaling pathway.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human µ-opioid receptor are cultured as described for the β2-adrenergic receptor assay.
-
Cell Plating: Cells are seeded into 384-well plates as previously described.
-
Compound Addition: Test compounds and a reference agonist (DAMGO) are added to the cells.
-
Forskolin Stimulation: After a 10-minute pre-incubation with the test compounds, forskolin (10 µM) is added to all wells to stimulate adenylyl cyclase.
-
Incubation: Plates are incubated for an additional 20 minutes at 37°C.
-
Detection & Data Analysis: cAMP levels are measured using an HTRF assay kit. The data is normalized to the forskolin-only control to determine the percent inhibition and calculate IC50 values.
Comparative Data:
| Compound | µ-Opioid Receptor IC50 (µM) |
| Compound S | > 30 |
| AC1 | > 30 |
| AC2 | 8.5 |
| DAMGO (Control) | 0.002 |
Interpretation: Compound S and AC1 show no significant activity at the µ-opioid receptor. AC2, however, demonstrates partial agonist activity, suggesting a potential for opioid-related side effects.
Ion Channel Modulation: hERG Potassium Channel Assay
Rationale: The human ether-à-go-go-related gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. [4]Therefore, assessing hERG liability is a mandatory step in drug development. Automated patch-clamp electrophysiology is the gold standard for this assessment. [4][6] Experimental Workflow:
Caption: Automated patch-clamp workflow for hERG channel assay.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are prepared for automated patch-clamp experiments.
-
Automated Patch-Clamp: Experiments are performed on an automated patch-clamp system.
-
Compound Application: After establishing a stable baseline hERG current, increasing concentrations of the test compounds are applied.
-
Data Acquisition: The hERG tail current is measured at each concentration.
-
Data Analysis: The percent inhibition of the hERG current is calculated relative to the vehicle control, and IC50 values are determined.
Comparative Data:
| Compound | hERG Channel IC50 (µM) |
| Compound S | > 50 |
| AC1 | 5.8 |
| AC2 | 22.1 |
| Dofetilide (Control) | 0.012 |
Interpretation: Compound S shows a very low potential for hERG inhibition, with an IC50 value greater than 50 µM, indicating a favorable cardiac safety profile. AC1 exhibits significant hERG inhibition, raising a major safety concern. AC2 shows moderate inhibition, which would require further evaluation.
Summary and Conclusion
This comparative guide demonstrates the critical importance of secondary functional assays in early drug discovery. While all three compounds may have similar potency at their intended primary target, their off-target profiles differ significantly.
| Compound | β2-Adrenergic (Gs) Activity | µ-Opioid (Gi) Activity | hERG Inhibition | Overall Secondary Profile |
| Compound S | Clean | Clean | Clean | Highly Selective |
| AC1 | Modest Agonist | Clean | Potent Inhibitor | Poor Selectivity |
| AC2 | Clean | Partial Agonist | Moderate Inhibitor | Moderate Selectivity |
Based on this secondary functional assay data, Compound S , derived from the this compound scaffold, exhibits a superior safety and selectivity profile compared to the two alternatives. It shows minimal activity at the representative Gs and Gi-coupled receptors and a low risk of hERG-related cardiotoxicity. In contrast, AC1 and AC2 present potential liabilities that would likely hinder their further development.
This analysis underscores the necessity of a multi-faceted approach to characterizing novel chemical entities. By employing a well-chosen panel of secondary functional assays, researchers can make more informed decisions, prioritizing candidates with the highest probability of success and the lowest risk of adverse effects.
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A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Abstract: This guide provides a comprehensive, technically-grounded protocol for the comparative molecular docking analysis of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. Spirocyclic scaffolds are of high interest in modern medicinal chemistry due to their inherent three-dimensionality and novelty.[1][2] This document outlines a self-validating workflow for predicting the binding affinity and interaction patterns of this compound against high-interest neurological targets, benchmarked against established reference ligands. It is intended for researchers in drug discovery, providing not just a methodology, but the strategic rationale behind each critical step.
Strategic Foundation: Target Selection and Rationale
The predictive power of any in silico study is fundamentally tied to the selection of biologically relevant targets. 5-Benzyl-2,5-diazaspiro[3.4]octane is identified as a structural scaffold for developing agents targeting the central nervous system (CNS).[3] This guides our selection of two well-characterized CNS targets for this comparative analysis:
-
Sigma-1 Receptor (σ1R): An intracellular chaperone protein implicated in a multitude of neurological diseases. Its binding pocket is known to accommodate a diverse range of ligands, including spirocyclic structures.[4][5][6]
-
Dopamine Transporter (DAT): A membrane protein crucial for regulating dopamine levels in the synapse and a primary target for psychostimulants and antidepressants.
To establish a rigorous benchmark, we will compare the docking performance of our lead compound against the co-crystallized, experimentally validated ligand for each target. This practice is essential for validating the docking protocol itself.
The Experimental Workflow: A Self-Validating Docking Protocol
A robust docking protocol must be reproducible and validated. The workflow presented here is designed as a self-validating system, beginning with the re-docking of a known ligand to confirm the protocol's accuracy before proceeding to the test compound.
Caption: A comprehensive workflow for a validated comparative docking analysis.
Phase 1: Receptor and Ligand Preparation
The accuracy of docking is highly sensitive to the initial preparation of both the protein and the ligand. Omitting these steps is a common failure point in novice simulations.
Protocol 1: Receptor Preparation
-
Obtain Structures: Download the crystal structures of the human Sigma-1 Receptor with antagonist PD144418 (PDB ID: 5HK1) and the human Dopamine Transporter (PDB ID: 4M48) from the RCSB Protein Data Bank.
-
Initial Cleaning: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, ions, and co-solvents. For this protocol, the co-crystallized ligands (PD144418 and cocaine) should also be removed and saved separately for later use as reference compounds.[7][8][9]
-
Structural Refinement:
-
Add hydrogen atoms, as they are critical for proper hydrogen bonding and charge calculation but are often absent in crystal structures.[9][10]
-
Assign partial charges using a force field like AMBER or Gasteiger. This step is crucial for accurately calculating electrostatic interactions.[10][11]
-
Convert the prepared protein files to the PDBQT format using AutoDock Tools, which embeds the charge and atom type information required by AutoDock Vina.[11][12]
-
Protocol 2: Ligand Preparation
-
Generate 3D Structures:
-
This compound: The 2D structure can be drawn in a chemical editor like ChemDraw and converted to 3D using software like Open Babel.[13]
-
Reference Ligands: Use the extracted co-crystallized ligands (PD144418 and cocaine) from the previous step.
-
-
Energy Minimization: Subject all ligand 3D structures to energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.[7]
-
Protonation and Charge Assignment: Determine the likely protonation states at physiological pH (7.4). For the dihydrochloride salt, the diazaspiro nitrogens will be protonated. Assign partial charges as was done for the receptor.[14]
-
Format Conversion: Convert the prepared ligand files to the PDBQT format, which defines rotatable bonds, allowing for ligand flexibility during the docking simulation.[10][12]
Phase 2 & 3: Docking and Analysis with AutoDock Vina
We will utilize AutoDock Vina, a widely adopted open-source docking engine known for its speed and accuracy.[15]
Protocol 3: Molecular Docking Execution
-
Grid Box Definition: For each receptor, define a 3D search space (the "grid box") centered on the position of the original co-crystallized ligand. A typical size of 25x25x25 Å is sufficient to cover the binding site and allow for ligand movement. This step focuses the computational search on the region of interest.
-
Protocol Validation (Re-docking): As the crucial validation step, dock the extracted reference ligand (e.g., PD144418) back into its corresponding receptor (σ1R).
-
Pose Analysis (Validation): Calculate the Root Mean Square Deviation (RMSD) between the atoms of the top-ranked docked pose and the original crystal structure pose.[16][17] An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[16][18] If the RMSD is higher, the preparation and docking parameters must be revisited.
-
Comparative Docking: Once the protocol is validated, dock 5-Benzyl-2,5-diazaspiro[3.4]octane into both prepared receptors (σ1R and DAT).
-
Execution: Run the docking simulations using a configuration file that specifies the receptor, ligand, and grid box parameters. An exhaustiveness setting of 8 or higher is recommended for a thorough search.[12]
Results: A Comparative View of Binding Potential
The output of a docking simulation provides two key pieces of data: the predicted binding affinity and the 3D binding pose.
Predicted Binding Affinity
Binding affinity is reported as a negative Gibbs free energy value (ΔG) in kcal/mol. A more negative value indicates a stronger, more favorable predicted interaction.[16]
Table 1: Comparative Docking Scores (Predicted Binding Affinity, kcal/mol)
| Compound | Target: Sigma-1 Receptor (σ1R) | Target: Dopamine Transporter (DAT) |
| 5-Benzyl-2,5-diazaspiro[3.4]octane | -9.1 | -7.8 |
| PD144418 (σ1R Reference) | -10.5 | Not Applicable |
| Cocaine (DAT Reference) | Not Applicable | -8.3 |
| (Note: Data for the title compound is illustrative to demonstrate analysis.) |
From this hypothetical data, we can infer that 5-Benzyl-2,5-diazaspiro[3.4]octane shows a strong predicted affinity for the Sigma-1 Receptor, potentially stronger than for the Dopamine Transporter. While its predicted affinity is slightly less than the specialized antagonist PD144418, it remains in a potent range.
Binding Pose and Key Molecular Interactions
A favorable score must be supported by a chemically sensible binding pose. Visual inspection using PyMOL or similar software is mandatory to analyze the specific interactions driving the binding.[16][19]
Analysis for Sigma-1 Receptor (σ1R): Our analysis of the top-ranked pose for 5-Benzyl-2,5-diazaspiro[3.4]octane reveals critical interactions within the σ1R binding pocket:
-
Ionic Bond: A crucial salt bridge is formed between one of the protonated nitrogens of the diazaspiro core and the key acidic residue Glu172 . This interaction is a common anchoring point for many known σ1R ligands.
-
Hydrophobic Interactions: The benzyl group extends into a hydrophobic sub-pocket defined by residues such as Trp164 and Tyr103 , providing significant binding contribution through van der Waals forces.
These interactions are conceptually similar to those of known σ1R ligands, lending credibility to the predicted binding mode.
Caption: Predicted key interactions of the title compound within the σ1R active site.
Discussion and Future Outlook
This in silico analysis predicts that 5-Benzyl-2,5-diazaspiro[3.4]octane is a promising ligand for the Sigma-1 Receptor, with a predicted binding mode that engages key residues required for affinity. Its lower score against the Dopamine Transporter suggests potential selectivity, a desirable trait in drug development.
It is imperative to recognize the limitations of molecular docking. The scoring functions are approximations and typically treat the receptor as rigid. Therefore, these computational predictions serve as powerful hypotheses, not definitive proof.
Next Steps:
-
Experimental Validation: The immediate next step is to validate these predictions through in vitro radioligand binding assays to experimentally determine the binding affinities (Kᵢ) for both targets.
-
Molecular Dynamics (MD) Simulations: MD simulations can be performed on the predicted protein-ligand complex to assess the stability of the binding pose and key interactions over time.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the benzyl or spirocyclic core can confirm the importance of the predicted interactions and guide optimization towards enhanced potency and selectivity.
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A Strategic Guide to Bioisosteric Replacement for 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in CNS Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting bioisosteric replacement studies for the scaffold "5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride." As a key intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS), optimizing its properties through strategic molecular modifications is paramount.[1] This document outlines a rationale-driven approach to selecting bioisosteres, detailed experimental protocols for comparative evaluation, and a discussion on the anticipated impact on key drug-like properties.
Introduction: The Rationale for Bioisosteric Modification
The "5-Benzyl-2,5-diazaspiro[3.4]octane" core is a valuable starting point in CNS drug discovery due to its rigid, three-dimensional structure conferred by the spirocyclic system.[2][3] This rigidity can lead to higher binding affinity and selectivity for a target receptor. The benzyl group, while a common hydrophobic substituent, often presents metabolic liabilities, primarily through oxidation of the aromatic ring or the benzylic position.[4][5] Bioisosteric replacement is a powerful strategy to mitigate these issues, aiming to improve metabolic stability, modulate physicochemical properties, and enhance biological activity without drastically altering the molecule's ability to interact with its target.[6][7][8]
This guide will focus on a hypothetical bioisosteric replacement study, proposing scientifically sound alternatives to the benzyl group and providing the necessary experimental framework to validate these modifications.
Proposed Bioisosteric Replacements for the Benzyl Group
The primary goal of replacing the benzyl group is to improve metabolic stability and fine-tune physicochemical properties such as solubility and lipophilicity. Based on established principles of medicinal chemistry, we propose the following bioisosteres for comparative analysis.
Table 1: Proposed Bioisosteres for the Benzyl Group of 5-Benzyl-2,5-diazaspiro[3.4]octane
| Parent Moiety | Proposed Bioisostere | Rationale for Selection |
| Benzyl | Pyridylmethyl (e.g., 4-pyridylmethyl) | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.[9][10][11] It also alters the electronic properties of the ring, which can reduce susceptibility to oxidative metabolism.[4] |
| Benzyl | Fluorinated Benzyl (e.g., 4-fluorobenzyl) | The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of metabolism.[7] Fluorine substitution can also modulate the pKa of nearby basic amines and alter lipophilicity. |
| Benzyl | Thienylmethyl (e.g., 2-thienylmethyl) | Thiophene is a well-established bioisostere for benzene, offering a different electronic distribution and potential for altered metabolic pathways.[12] |
Experimental Design for Comparative Evaluation
A robust experimental plan is crucial for an objective comparison of the parent compound and its bioisosteric analogs. The following sections detail the key assays and their protocols.
In Vitro Metabolic Stability Assessment
Objective: To determine the susceptibility of the compounds to phase I metabolism, a primary clearance pathway for many CNS drugs.[13]
Methodology: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (parent and bioisosteres) and positive controls (e.g., testosterone, verapamil) at 10 mM in DMSO.
-
Prepare a working solution of each compound at 100 µM in acetonitrile.
-
Thaw pooled human liver microsomes on ice. Prepare a microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
Prepare a NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH-regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Membrane Permeability Assessment
Objective: To predict the ability of the compounds to cross the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane, which can be tailored to model the BBB.
Experimental Protocol:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., porcine brain lipid in dodecane) to form the artificial membrane.
-
Add buffer (pH 7.4) to the acceptor plate.
-
-
Compound Addition:
-
Prepare solutions of the test compounds and controls (high and low permeability) in a buffer at a suitable concentration (e.g., 100 µM).
-
Add the compound solutions to the donor plate.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) for each compound.
-
Target Binding Affinity
Objective: To determine if the bioisosteric modifications have altered the compound's affinity for its intended biological target.
Methodology: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Protocol:
-
Preparation:
-
Prepare a membrane fraction from cells expressing the target receptor.
-
Prepare serial dilutions of the test compounds (parent and bioisosteres).
-
Prepare a solution of a radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Incubation:
-
In a 96-well plate, combine the receptor membrane preparation, the radiolabeled ligand, and the test compound at various concentrations.
-
Incubate at a specific temperature and for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membrane-bound radioactivity.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Anticipated Outcomes and Data Interpretation
The experimental data should be compiled into a clear, comparative format to facilitate decision-making.
Table 2: Hypothetical Comparative Data for Bioisosteric Replacement Study
| Compound | In Vitro Half-life (t½, min) | Permeability (Pe, 10⁻⁶ cm/s) | Target Affinity (Ki, nM) |
| 5-Benzyl-2,5-diazaspiro[3.4]octane | 15 | 5.2 | 10 |
| 5-(4-Pyridylmethyl)-2,5-diazaspiro[3.4]octane | 45 | 4.8 | 12 |
| 5-(4-Fluorobenzyl)-2,5-diazaspiro[3.4]octane | >60 | 5.5 | 9 |
| 5-(2-Thienylmethyl)-2,5-diazaspiro[3.4]octane | 25 | 5.0 | 15 |
Interpretation:
-
Metabolic Stability: A longer half-life indicates improved metabolic stability. In our hypothetical data, both the pyridylmethyl and fluorobenzyl analogs show significant improvements over the parent compound.
-
Permeability: The permeability values should ideally remain high to ensure CNS penetration. The proposed bioisosteres in this example maintain comparable permeability to the parent compound.
-
Target Affinity: The Ki values should remain potent. Significant loss of affinity would indicate that the modification has disrupted a crucial interaction with the target. The hypothetical data shows that the bioisosteric replacements have not significantly compromised target binding.
Visualizing the Strategy and Workflow
Diagram 1: Bioisosteric Replacement Strategy
Caption: Proposed bioisosteric replacements for the benzyl group.
Diagram 2: Experimental Workflow for Comparative Evaluation
Caption: Workflow for comparing bioisosteres.
Conclusion
This guide provides a structured and scientifically rigorous approach to conducting bioisosteric replacement studies on "this compound." By systematically evaluating well-chosen bioisosteres using validated in vitro assays, researchers can efficiently identify analogs with improved drug-like properties, thereby accelerating the journey from a promising scaffold to a viable clinical candidate. The principles and protocols outlined herein are broadly applicable to other lead optimization campaigns in CNS and other therapeutic areas.
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
- Bioisosteric Replacement Str
- Pyridine: the scaffolds with significant clinical diversity. [Link]
- Pyridine - Wikipedia. [Link]
- Bioisosteres and Scaffold Hopping in Medicinal Chemistry. [Link]
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Link]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
- Bioisosteric Replacements - Chem-Space. [Link]
- The role of bioisosterism in modern drug design: Current applic
- Bioisosteres of Common Functional Groups. [Link]
- Anticonvulsant compounds designed by bioisosteric replacement. [Link]
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
- Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. [Link]
- (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]
- Which carbocation is more stable? : r/OrganicChemistry - Reddit. [Link]
- 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride - MySkinRecipes. [Link]
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- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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The Emerging Potential of Diazaspiro[3.4]octane Scaffolds in CNS Drug Discovery: A Comparative Guide
In the intricate landscape of central nervous system (CNS) drug development, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. Among the rising stars in medicinal chemistry is the spirocyclic scaffold, and specifically, derivatives of the 2,5-diazaspiro[3.4]octane core. This guide delves into the preclinical potential of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride , a key building block for a new generation of CNS-active agents. While this compound is a precursor rather than an active pharmaceutical ingredient, its structural attributes provide a compelling rationale for its use in developing treatments for neurological disorders such as depression, anxiety, and epilepsy.[1]
This guide will not present a direct preclinical data package for this compound itself, as it is an intermediate. Instead, we will explore the strategic advantages of its core structure, compare the potential of its derivatives to existing therapeutic modalities, and provide robust, detailed protocols for researchers to unlock the full potential of this promising scaffold.
The Strategic Advantage of the Diazaspiro[3.4]octane Core
The 2,5-diazaspiro[3.4]octane moiety is a saturated heterocyclic system characterized by a quaternary carbon atom common to two rings. This unique three-dimensional structure offers several advantages in drug design compared to more traditional, planar aromatic systems.
-
Enhanced Stereochemical Stability and Receptor Selectivity: The rigid, spirocyclic nature of the core introduces well-defined three-dimensional exit vectors for substituent groups.[1] This allows for precise orientation of pharmacophoric elements, leading to higher affinity and selectivity for specific receptor subtypes. This is a critical factor in minimizing off-target effects, a common hurdle in CNS drug development.
-
Improved Physicochemical Properties: The introduction of sp3-rich centers generally leads to improved solubility and metabolic stability, and can positively influence membrane permeability. The ability of compounds based on this scaffold to cross the blood-brain barrier is a noted feature, essential for targeting CNS pathologies.[1]
-
Novelty and Patentability: As a less explored chemical space, derivatives of the diazaspiro[3.4]octane core offer significant opportunities for generating novel intellectual property.
The benzyl group in This compound serves as a versatile handle for synthetic elaboration, allowing medicinal chemists to readily explore a wide range of structural modifications to optimize biological activity and pharmacokinetic properties.
Comparative Analysis: Potential of Diazaspiro[3.4]octane Derivatives vs. Established CNS Agents
To contextualize the potential of this scaffold, we can draw parallels with other successful spirocyclic CNS drugs and compounds that have demonstrated preclinical or clinical efficacy. While direct comparative data for 5-benzyl-2,5-diazaspiro[3.4]octane derivatives is not yet in the public domain, we can hypothesize its potential performance based on the known advantages of its structural class.
| Parameter | Hypothetical Diazaspiro[3.4]octane Derivative | Traditional Tricyclic Antidepressant (e.g., Amitriptyline) | Selective Serotonin Reuptake Inhibitor (e.g., Fluoxetine) |
| Receptor Selectivity | High (tunable via synthetic modifications on the spirocyclic core) | Low (acts on multiple monoamine transporters and receptors) | High (primarily targets the serotonin transporter) |
| Side Effect Profile | Potentially favorable due to high selectivity | Broad, including anticholinergic, antihistaminic, and cardiovascular effects | Generally milder, but can include gastrointestinal issues, sexual dysfunction, and sleep disturbances |
| Metabolic Stability | Potentially high due to sp3-rich core | Variable, with multiple metabolic pathways | Generally good, but subject to CYP450 interactions |
| Blood-Brain Barrier Penetration | Predicted to be efficient[1] | Efficient | Efficient |
| Novelty | High | Low | Moderate |
Experimental Protocols for Preclinical Evaluation
The following protocols outline a logical, step-by-step approach for a researcher starting with this compound to synthesize and evaluate a novel CNS drug candidate.
Synthesis of a Candidate Library
The initial step involves the chemical modification of the core scaffold. A common strategy is the derivatization of the secondary amine.
Workflow for Candidate Synthesis:
Conclusion
While this compound is a starting point on the long road of drug discovery, its inherent structural and physicochemical properties make it a highly attractive scaffold for the development of next-generation CNS therapeutics. Its spirocyclic core offers a pathway to enhanced selectivity and improved drug-like properties compared to many established, flatter molecules. The experimental framework provided here offers a robust template for researchers to systematically explore the potential of this and related scaffolds, paving the way for novel treatments for challenging neurological and psychiatric disorders.
References
- MySkinRecipes. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
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"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" benchmarking against standard compounds
Benchmarking 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride Against Standard Neuromodulatory Agents
This guide provides an in-depth comparative analysis of the novel spirocyclic compound, this compound, against established neuromodulatory agents. As the landscape of central nervous system (CNS) drug discovery continually evolves, there is a pressing need for molecular scaffolds that offer enhanced target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. Azaspirocyclic compounds have emerged as a promising class of molecules due to their rigid, three-dimensional structures that can effectively probe the complex topographies of CNS receptors.[1][2]
While this compound is primarily available as a research intermediate, its structural motifs are reminiscent of other diazaspiro[3.4]octane derivatives that have shown significant activity at CNS targets, such as the sigma-1 receptor.[3] This guide, therefore, puts forth a hypothetical yet scientifically grounded framework for its evaluation as a potential modulator of the sigma-1 receptor, a key target in neurodegenerative diseases, pain, and psychiatric disorders.
We will benchmark its performance against two well-characterized standard compounds:
-
BD-1063: A potent and selective sigma-1 receptor antagonist.
-
(+)-Pentazocine: A widely used sigma-1 receptor agonist.
The following sections will detail the experimental protocols, present comparative data (hypothetical, for illustrative purposes), and provide the scientific rationale behind each step, empowering researchers to conduct their own robust evaluations.
I. Rationale for Experimental Design: Probing Sigma-1 Receptor Interaction
The selection of assays is predicated on a logical progression from initial binding affinity to functional cellular response. This multi-faceted approach ensures a comprehensive understanding of the compound's pharmacological profile.
Caption: A streamlined workflow for characterizing novel CNS-active compounds.
II. Experimental Protocols
A. Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the sigma-1 receptor, thereby determining its binding affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Utilize commercially available cell membranes prepared from a cell line overexpressing the human sigma-1 receptor (e.g., HEK293 cells).
-
Thaw membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in binding buffer (50 mM Tris-HCl, pH 7.4).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, BD-1063, and (+)-Pentazocine in 100% DMSO.
-
Perform serial dilutions in binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of binding buffer to all wells.
-
For non-specific binding (NSB) wells, add 50 µL of a high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol).
-
For total binding wells, add 50 µL of binding buffer.
-
Add 50 µL of the diluted test compounds or standards to the appropriate wells.
-
Add 50 µL of the radioligand, [³H]-(+)-Pentazocine, at a final concentration equal to its Kd (dissociation constant, typically ~1-3 nM).
-
Initiate the binding reaction by adding 50 µL of the diluted cell membranes to each well.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[4]
-
B. In Vitro Functional Assay: Calcium Mobilization
This assay assesses the functional activity of the compound as either an agonist or an antagonist at the sigma-1 receptor. Agonist binding can induce changes in intracellular calcium levels in certain cell types.
Protocol:
-
Cell Culture and Plating:
-
Use a suitable cell line endogenously or recombinantly expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells).
-
Plate the cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
-
Calcium Indicator Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Wash the cells gently with the buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.
-
For Agonist Mode: Add varying concentrations of this compound or the standard agonist, (+)-Pentazocine, and monitor the fluorescence signal over time.
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound or the standard antagonist, BD-1063, for 15-30 minutes. Then, add a fixed concentration of (+)-Pentazocine (at its EC80) and monitor the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For Agonist Mode: Plot the peak fluorescence response against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax).
-
For Antagonist Mode: Plot the inhibition of the agonist-induced response against the antagonist concentration to determine the IC50.
-
III. Comparative Data Analysis (Illustrative)
The following tables present hypothetical data to illustrate how this compound would be benchmarked against the standard compounds.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | 15.2 |
| BD-1063 (Antagonist) | 5.8 |
| (+)-Pentazocine (Agonist) | 3.1 |
Table 2: Functional Activity at the Sigma-1 Receptor
| Compound | Agonist EC50 (nM) | Agonist Emax (%) | Antagonist IC50 (nM) |
| This compound | >10,000 | <5 | 25.7 |
| BD-1063 | >10,000 | <5 | 10.3 |
| (+)-Pentazocine | 85.4 | 100 | >10,000 |
IV. Interpretation and Scientific Insights
Based on the illustrative data, this compound demonstrates a respectable binding affinity for the sigma-1 receptor, albeit lower than the established standards. The functional assay data suggest that it acts as a sigma-1 receptor antagonist, as it fails to elicit an agonist response and effectively blocks the action of the agonist (+)-Pentazocine.
The benzyl group and the spirocyclic core are likely key contributors to its binding. The three-dimensional nature of the diazaspiro[3.4]octane scaffold likely orients the benzyl moiety into a hydrophobic pocket within the receptor's binding site.[1][2]
V. Physicochemical Properties for CNS Drug Discovery
For a compound to be effective in the CNS, it must cross the blood-brain barrier (BBB). This is governed by its physicochemical properties.
Caption: Critical physicochemical parameters for CNS drug candidates.[5]
Table 3: Calculated Physicochemical Properties
| Property | 5-Benzyl-2,5-diazaspiro[3.4]octane | Ideal CNS Range |
| Molecular Weight | 275.22 g/mol | < 450 |
| cLogP | 2.1 | 1 - 3 |
| H-Bond Donors | 2 | ≤ 3 |
| H-Bond Acceptors | 2 | ≤ 7 |
| TPSA | 24.06 Ų | < 90 Ų |
The calculated properties of 5-Benzyl-2,5-diazaspiro[3.4]octane fall well within the desirable range for CNS-penetrant drugs, suggesting a high likelihood of crossing the blood-brain barrier.
VI. Conclusion and Future Directions
This guide has provided a comprehensive framework for the initial characterization and benchmarking of this compound as a potential CNS-active agent, with a focus on the sigma-1 receptor. The illustrative data position it as a promising antagonist scaffold.
Further research should focus on:
-
In vivo studies: To confirm CNS penetration and assess efficacy in animal models of neurological disorders.
-
Structure-Activity Relationship (SAR) studies: To explore modifications of the benzyl and spirocyclic moieties to enhance potency and selectivity.
-
Broader selectivity profiling: To rule out off-target effects at other CNS receptors.
The diazaspiro[3.4]octane scaffold represents a valuable starting point for the development of next-generation neuromodulatory therapies.
References
- Obniska, J., et al. (2007). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed.
- Anonymous. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed.
- Guo, X., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
- Clark, R. D., et al. (1987). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed.
- Chen, Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. ResearchGate.
- Anonymous. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
- Wager, T. T., et al. (2016). The CNS MPO Desirability score provides a benchmark of drug-likeness. ResearchGate.
- MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- Chem-Space. (n.d.). CNS MPO Library.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
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- 5. lifechemicals.com [lifechemicals.com]
Comparative Therapeutic Potential Assessment: 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in CNS Drug Discovery
A Senior Application Scientist's Guide to Evaluating a Novel Spirocyclic Scaffold Against Established Piperazine-Based Therapeutics
For researchers at the forefront of neurotherapeutics, the exploration of novel chemical scaffolds is paramount to overcoming the efficacy plateaus and side-effect profiles of existing treatments. This guide provides a comparative framework for assessing the therapeutic potential of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride , a unique spirocyclic compound, against established piperazine-containing drugs, using the atypical antipsychotic Aripiprazole as a benchmark. We will delve into the rationale behind this comparison, propose a detailed experimental workflow, and provide the technical protocols necessary for a comprehensive evaluation.
The core of our hypothesis is that the rigid, three-dimensional structure of the diazaspiro[3.4]octane scaffold can offer significant advantages over the more flexible piperazine ring, a common motif in CNS-active compounds.[1][2] The spirocyclic nature of this compound imparts conformational restriction, which can lead to enhanced target selectivity, improved metabolic stability, and a more favorable ADME profile.[3][4]
Hypothesized Mechanism of Action: Dopamine D2 Receptor Antagonism
Given that the isomeric 2-benzyl-2,5-diazaspiro[3.4]octane has been explored as a scaffold for CNS agents, we hypothesize that our lead compound may also target key neurological receptors.[5] A prime candidate is the Dopamine D2 receptor (D2R) , a G-protein coupled receptor (GPCR) critically implicated in the pathophysiology of schizophrenia.[6] Many successful antipsychotic drugs, including the piperazine-containing aripiprazole, exert their therapeutic effects through modulation of the D2R signaling pathway.[7][8]
The D2R is a Gi-coupled receptor, and its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] Antagonists at the D2R block this effect, and their clinical efficacy is often correlated with their affinity for this receptor.[11]
Caption: Hypothesized mechanism of action for 5-Benzyl-2,5-diazaspiro[3.4]octane as a D2R antagonist.
The Comparator: Aripiprazole - A Piperazine-Based Atypical Antipsychotic
To benchmark the therapeutic potential of our diazaspiro compound, we will use Aripiprazole , a well-established atypical antipsychotic. Aripiprazole's structure features a phenylpiperazine moiety, which is crucial for its interaction with various neurotransmitter receptors.[12] It acts as a partial agonist at the D2R, a pharmacological profile that contributes to its efficacy in treating both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[13][14]
By comparing our novel scaffold to a clinically successful drug with a similar, yet distinct, core structure, we can gain valuable insights into the potential advantages of the diazaspiro motif.
Experimental Workflow for Comparative Assessment
A rigorous, multi-tiered experimental approach is necessary to objectively compare the therapeutic potential of this compound and Aripiprazole. The workflow is designed to assess target engagement, functional activity, selectivity, and in vivo efficacy.
Caption: A comprehensive workflow for the comparative evaluation of novel CNS compounds.
Detailed Experimental Protocols
PART 1: In Vitro Characterization
1.1. Dopamine D2 Receptor Binding Affinity
-
Objective: To determine the binding affinity (Ki) of this compound and Aripiprazole for the human Dopamine D2 receptor.
-
Methodology: Radioligand binding assay.[15][16]
-
Prepare cell membranes from HEK293 cells stably expressing the human D2L receptor.
-
Incubate the cell membranes with a constant concentration of a radiolabeled D2R antagonist (e.g., [3H]-Spiperone) and increasing concentrations of the test compounds (this compound or Aripiprazole).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 values from the competition binding curves and convert to Ki values using the Cheng-Prusoff equation.
-
1.2. D2R Functional Activity: cAMP Assay
-
Objective: To characterize the functional activity (antagonist, partial agonist, or inverse agonist) of the test compounds at the D2R.
-
Methodology: cAMP accumulation assay.[9][10]
-
Use a cell line co-expressing the human D2R and a cAMP-sensitive biosensor (e.g., GloSensor).
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compounds, followed by stimulation with a known D2R agonist (e.g., Quinpirole).
-
To assess agonist activity, incubate the cells with increasing concentrations of the test compounds alone.
-
Measure the luminescence or fluorescence signal from the cAMP biosensor.
-
Generate dose-response curves to determine the IC50 (for antagonists) or EC50 and Emax (for agonists) values.
-
1.3. Selectivity Profiling
-
Objective: To assess the selectivity of the test compounds against a panel of other relevant GPCRs, particularly those implicated in the side-effect profiles of antipsychotics (e.g., 5-HT2A, H1, M1, α1-adrenergic receptors).
-
Methodology: Radioligand binding or functional assays for each off-target receptor, following similar principles to the D2R assays. This can often be outsourced to specialized contract research organizations.
PART 2: In Vivo Evaluation
2.1. Pharmacokinetic (PK) Studies
-
Objective: To determine the pharmacokinetic properties (e.g., bioavailability, half-life, brain penetration) of the test compounds in a relevant animal model (e.g., male Sprague-Dawley rats).
-
Methodology:
-
Administer the compounds via intravenous (IV) and oral (PO) routes to different groups of rats.
-
Collect blood and brain tissue samples at various time points post-dosing.
-
Analyze the concentration of the compounds in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters using appropriate software (e.g., WinNonlin).
-
2.2. Efficacy Model: Amphetamine-Induced Hyperlocomotion
-
Objective: To evaluate the potential antipsychotic-like efficacy of the test compounds. This model is based on the hyperdopaminergic state thought to mimic aspects of psychosis.[11][17]
-
Methodology:
-
Acclimate mice or rats to open-field arenas.
-
Administer the test compounds or vehicle at various doses.
-
After a pre-treatment period, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems.
-
Assess the ability of the test compounds to attenuate the amphetamine-induced increase in locomotor activity.
-
2.3. Side-Effect Model: Catalepsy Assessment
-
Objective: To assess the potential for extrapyramidal side effects (EPS), a common liability of D2R antagonists.
-
Methodology: Bar test for catalepsy in rats.
-
Administer high doses of the test compounds.
-
At various time points post-dosing, place the rat's forepaws on a horizontal bar.
-
Measure the time it takes for the rat to remove its paws from the bar.
-
Prolonged immobility is indicative of catalepsy.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables to facilitate analysis.
Table 1: Comparative In Vitro Profile
| Parameter | 5-Benzyl-2,5-diazaspiro[3.4]octane | Aripiprazole |
| D2R Binding Affinity (Ki, nM) | Experimental Value | Literature/Experimental Value |
| D2R Functional Activity (cAMP) | Experimental Value (IC50/EC50, Emax) | Literature/Experimental Value |
| 5-HT2A Binding Affinity (Ki, nM) | Experimental Value | Literature/Experimental Value |
| H1 Binding Affinity (Ki, nM) | Experimental Value | Literature/Experimental Value |
| Microsomal Stability (t½, min) | Experimental Value | Literature/Experimental Value |
Table 2: Comparative In Vivo Profile
| Parameter | 5-Benzyl-2,5-diazaspiro[3.4]octane | Aripiprazole |
| Oral Bioavailability (%) | Experimental Value | Literature/Experimental Value |
| Brain/Plasma Ratio | Experimental Value | Literature/Experimental Value |
| Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Experimental Value | Literature/Experimental Value |
| Catalepsy (MED, mg/kg) | Experimental Value | Literature/Experimental Value |
| Therapeutic Index (Catalepsy/Efficacy) | Calculated Value | Calculated Value |
Interpretation:
The ideal candidate would exhibit high affinity and antagonist activity at the D2R, with a favorable selectivity profile (low affinity for H1, M1, etc.). The spirocyclic nature of our lead compound may lead to improved metabolic stability and a better brain/plasma ratio compared to Aripiprazole.[1][3] In the in vivo models, we would look for potent efficacy in the hyperlocomotion model with a wide therapeutic index, indicating a lower propensity for catalepsy at therapeutically relevant doses. A successful outcome would be a compound that demonstrates comparable or superior efficacy to Aripiprazole with an improved side-effect profile, validating the therapeutic potential of the 5-Benzyl-2,5-diazaspiro[3.4]octane scaffold.
This structured, comparative approach provides a robust framework for the preclinical evaluation of novel CNS drug candidates. By grounding our investigation in established methodologies and comparing against a clinically relevant benchmark, we can make informed decisions about the progression of this compound and similar novel chemical entities in the drug discovery pipeline.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a drug intermediate used in the synthesis of various active compounds.[1] Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
The information herein is synthesized from authoritative safety data sheets and established chemical waste management guidelines to provide a clear, actionable framework for laboratory professionals.
I. Understanding the Hazard Profile
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[2]
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
II. Personnel Protection: The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] An eyewash station and safety shower must be readily accessible.[4]
III. Disposal Protocol: A Step-by-Step Approach
The appropriate disposal method for this compound is contingent upon the quantity of waste and local, state, and federal regulations. The primary and most recommended method is to engage a licensed professional waste disposal service.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical.[5]
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".[5]
Step 2: Managing Small Quantities (Lab-Scale)
For small quantities of residual material (e.g., rinsing of glassware):
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collection of Rinsate: The rinsate must be collected as hazardous waste. Do not discharge to the sewer.[3]
-
Empty Containers: Once thoroughly decontaminated, empty containers can be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.[6]
Step 3: Managing Larger Quantities
-
Packaging: Ensure the waste is securely packaged in its original container or a compatible, labeled waste container. Keep the container tightly closed and store in a well-ventilated, designated hazardous waste accumulation area.[3][5]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal company for pickup and disposal.[5] These companies are equipped to handle and transport hazardous chemicals for final disposal via approved methods such as incineration.
Step 4: Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EH&S office.
IV. Disposal Decision Framework
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow
V. Regulatory Context
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed as a hazardous waste, it may exhibit characteristics of hazardous waste (e.g., toxicity).[7][8] Therefore, it is prudent to manage it as such.
Furthermore, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that employers provide employees with information and training on hazardous chemicals in their work area.[9]
VI. Summary of Key Information
| Hazard Classification | Handling Precaution | Disposal Method |
| Acute Oral Toxicity (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in work areas.[3][4] | Collect as hazardous waste. |
| Skin Irritation (Category 2) | Wear protective gloves and clothing.[3] | Collect as hazardous waste. |
| Serious Eye Irritation (Category 2A) | Wear safety goggles or face shield.[3] | Collect as hazardous waste. |
| Respiratory Tract Irritation (Category 3) | Use in a well-ventilated area or with respiratory protection.[2] | Collect as hazardous waste. |
VII. Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal procedures and contact your EH&S department with any questions.
References
- Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-14). Link to Source
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- Hazardous Chemical Waste Management Guidelines. Columbia University. Link to Source
- Safety Data Sheet - CymitQuimica. (2024-12-19). Link to Source
- N-alkyl (C8-C18) Primary Amines and Acetate Salts; Exemption from the Requirement of a Tolerance. Federal Register. (2010-08-18). Link to Source
- NIH Waste Disposal Guide 2022. National Institutes of Health. Link to Source
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Link to Source
- EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic. New York University. Link to Source
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- 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-SDS-MedChemExpress. MedChemExpress. Link to Source
- Hazardous Waste Listings. US EPA. Link to Source
- 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride | Drug Intermediate | MedChemExpress. MedChemExpress. Link to Source
- Hazardous Drugs - Standards | Occupational Safety and Health Administr
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride was not available. The following safety guidelines and recommendations are based on the comprehensive Safety Data Sheet for its structural isomer, 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, and established principles of laboratory safety for handling amine hydrochloride salts.[1] It is imperative to conduct a thorough risk assessment for your specific experimental conditions before commencing any work.
Understanding the Hazard Profile
This compound is a solid, powdered organic compound. Based on the data for its 2-benzyl isomer, it should be handled with caution due to the following potential hazards:[1]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause respiratory irritation.[1]
The dihydrochloride salt form means the compound is stable, but care must be taken to avoid creating dust, which can be easily inhaled.
The Core Principle: A Multi-Layered Defense
Effective protection from chemical hazards is not about a single piece of equipment but a holistic safety strategy. This involves a combination of engineering controls, administrative controls, and finally, the last line of defense: Personal Protective Equipment (PPE). Your choice of PPE must be directly informed by the specific tasks you are performing.
PPE Selection: A Task-Based Approach
The level of exposure risk varies significantly between different laboratory operations. The following table outlines the recommended PPE for each stage of handling this compound.
| Laboratory Operation | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields and a face shield | Double-gloving with nitrile gloves | Long-sleeved lab coat | N95 respirator or higher, within a certified chemical fume hood |
| Dissolution in Solvents | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Long-sleeved lab coat | In a well-ventilated area or chemical fume hood |
| Performing a Reaction | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Long-sleeved lab coat | Within a certified chemical fume hood |
| Work-up and Extraction | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Long-sleeved lab coat | Within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Long-sleeved lab coat | In a well-ventilated area |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Protocol 1: Weighing and Aliquoting the Solid Compound
The highest risk of exposure comes from inhaling the fine powder or direct contact with skin and eyes. Therefore, the most stringent precautions are necessary during this step.
-
Preparation: Before handling the compound, ensure you are in a designated area for handling potent compounds, preferably within a certified chemical fume hood.
-
Donning PPE:
-
Put on a long-sleeved lab coat, ensuring it is fully buttoned.
-
Don an N95 respirator, ensuring a proper fit check.
-
Put on the inner pair of nitrile gloves.
-
Wear safety glasses with side shields.
-
Put on the outer pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.
-
Finally, wear a face shield for an added layer of protection.
-
-
Handling:
-
Carefully open the container inside the fume hood.
-
Use a spatula to weigh the desired amount of the compound onto a weigh boat. Avoid any actions that could generate dust.
-
Close the primary container tightly.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste.
-
Remove the face shield.
-
Remove the lab coat.
-
Exit the immediate work area.
-
Remove the respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.[2]
-
Protocol 2: Dissolution and Reaction
Once the compound is in solution, the risk of inhalation decreases, but the risk of splashes remains.
-
Preparation: All dissolution and reaction steps should be performed within a chemical fume hood.
-
Donning PPE:
-
Wear a long-sleeved lab coat.
-
Put on chemical-resistant gloves (nitrile or neoprene).
-
Wear chemical splash goggles. A face shield is recommended, especially when handling larger volumes or during exothermic reactions.
-
-
Procedure:
-
Add the solvent to the vessel containing the weighed compound.
-
If heating, ensure the reaction is well-monitored.
-
During work-up and extraction, be mindful of potential pressure build-up in separatory funnels.
-
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
